Carbazochrome sodium sulfonate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-26-5, 942433-41-2 | |
| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Hemostatic Mechanism of Action of Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent that primarily exerts its effect by enhancing vascular integrity and promoting primary hemostasis. Unlike traditional hemostatic agents, its mechanism of action is largely independent of the coagulation cascade. This guide provides a detailed technical overview of the molecular mechanisms through which CSS contributes to hemostasis, with a focus on its actions on the vascular endothelium and platelets. This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and visualizes the involved signaling pathways.
Core Mechanism of Action
Carbazochrome sodium sulfonate's hemostatic effect is multi-faceted, primarily targeting the initial stages of hemostasis: vascular constriction and the formation of a platelet plug. Its core mechanisms involve reducing capillary permeability and enhancing platelet aggregation.
Action on Vascular Endothelium: Stabilization of Capillary Beds
A primary mechanism of CSS is its ability to stabilize the capillary endothelium, thereby reducing permeability and preventing plasma leakage. This is particularly crucial in conditions with increased vascular fragility.[1]
The key molecular action of CSS on endothelial cells is the inhibition of agonist-induced phosphoinositide hydrolysis .[2] Vasoactive agents such as bradykinin (B550075) and thrombin trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent endothelial contraction and gap formation. CSS counteracts this by inhibiting this signaling cascade.[2] By doing so, it prevents the disruption of adherens junctions, specifically preserving the integrity of VE-cadherin, and inhibits the formation of actin stress fibers, which are responsible for cell contraction.[1][2]
The following diagram illustrates the proposed mechanism by which this compound stabilizes the endothelial barrier.
Action on Platelets: Enhancement of Aggregation
This compound also contributes to hemostasis by promoting platelet aggregation. This action is mediated through its interaction with α-adrenergic receptors on the platelet surface, likely the α2A-adrenergic receptor subtype.
Binding of CSS to these Gq-protein coupled receptors initiates a signaling cascade that activates Phospholipase C (PLC). PLC then hydrolyzes PIP2 to generate IP3 and DAG. IP3 triggers the release of calcium from the dense tubular system, leading to an increase in cytosolic calcium levels. This elevation in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, culminates in platelet activation, degranulation (release of ADP and serotonin), and a conformational change in the glycoprotein (B1211001) IIb/IIIa receptors, ultimately promoting platelet aggregation.
The following diagram outlines the signaling pathway for this compound-induced platelet aggregation.
Quantitative Data Summary
The hemostatic efficacy of this compound, particularly in combination with tranexamic acid (TXA), has been quantified in several clinical studies, primarily in the context of surgical blood loss.
| Study Type | Surgical Procedure | Treatment Groups | Key Findings | Reference |
| Randomized Controlled Trial | Total Knee Arthroplasty | Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Total Blood Loss (mL): - Group A: 609.92 ± 221.24- Group B: 753.16 ± 247.67- Group C: 829.23 ± 297.45- Group D: 1158.26 ± 334.13 (p < 0.05 vs A, B, C) | [3] |
| Randomized Controlled Trial | Total Hip Arthroplasty | Group A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: Placebo | Total Blood Loss (mL): - Group A: 605.0 ± 235.9- Group B: 790.9 ± 280.7- Group C: 844.8 ± 248.1- Group D: 1064.9 ± 318.3 (p < 0.001 vs A, B, C) | [4] |
| Retrospective Study | Trauma Patients | CSS + TXA (n=259)TXA only (n=67) | CSS administration was an independent factor for the reduction of Red Blood Cell (RBC) transfusion (p=0.04). | [5] |
Detailed Experimental Protocols
The following are representative protocols for key assays used to investigate the hemostatic mechanisms of this compound.
In Vitro Endothelial Permeability Assay (Transwell Method)
This protocol is adapted from standard transwell permeability assays and can be used to assess the effect of CSS on endothelial barrier function.[6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound
-
Permeability-inducing agonist (e.g., bradykinin, thrombin)
-
FITC-dextran (e.g., 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto collagen-coated transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Barrier integrity can be confirmed by measuring transendothelial electrical resistance (TEER).
-
Treatment: Pre-incubate the endothelial monolayers with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Induction of Permeability: Add the permeability-inducing agonist to the upper chamber of the transwells.
-
Tracer Addition: Add FITC-dextran to the upper chamber.
-
Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C.
-
Measurement: Collect samples from the lower chamber and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FITC).
-
Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. Compare the fluorescence in the CSS-treated groups to the control groups.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is based on the principles of light transmission aggregometry (LTA) to measure the effect of CSS on platelet aggregation.[7]
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
This compound
-
Platelet agonists (e.g., ADP, collagen, epinephrine)
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
-
Assay:
-
Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate to 37°C.
-
Add this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Analysis: The increase in light transmission corresponds to the degree of platelet aggregation. The maximum aggregation percentage and the slope of the aggregation curve can be used to quantify the effect of CSS.
Rat Tail Bleeding Time Assay
This in vivo protocol can be used to assess the overall hemostatic effect of this compound.[8]
Materials:
-
Rats (e.g., Sprague-Dawley)
-
This compound
-
Anesthetic
-
Scalpel or sharp blade
-
Filter paper
-
Timer
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal) at a predetermined time before the assay.
-
Bleeding Induction: Transect the tail at a specific distance from the tip (e.g., 3 mm).
-
Measurement: Immediately start a timer. Gently blot the blood from the tail tip with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the wound.
-
Endpoint: The bleeding time is the time from the initial transection until the cessation of bleeding (i.e., no blood is absorbed by the filter paper for a defined period, such as 30 seconds).
Conclusion
This compound is a hemostatic agent with a unique mechanism of action that centers on the preservation of vascular integrity and the promotion of primary hemostasis. Its ability to inhibit phosphoinositide hydrolysis in endothelial cells leads to a reduction in capillary permeability, while its interaction with α-adrenergic receptors on platelets enhances aggregation. These actions, which are independent of the traditional coagulation cascade, make CSS a valuable agent in the management of capillary and parenchymal hemorrhage. The quantitative data from clinical trials support its efficacy in reducing blood loss, particularly in surgical settings. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of the hemostatic properties of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Bleeding time in rats: a comparison of different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbazochrome Sodium Sulfonate: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Carbazochrome (B1668341) Sodium Sulfonate, a hemostatic agent used to manage capillary bleeding. It details the compound's chemical structure, physicochemical properties, mechanism of action, and synthesis, presenting data and methodologies relevant to research and pharmaceutical development.
Chemical Identity and Structure
Carbazochrome Sodium Sulfonate is the sodium salt of the 2-sulfonic acid derivative of carbazochrome. The introduction of the sodium sulfonate group significantly enhances its water solubility compared to its parent compound, carbazochrome, thereby improving its clinical utility as a systemic hemostatic agent[1].
Its chemical structure is formally identified as sodium (5Z)-5-[(carbamoylamino)imino]-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate[2].
Diagram 1: Simplified Structural Representation
Caption: Core chemical moieties of this compound.
Physicochemical and Identification Data
The key identifiers and physicochemical properties of this compound are summarized below. The compound is typically available as a yellow to orange crystalline powder and may exist in a hydrated form, most commonly as a trihydrate[3][4].
Table 1: Chemical Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 51460-26-5 | [5][6][7] |
| Molecular Formula | C₁₀H₁₁N₄NaO₅S | [6][7][8] |
| IUPAC Name | sodium (5Z)-5-[(carbamoylamino)imino]-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | [2] |
| Synonyms | AC-17, Adenaron, Adona, Carbazon |[6][9] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 322.27 g/mol (anhydrous) | [6][7] |
| 376.32 g/mol (trihydrate) | [3][10] | |
| Appearance | Yellow to dark orange solid/powder | [4][10] |
| Melting Point | Approx. 210-228°C (with decomposition) | [4][10] |
| Solubility | Slightly soluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol | [4][10][11] |
| pH | 5.0 - 6.0 (16 g/L aqueous solution at 25°C) |[4][10] |
Mechanism of Action
This compound functions primarily as a vascular hemostatic and capillary stabilizing agent. Its mechanism is multifactorial, focusing on improving vascular integrity rather than directly affecting the blood coagulation cascade[11].
Key actions include:
-
Capillary Stabilization : It increases the resistance of capillaries to damage and reduces their permeability[1]. This is achieved by stabilizing acidic mucopolysaccharides within the capillary walls and surrounding tissues[1].
-
Inhibition of Vascular Hyperpermeability : The compound has been shown to inhibit vascular hyperpermeability induced by various vasoactive agents like thrombin, bradykinin, and tryptase[10][12]. This action is linked to its ability to inhibit phosphatidylinositol hydrolysis in endothelial cells[4][6].
-
Platelet Interaction : Carbazochrome is reported to interact with α-adrenoreceptors on the platelet surface. This Gq-protein coupled receptor activation leads to a downstream cascade involving Phospholipase C (PLC) and an increase in intracellular calcium, promoting platelet aggregation and adhesion[12][13].
Diagram 2: Proposed Signaling Pathway
Caption: Signaling cascade of Carbazochrome in platelets and endothelial cells.
Synthesis and Preparation Overview
The synthesis of this compound is not trivial, involving multiple steps. A common pathway starts with epinephrine (B1671497) (adrenaline), which is oxidized and cyclized to form adrenochrome. This intermediate then reacts with semicarbazide (B1199961) to yield carbazochrome. The final, crucial step is the sulfonation, typically using sodium bisulfite or sulfite, which introduces the water-soluble sodium sulfonate group at the 2-position of the indole ring[14][15]. This process improves the compound's stability and bioavailability for pharmaceutical applications[1].
Diagram 3: Simplified Synthesis Workflow
Caption: High-level overview of the synthesis from epinephrine.
Experimental Protocols
The following section details a representative protocol for the preparation of a this compound injectable solution, adapted from methodologies described in the patent literature[16]. This protocol is for informational purposes and should be adapted and validated for specific research or manufacturing contexts.
Protocol: Preparation of this compound for Injection (10 mg/mL)
-
Reagent Preparation:
-
This compound (API)
-
Antioxidant (e.g., Sodium Bisulfite)
-
pH adjusting agent (e.g., Sodium Hydroxide, Citric Acid)
-
Water for Injection (WFI)
-
-
Dissolution:
-
In a sterile, nitrogen-purged vessel, add approximately 80% of the final batch volume of WFI, pre-heated to 40°C.
-
While stirring, add the required quantity of antioxidant and allow it to dissolve completely.
-
Slowly add the calculated amount of this compound API to the vessel. Continue stirring until the API is fully dissolved.
-
-
pH Adjustment & Volume Makeup:
-
Cool the solution to room temperature (20-25°C).
-
Measure the pH of the solution. Using the appropriate pH regulator, adjust the pH to the target range of 5.0-6.0[16].
-
Add WFI to bring the solution to the final batch volume and mix until uniform.
-
-
Clarification and Sterilization:
-
Filter the solution through a 0.45 µm filter for clarification and to remove particulate matter.
-
Perform sterile filtration by passing the solution through a 0.22 µm membrane filter into a sterile receiving vessel under aseptic conditions.
-
-
Aseptic Filling and Finishing:
-
Aseptically fill the sterile solution into sterile vials or ampoules.
-
Purge the headspace of the containers with sterile-filtered nitrogen to minimize oxidative degradation.
-
Seal the containers immediately.
-
Perform terminal sterilization if the formulation is stable to heat (e.g., autoclaving at 100°C for 20 minutes), or rely on aseptic processing if not[16].
-
-
Quality Control:
-
Perform final product testing, including assays for potency, purity (HPLC), pH, sterility, and endotoxin (B1171834) levels, to ensure the batch meets all required specifications.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. This compound | 51460-26-5 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. scbt.com [scbt.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. GSRS [precision.fda.gov]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]
- 15. CN102757378A - Preparation method of this compound - Google Patents [patents.google.com]
- 16. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate (C₁₀H₁₁N₄NaO₅S), a derivative of adrenochrome, is a hemostatic agent utilized to reduce capillary bleeding and vascular permeability.[1][2] Its efficacy stems from its ability to stabilize capillaries and promote platelet aggregation without impacting the broader coagulation cascade.[1][3] This technical guide provides a comprehensive overview of a common synthesis method for carbazochrome sodium sulfonate, detailed protocols for its analytical characterization, and an illustration of its primary mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and accessibility for research and development purposes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a sulfonation reaction with carbazochrome (adrenochrome monosemicarbazone) as the starting material. This process enhances the molecule's water solubility, a critical factor for its pharmaceutical application.[1] A representative synthesis workflow is outlined below, based on established patent literature.[4][5][6]
Experimental Protocol: Synthesis
A common method involves the reaction of carbazochrome with sodium bisulfite in an aqueous solution, followed by purification steps.[4][5]
-
Dissolution and Reaction: Purified water, carbazochrome, sodium bisulfite, and a catalytic amount of ascorbic acid are added to a reaction vessel. The mixture is heated (e.g., to 60-90°C) with continuous stirring until all solids are completely dissolved. The temperature is maintained for a set duration (e.g., 20-60 minutes) to ensure the completion of the reaction.[4]
-
Decolorization and Filtration: A decolorizing agent, such as activated carbon, is added to the reaction solution. The mixture is stirred at an elevated temperature for a period to remove impurities. Following decolorization, the solution undergoes centrifugal filtration to separate the decolorant and other solid residues.
-
Crystallization: The pH of the filtrate is carefully adjusted using an alkaline solution to induce crystallization. The solution is then cooled (frozen cooling) and allowed to stand, promoting the precipitation of this compound crystals.[4]
-
Refinement and Drying: The precipitated crystals are collected via centrifugal filtration, washed with purified water, and dried under vacuum to yield the final, high-purity product.[4] The reaction yield is reported to be upwards of 90%.[6]
Synthesis Data
The following table summarizes the typical reactants and conditions for the synthesis process.
| Parameter | Description | Value / Range | Reference |
| Starting Material | Adrenochrome Monosemicarbazone | - | [4] |
| Sulfonating Agent | Sodium Bisulfite / Sodium Sulfite | - | [4][5] |
| Solvent | Purified Water | - | [4] |
| Catalyst | Ascorbic Acid | 0.5-5 parts by weight | [4] |
| Reaction Temperature | Temperature for dissolution and reaction | 60 - 90 °C | [4] |
| Reaction Time | Duration of insulation reaction | 20 - 60 min | [4] |
| Yield | Reported product yield | > 90% | [6] |
| Purity | Reported product purity | > 99% | [6][7] |
Visualization: Synthesis Workflow
Characterization and Quality Control
The characterization of this compound is essential to confirm its identity, purity, and quality. A suite of analytical techniques is employed for this purpose.
Experimental Protocols: Characterization
-
High-Performance Liquid Chromatography (HPLC): Used for the determination of purity and related substances.[8][9]
-
Column: Octadecylsilane (ODS, C18) or Octylsilane (C8).[8][10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.01 mol·L⁻¹ phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]
-
Flow Rate: Typically 1.0 - 1.5 mL·min⁻¹.[8]
-
Detection: UV detector set at a specific wavelength, such as 220 nm or 350 nm.[8]
-
Procedure: A standardized solution of the sample is prepared and injected into the HPLC system. The retention time and peak area are compared against a reference standard to determine purity and quantify impurities.
-
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: Used for identification.
-
Procedure: A dilute solution of the substance (e.g., 1 in 100,000) is prepared in water. The absorption spectrum is recorded and compared with a reference spectrum. Both spectra should exhibit similar intensities of absorption at the same wavelengths.[11]
-
-
Infrared (IR) Spectrophotometry: Used for structural identification.
-
Physicochemical Tests:
Characterization Data
The table below summarizes key analytical and physical parameters for this compound.
| Technique | Parameter | Value / Specification | Reference |
| Appearance | Physical State | Orange-yellow crystals or crystalline powder | [11] |
| Solubility | In Water | Sparingly soluble | [11] |
| In Methanol / Ethanol | Very slightly soluble | [11][13] | |
| Melting Point | - | ~210°C (with decomposition) | [11][13] |
| pH | 0.8 g in 50 mL H₂O | 5.0 - 6.0 | [11] |
| UV-Vis | Identification | Spectrum matches reference spectrum | [11] |
| IR | Identification | Spectrum matches reference spectrum (KBr disk) | [11] |
| HPLC (Example 1) | Column | HP-ODS Hypersil | [8] |
| Mobile Phase | Phosphate buffer (pH 3.0) and Acetonitrile | [8] | |
| Flow Rate | 1.0 mL·min⁻¹ | [8] | |
| Detection Wavelength | 220 nm | [8] | |
| HPLC (Example 2) | Column | C18 | [8] |
| Mobile Phase | Water (0.2% TEA, 1% THF):Methanol (65:35) | [8] | |
| Flow Rate | 1.5 mL·min⁻¹ | [8] | |
| Detection Wavelength | 350 nm | [8] |
Visualization: General Characterization Workflow
Mechanism of Action: Signaling Pathway
This compound functions primarily as a hemostatic agent by enhancing platelet aggregation and stabilizing capillary walls.[1][14] Its mechanism is linked to the adrenergic signaling pathway on the surface of platelets.
The precursor, carbazochrome, interacts with α-adrenergic receptors on the platelet surface.[3][15] These receptors are coupled to Gq proteins. Activation of the Gq protein initiates a cascade by stimulating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[15]
IP₃ triggers the release of intracellular calcium (Ca²⁺) from storage. The elevated Ca²⁺ levels, along with DAG, activate downstream effectors. This leads to the activation of phospholipase A₂ (PLA₂), which promotes the synthesis of thromboxane (B8750289) A₂ (TxA₂), a potent vasoconstrictor and platelet aggregator. The increased calcium also facilitates the contraction of the platelet's cytoskeleton, causing a shape change and the release of pro-aggregatory molecules like ADP and serotonin, further amplifying the hemostatic response.[15] Additionally, carbazochrome is reported to inhibit vascular hyperpermeability.[3][16]
Visualization: Platelet Activation Signaling Pathway
References
- 1. guidechem.com [guidechem.com]
- 2. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CN102757378A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]
- 6. CN104926710B - this compound and its preparation method - Google Patents [patents.google.com]
- 7. CN104473864A - this compound semisolid preparation and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 14. nbinno.com [nbinno.com]
- 15. Carbazochrome - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
The Pharmacological Profile of Carbazochrome Sodium Sulfonate: A Technical Guide
Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent utilized in the management of bleeding, particularly from capillaries.[1][2][3] This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Carbazochrome sodium sulfonate exerts its hemostatic effect through a multi-faceted mechanism that involves strengthening the vascular wall, promoting platelet aggregation, and exhibiting anti-inflammatory properties.[4][5] Unlike some other hemostatic agents, it does not directly affect the blood coagulation cascade.[6]
Vascular Effects
The primary action of this compound is on the capillaries.[1] It enhances the integrity of the capillary wall by:
-
Increasing Capillary Resistance: It strengthens the capillaries, making them less susceptible to damage.[1][2]
-
Reducing Capillary Permeability: The drug decreases the leakage of fluids from capillaries, which is a crucial factor in controlling bleeding and edema.[1][2] This is achieved by stabilizing acidic mucopolysaccharides within the capillaries and surrounding tissues.[1]
-
Promoting Retraction of Capillary Ends: Following an injury, it encourages the broken ends of capillaries to retract, which aids in sealing the vessel.[1]
Platelet Interaction
Carbazochrome, the active moiety, interacts with α-adrenoreceptors on the surface of platelets.[7][8][9] This interaction triggers a signaling cascade that leads to platelet aggregation and the formation of a primary platelet plug.[7][8][10]
The signaling pathway is as follows:
-
Receptor Binding: Carbazochrome binds to Gq-coupled α-adrenoreceptors on the platelet surface.[7][8]
-
PLC Activation: This binding activates Phospholipase C (PLC).[7][8]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
Calcium Mobilization: IP3 stimulates the release of intracellular calcium (Ca2+) from the dense tubular system.[7][8]
-
Platelet Activation: The increase in intracellular Ca2+ leads to a conformational change in platelets and the release of pro-aggregatory factors such as serotonin, ADP, and von Willebrand factor, promoting platelet aggregation and adhesion.[7][9]
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce postoperative swelling and levels of inflammatory biomarkers.[4][5] This effect is thought to be related to its ability to inhibit vascular hyperpermeability induced by various vasoactive agents like bradykinin (B550075) and thrombin.[7][11]
Pharmacokinetics
Pharmacokinetic data for this compound in humans is limited in the available literature. However, a study in rabbits provides some insight into its absorption and elimination profile following injection.
Experimental Protocol: Pharmacokinetic Study in Rabbits
-
Subjects: Japanese big-ear white rabbits were used.[12]
-
Administration: this compound solution was administered via two methods: needle-free injection and traditional intramuscular injection with a needle syringe.[12]
-
Sampling: Plasma samples were collected at various time points post-administration.[12]
-
Analysis: Plasma concentrations of this compound were determined using High-Performance Liquid Chromatography (HPLC). The mobile phase consisted of 0.12% NH4H2PO4 and acetonitrile (B52724) (91:9), with a detection wavelength of 363 nm.[12]
-
Data Fitting: The blood drug concentration-time data was analyzed using DAS 2.1.1 pharmacokinetic software, which determined that the process followed a one-compartment model.[12]
Pharmacokinetic Parameters in Rabbits
| Parameter | Needle-Free Injection | Intramuscular Injection |
| AUC₀₋t (μg·min·mL⁻¹) | 162.43 ± 17.09 | 180.82 ± 15.29 |
| tₘₐₓ (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |
| Cₘₐₓ (μg·mL⁻¹) | 5.93 ± 0.02 | 5.09 ± 0.29 |
| t₁/₂ (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |
| (Data from a study in rabbits)[12] |
The study concluded that needle-free injection resulted in a significantly shorter time to reach maximum concentration (tₘₐₓ) and a higher peak concentration (Cₘₐₓ) compared to traditional intramuscular injection.[12]
Clinical Efficacy
This compound has been evaluated in various clinical settings, primarily as an adjunct to reduce perioperative blood loss. It is often used in combination with other hemostatic agents like tranexamic acid (TXA).
Use in Orthopedic Surgery
Several randomized controlled trials have investigated the efficacy of this compound in reducing blood loss during total knee arthroplasty (TKA) and total hip arthroplasty (THA).
Key Findings from a TKA Study:
| Outcome | Group A (TXA + Topical & IV CSS) | Group B (TXA + Topical CSS) | Group C (TXA + IV CSS) | Group D (TXA Only) |
| Total Blood Loss (mL) | 609.92 ± 221.24 | 753.16 ± 247.67 | 829.23 ± 297.45 | 1158.26 ± 334.13 |
| Postoperative Swelling Rate | Significantly Improved | Significantly Improved | Significantly Improved | Baseline |
| Inflammatory Biomarkers | Significantly Improved | Significantly Improved | Significantly Improved | Baseline |
| Pain Score (VAS) | Significantly Improved | Significantly Improved | Significantly Improved | Baseline |
| Transfusion Rate | No Significant Difference | No Significant Difference | No Significant Difference | No Significant Difference |
| Thromboembolic Events | 0 | 0 | 0 | 0 |
| *P < .05 compared to Group D.[4] |
The study concluded that the combination of this compound and TXA was more effective in reducing perioperative blood loss and inflammatory response than TXA alone, without increasing the risk of thromboembolic complications.[2][4] Similar positive outcomes have been reported in patients undergoing total hip arthroplasty.[5][13]
Use in Trauma
A retrospective study evaluated the effect of adding this compound to tranexamic acid in bleeding trauma patients. The study found that the administration of CSS was an independent factor for the reduction of red blood cell (RBC) transfusion.[14][15] However, it did not significantly decrease mortality or the need for fresh frozen plasma (FFP) or platelet concentrate (PC) transfusions.[14][15]
Safety and Toxicology
This compound is generally considered to have a favorable safety profile with low toxicity.[1][16]
-
Adverse Reactions: The most common adverse reactions are typically mild and localized to the injection site, including pain, redness, and itching.[1] Occasionally, systemic effects like nausea and dizziness have been reported.[1] Serious adverse reactions are rare.[1]
-
Toxicology Data:
-
Oral LD₅₀ (Rat): 50 g/kg.[17] This indicates very low acute oral toxicity.
-
-
Contraindications: There is no specific information available in the provided search results regarding contraindications.
-
Drug Interactions: The provided search results do not contain detailed information on drug-drug interactions.
Summary and Conclusion
This compound is a hemostatic agent with a unique mechanism of action that targets vascular integrity and platelet function without interfering with the coagulation cascade.[1][6][7] Its pharmacological profile is summarized below.
Clinical evidence, particularly from orthopedic surgery, supports its efficacy in reducing perioperative blood loss, especially when used in conjunction with tranexamic acid.[4][5] Its favorable safety profile and multi-faceted mechanism of action make it a valuable agent in the management of capillary hemorrhage. Further research is warranted to fully elucidate its pharmacokinetic profile in humans and explore its potential in other clinical applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Carbazochrome - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Carbazochrome Sodium Sulfonate: A Technical Guide on its Role in Modulating Capillary Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate, a derivative of adrenochrome, is a hemostatic agent utilized in the management of hemorrhages stemming from increased capillary permeability. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in modulating capillary permeability. It synthesizes quantitative data from clinical and preclinical studies, details relevant experimental protocols for assessing its efficacy, and visualizes the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and vascular biology.
Introduction
Capillary hyperpermeability, a hallmark of various pathological conditions including inflammation, trauma, and certain vascular disorders, leads to the leakage of plasma and blood components into the interstitial space. Carbazochrome sodium sulfonate (CSS) has been clinically employed to mitigate such conditions by enhancing capillary resistance and reducing permeability.[1][2] This guide delves into the molecular and cellular mechanisms underpinning the therapeutic effects of CSS, providing a detailed overview of its impact on the vascular endothelium.
Mechanism of Action
This compound exerts its effects on capillary permeability through a multi-faceted mechanism primarily targeting the vascular endothelial barrier. Its action involves the modulation of key signaling pathways and structural components of endothelial cells.
The primary mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis.[3] Vasoactive agents like bradykinin (B550075) and thrombin trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in endothelial cell contraction, formation of actin stress fibers, and disruption of cell-to-cell junctions, thereby increasing permeability. This compound has been shown to concentration-dependently reduce the formation of IP3, thus attenuating this hyperpermeability pathway.[3]
Furthermore, CSS has been observed to reverse the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[3] By stabilizing VE-cadherin at cell junctions, CSS helps to maintain the integrity of the endothelial barrier.
While the exact mechanism of its interaction with platelet surface receptors is not fully elucidated in the context of capillary permeability, carbazochrome is known to interact with α-adrenoreceptors on platelets, which are G-protein coupled receptors.[4] This interaction can influence intracellular signaling cascades, although its direct impact on endothelial permeability requires further investigation.
Quantitative Data on the Efficacy of this compound
The clinical and preclinical efficacy of this compound in reducing bleeding and capillary permeability has been quantified in various studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of this compound in Hereditary Hemorrhagic Telangiectasia (HHT)
| Parameter | Baseline (Mean ± SD) | 1 Month Post-Treatment (Mean ± SD) | 2 Months Post-Treatment (Mean ± SD) | P-value |
| Epistaxis Severity Score (ESS) | 6.4 ± 2.1 | 4.9 ± 1.8 | 3.4 ± 1.3 | < 0.05 |
| Hemoglobin (g/dL) | 9.0 ± 1.6 | - | 10.3 (Mean of 3 patients) | - |
Data from a study involving 10 HHT patients treated with oral this compound (50 mg twice daily).[5]
Table 2: Efficacy of this compound in Reducing Blood Loss in Total Knee Arthroplasty (TKA)
| Treatment Group | Total Blood Loss (mL, Mean ± SD) |
| Group A (TXA + Topical & IV CSS) | 609.92 ± 221.24 |
| Group B (TXA + Topical CSS) | 753.16 ± 247.67 |
| Group C (TXA + IV CSS) | 829.23 ± 297.45 |
| Group D (TXA only) | 1158.26 ± 334.13 |
Data from a randomized controlled trial with 200 patients. All groups received tranexamic acid (TXA). P < 0.05 for groups A, B, and C compared to group D.[6]
Table 3: Meta-Analysis of this compound and Tranexamic Acid in Arthroplasty
| Outcome | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |
| Total Blood Loss (mL) | -230.92 | -271.69 to -190.14 | < 0.00001 |
| Hidden Blood Loss (mL) | -220.52 | -263.78 to -177.27 | < 0.00001 |
| Hemoglobin Drop (g/dL) | -0.59 | -0.73 to -0.46 | < 0.00001 |
| Blood Transfusion Requirement | 0.13 (RR) | 0.04 to 0.38 | 0.0003 |
Results from a meta-analysis of six studies (n=800 patients) comparing the combination of CSS and TXA to TXA alone.[7][8]
Experimental Protocols
In Vitro Endothelial Permeability Assay (Transwell Model)
This protocol is adapted for assessing the effect of this compound on endothelial barrier function in response to a permeability-inducing agent.
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Collagen-coated inserts
-
Endothelial cell growth medium
-
Fetal Bovine Serum (FBS)
-
Permeability-inducing agent (e.g., thrombin, bradykinin, or tryptase)
-
This compound (CSS)
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa or 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of collagen-coated Transwell inserts at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Monolayer integrity can be assessed by measuring transendothelial electrical resistance (TEER).
-
Starvation: Once confluent, starve the cells in a serum-free or low-serum medium for 2-4 hours prior to the experiment.
-
Treatment:
-
Pre-incubate the endothelial monolayers with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time (e.g., 1 hour).
-
Add the permeability-inducing agent (e.g., thrombin at 1 U/mL) to the upper chamber, with or without CSS.
-
-
Permeability Measurement:
-
Add FITC-dextran (e.g., 1 mg/mL) to the upper chamber.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the lower chamber.
-
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the permeability coefficient or express the data as a percentage of the control (untreated) group.
Immunofluorescence Staining for Actin Stress Fibers and VE-Cadherin
This protocol allows for the visualization of changes in the cytoskeleton and cell-cell junctions.
Materials:
-
Endothelial cells cultured on glass coverslips
-
Permeability-inducing agent
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., Bovine Serum Albumin in PBS)
-
Primary antibodies (anti-VE-cadherin)
-
Fluorescently labeled secondary antibodies
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Rhodamine-phalloidin) for F-actin staining
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells on coverslips to near confluence and treat with the permeability-inducing agent and/or CSS as described in the permeability assay.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against VE-cadherin overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the regulation of capillary permeability and the proposed points of intervention for this compound.
Conclusion
This compound demonstrates a clear role in the reduction of capillary permeability. Its mechanism of action is centered on the inhibition of key signaling pathways initiated by vasoactive agents and the stabilization of endothelial cell junctions. Quantitative data from both clinical and preclinical studies support its efficacy in various contexts of capillary hyperpermeability and associated bleeding. The provided experimental protocols offer a framework for further investigation into its molecular and cellular effects. The continued exploration of its therapeutic potential is warranted, particularly in elucidating the finer details of its interaction with endothelial signaling cascades. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the capillary-stabilizing properties of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]
- 5. An old drug for a new application: carbazochrome-sodium-sulfonate in HHT. [publicatt.unicatt.it]
- 6. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Carbazochrome Sodium Sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent, has been utilized for its capillary-stabilizing properties. This technical guide provides an in-depth overview of the in vitro studies investigating the molecular and cellular effects of CSS. The primary focus is on its impact on endothelial barrier function, with additional explored effects on inflammatory responses and platelet aggregation. This document summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate further research and drug development.
Core Mechanism of Action: Endothelial Barrier Enhancement
The most well-documented in vitro effect of Carbazochrome sodium sulfonate is its ability to enhance endothelial barrier function, thereby reducing vascular permeability. The seminal work by Sendo et al. (2003) provides the foundational understanding of this mechanism.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of CSS on endothelial cells.
Table 1: Effect of this compound on Endothelial Permeability
| Parameter Measured | Cell Line | Inducing Agent | CSS Concentration (µM) | % Reversal of Barrier Dysfunction |
| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Tryptase | 0.1 - 1 | Concentration-dependent reversal |
| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Thrombin | 0.1 - 1 | Concentration-dependent reversal |
| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Bradykinin (B550075) | 0.1 - 1 | Concentration-dependent reversal |
Data extracted from Sendo et al. (2003).[1]
Table 2: Effect of this compound on Phosphoinositide Hydrolysis
| Parameter Measured | Cell Line | Inducing Agent | CSS Concentration (µM) | % Inhibition of [³H]Inositol Triphosphate Formation |
| [³H]Inositol Triphosphate Formation | Porcine Aortic Endothelial Cells (PAECs) | Bradykinin | 0.1 - 10 | Concentration-dependent reduction |
| [³H]Inositol Triphosphate Formation | Porcine Aortic Endothelial Cells (PAECs) | Thrombin | 0.1 - 10 | Concentration-dependent reduction |
Data extracted from Sendo et al. (2003).[1]
Signaling Pathway
This compound appears to exert its endothelial barrier-protective effects by inhibiting agonist-induced phosphoinositide hydrolysis.[1] Vasoactive agents like thrombin and bradykinin bind to their respective G-protein coupled receptors (GPCRs) on the endothelial cell surface, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to a cascade of events that includes the formation of actin stress fibers and the disruption of cell-cell junctions (e.g., VE-cadherin), ultimately increasing endothelial permeability. CSS intervenes by inhibiting this PLC-mediated hydrolysis of PIP₂, thus attenuating the downstream signaling that leads to barrier dysfunction.[1]
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Protocols
-
Cell Line: Porcine Aortic Endothelial Cells (PAECs).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Permeability Assay Workflow:
-
PAECs are seeded onto collagen-coated microporous filter inserts in a multi-well plate and grown to confluence to form a monolayer.
-
The endothelial monolayer is treated with various vasoactive agents (e.g., tryptase, thrombin, bradykinin) in the presence or absence of this compound for a specified duration.
-
A tracer molecule, such as albumin-conjugated Evans blue, is added to the upper chamber (luminal side).
-
After incubation, the amount of the tracer that has passed through the endothelial monolayer into the lower chamber (abluminal side) is quantified spectrophotometrically.
-
The reversal of barrier dysfunction is calculated by comparing the permeability in CSS-treated cells to that of cells treated with the vasoactive agent alone.[1]
-
Caption: Workflow for the in vitro endothelial permeability assay.
-
Protocol:
-
PAECs are grown on glass coverslips and treated as described in the permeability assay.
-
Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a suitable blocking buffer.
-
Cells are incubated with primary antibodies against VE-cadherin.
-
For actin staining, cells are incubated with fluorescently labeled phalloidin.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies (for VE-cadherin).
-
Coverslips are mounted on slides with an anti-fading mounting medium.
-
Fluorescence is visualized using a confocal microscope to assess the integrity of VE-cadherin at cell junctions and the organization of the actin cytoskeleton.[1]
-
-
Protocol:
-
PAECs are labeled overnight with [³H]myo-inositol.
-
Cells are pre-incubated with LiCl to inhibit inositol monophosphatase.
-
Cells are then stimulated with agonists (bradykinin or thrombin) in the presence or absence of various concentrations of CSS.
-
The reaction is terminated by the addition of perchloric acid.
-
The total [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
-
The amount of radioactivity in the inositol phosphate (B84403) fraction is determined by liquid scintillation counting.[1]
-
Potential Anti-Inflammatory Effects (Exploratory)
While clinical studies suggest that this compound may possess anti-inflammatory properties, dedicated in vitro studies to elucidate the specific mechanisms are limited in the publicly available literature.[2][3][4][5][6] The following represents a generalized protocol that could be adapted to investigate the in vitro anti-inflammatory effects of CSS.
Generalized Experimental Protocol: Cytokine Release Assay
-
Cell Line: A macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.
-
Workflow:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of CSS for a defined period.
-
Inflammation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
The inhibitory effect of CSS on cytokine release is determined by comparing the levels in CSS-treated, LPS-stimulated cells to those in cells stimulated with LPS alone.
-
Caption: Generalized workflow for an in vitro anti-inflammatory assay.
Potential Effects on Platelet Aggregation (Exploratory)
Generalized Experimental Protocol: Light Transmission Aggregometry
-
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Workflow:
-
Prepare Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.
-
Baseline Calibration: The aggregometer is calibrated using PRP (0% transmission) and PPP (100% transmission).
-
Aggregation Measurement:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer.
-
This compound at various concentrations is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage of light transmission.
-
Caption: Generalized workflow for a Light Transmission Aggregometry assay.
Conclusion and Future Directions
The in vitro evidence strongly supports a role for this compound in enhancing endothelial barrier function through the inhibition of phosphoinositide signaling. This mechanism provides a solid foundation for its clinical use as a capillary stabilizer. Further in vitro research is warranted to definitively characterize its potential direct anti-inflammatory and platelet-aggregating effects. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations, which will be crucial for a more comprehensive understanding of the multifaceted pharmacological profile of this compound.
References
- 1. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Hemostatic Agent: Unearthing the Early Research on Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that led to the discovery and development of Carbazochrome (B1668341) sodium sulfonate, a hemostatic agent valued for its ability to control capillary bleeding. The early investigations, primarily centered on its precursor, adrenochrome (B1665551) semicarbazone (carbazochrome), laid the groundwork for understanding its mechanism of action and therapeutic potential. This document reconstructs the experimental journey, presenting the methodologies and quantitative data from these pioneering studies, and visualizes the logical progression of this early-stage drug discovery.
From Adrenaline's Oxidation to a Stable Hemostatic: The Discovery Pathway
The story of Carbazochrome begins with observations of the oxidation products of adrenaline (epinephrine). Adrenaline, a crucial hormone and neurotransmitter, readily oxidizes to form a red compound known as adrenochrome. While adrenochrome itself was unstable, its derivative, adrenochrome semicarbazone (later named carbazochrome), was found to be more stable and possessed intriguing physiological properties. Early researchers, initially investigating the psychotomimetic effects of adrenochrome, inadvertently used this more stable derivative, which led to the discovery of its hemostatic capabilities. This serendipitous finding shifted the research focus towards its potential as a drug to control bleeding.
The subsequent development of Carbazochrome sodium sulfonate was a logical step to improve the compound's pharmaceutical properties. The addition of a sodium sulfonate group significantly enhances the water solubility of carbazochrome, making it more suitable for parenteral administration. This modification, however, does not alter the core hemostatic action, which is centered on the carbazochrome moiety.
Mechanism of Action: A Focus on Capillary Integrity
Unlike many hemostatic agents that act on the blood coagulation cascade, early research indicated that carbazochrome exerts its effect by directly targeting the capillaries. The primary mechanism of action was proposed to be the strengthening of the capillary walls, thereby reducing their permeability and fragility. This action is believed to be mediated by the stabilization of acidic mucopolysaccharides within the capillary basement membrane and surrounding tissues. Carbazochrome was also found to inhibit the increase in vascular permeability induced by inflammatory mediators such as histamine (B1213489) and bradykinin. Later research further elucidated this by demonstrating that this compound can reverse endothelial barrier dysfunction by inhibiting phosphatidylinositol hydrolysis.
Carbazochrome Sodium Sulfonate and its Interaction with Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent utilized to manage bleeding, with its mechanism of action partly attributed to its interaction with platelets. This technical guide provides an in-depth overview of the current understanding of how CSS influences platelet function. While clinical data support its role in reducing bleeding, detailed mechanistic studies on its direct effects on platelets are less abundant. This document synthesizes available information on its proposed mechanism of action, summarizes clinical findings, outlines relevant experimental protocols for future research, and provides visual representations of key pathways and workflows.
Introduction
Carbazochrome sodium sulfonate is an adrenochrome (B1665551) derivative used as a systemic hemostatic agent to control capillary and parenchymal hemorrhage.[1][2] Its efficacy is believed to stem from its ability to enhance vascular stability and promote platelet-dependent hemostasis.[3] Understanding the specific interactions of CSS with platelets is crucial for optimizing its therapeutic use and for the development of novel hemostatic agents. This guide delves into the core of this interaction, providing a technical resource for the scientific community.
Mechanism of Action: Interaction with Platelets
The primary proposed mechanism for the pro-hemostatic effect of carbazochrome, a related compound, involves the potentiation of platelet aggregation and adhesion.[4] While the precise molecular interactions of this compound are not fully elucidated, it is hypothesized to follow a similar pathway.
Signaling Pathway
Carbazochrome is suggested to interact with α-adrenergic receptors on the platelet surface.[4] This interaction is thought to trigger a Gq-protein-coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 stimulates the release of calcium (Ca2+) from the dense tubular system into the platelet cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream events including platelet shape change, degranulation (release of ADP, serotonin, etc.), and the "inside-out" activation of integrin αIIbβ3. Activated integrin αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, leading to platelet aggregation and the formation of a stable platelet plug.[4]
Proposed signaling pathway of this compound in platelets.
Quantitative Data from Clinical Studies
Several clinical trials have investigated the efficacy of this compound in reducing bleeding in various surgical settings. While these studies do not provide direct quantitative measures of platelet function (e.g., aggregation percentages), they offer valuable data on clinical outcomes related to hemostasis.
| Study Focus | Treatment Groups | Key Quantitative Outcomes | Reference |
| Total Knee Arthroplasty | Group A: Tranexamic Acid (TXA) + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Total Blood Loss (mL): - Group A: 609.92 ± 221.24- Group B: 753.16 ± 247.67- Group C: 829.23 ± 297.45- Group D: 1158.26 ± 334.13 (P < .05 vs A, B, C) | |
| Total Hip Arthroplasty | Group A: TXA + CSSGroup B: TXA only | Total Blood Loss (mL): - Group A significantly lower than Group BHidden Blood Loss: - Group A significantly lower than Group BBlood Transfusion Rate: - Group A significantly lower than Group B | |
| Bleeding Trauma | CSS Group: CSS + TXA (n=259)No-CSS Group: TXA only (n=67) | Red Blood Cell Transfusion: - CSS administration was an independent factor for reduction (p=0.04)Fresh Frozen Plasma & Platelet Concentrate Transfusion: - No significant difference | [5] |
Experimental Protocols for Investigating Platelet Interaction
To further elucidate the direct effects of this compound on platelets, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.
In Vitro Platelet Aggregation Assay
This assay measures the ability of CSS to induce or enhance platelet aggregation in response to various agonists.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which is used as a reference.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregation Measurement:
-
Pre-warm PRP samples to 37°C in an aggregometer.
-
Add varying concentrations of CSS or a vehicle control to the PRP.
-
Initiate aggregation by adding a sub-threshold concentration of a platelet agonist (e.g., ADP, collagen, epinephrine).
-
Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
-
Data Analysis: Express platelet aggregation as the maximum percentage change in light transmittance, with 100% being the transmittance of PPP.
Workflow for in vitro platelet aggregation assay.
Platelet Adhesion Assay Under Flow Conditions
This assay evaluates the effect of CSS on platelet adhesion to a thrombogenic surface under physiological shear stress.
Methodology:
-
Microfluidic Chamber Coating: Coat the channels of a microfluidic chamber with a thrombogenic substrate (e.g., collagen, von Willebrand factor).
-
Blood Perfusion: Perfuse anticoagulated whole blood, pre-incubated with varying concentrations of CSS or a vehicle control, through the coated microfluidic channels at a defined shear rate (e.g., 1500 s⁻¹).
-
Imaging: Visualize platelet adhesion and thrombus formation in real-time using fluorescence microscopy (platelets can be pre-labeled with a fluorescent dye like calcein (B42510) AM).
-
Data Analysis: Quantify the surface area covered by platelets at different time points to determine the rate and extent of platelet adhesion and thrombus formation.
Intracellular Calcium Mobilization Assay
This assay directly measures the effect of CSS on intracellular calcium levels in platelets.
Methodology:
-
Platelet Preparation: Isolate and wash platelets from PRP.
-
Dye Loading: Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorimetry:
-
Place the dye-loaded platelets in a fluorometer cuvette with a magnetic stirrer.
-
Establish a baseline fluorescence reading.
-
Add CSS at various concentrations and record the change in fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis: Quantify the peak increase in intracellular calcium concentration in response to CSS.
Conclusion
This compound is a clinically effective hemostatic agent, and its mechanism of action is linked to its interaction with platelets. The current evidence suggests that it may promote platelet aggregation and adhesion through the activation of α-adrenergic receptors and subsequent intracellular signaling pathways. However, there is a clear need for more detailed preclinical studies to fully elucidate its molecular interactions with platelets. The experimental protocols outlined in this guide provide a framework for future research that will be critical for a more comprehensive understanding of this drug and for the development of improved hemostatic therapies.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of alpha-adrenergic receptors in human platelets by [3H]dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Pharmacokinetics of Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Carbazochrome sodium sulfonate, a hemostatic agent used to reduce capillary bleeding. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from preclinical and clinical studies. It also outlines the experimental methodologies employed in these key studies and illustrates the compound's proposed mechanism of action.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been investigated in both animal models and humans. The following tables summarize the key pharmacokinetic parameters obtained from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Rabbits Following a Single Intramuscular or Needle-Free Injection
| Parameter | Needle-Free Injection | Intramuscular Injection |
| Cmax (μg/mL) | 5.93 ± 0.02 | 5.09 ± 0.29 |
| Tmax (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |
| AUC₀-t (μg·min/mL) | 162.43 ± 17.09 | 180.82 ± 15.29 |
| t₁/₂ (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |
Data from a study in Japanese big-ear white rabbits. The pharmacokinetic processes were found to align with a one-compartment model[1][2].
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers Following a Single 90 mg Oral Dose
| Parameter | Value |
| Cmax (ng/mL) | Data not available in the searched literature. |
| Tmax (h) | Data not available in the searched literature. |
| AUC₀-t (ng·h/mL) | Data not available in the searched literature. |
| t₁/₂ (h) | Data not available in the searched literature. |
Two key studies involving a single 90 mg oral dose in 24 healthy Chinese volunteers and a bioequivalence study in 18 healthy Chinese male subjects have been identified[3][4]. However, the specific pharmacokinetic parameters from these human studies were not available in the public domain literature reviewed.
Experimental Protocols
The quantification of this compound in biological matrices is crucial for pharmacokinetic analysis. The following section details the methodologies used in key studies.
Quantification of this compound in Human Plasma by LC-APCI-MS/MS
A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with atmospheric pressure chemical ionization (APCI) has been developed and validated for the quantification of this compound in human plasma.[3]
-
Sample Preparation: Protein precipitation was performed using a 14% perchloric acid solution. Amiloride hydrochloride was used as the internal standard.[3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Method Validation:
Quantification of this compound in Human Plasma by LC-ESI-MS/MS with Solid Phase Extraction
An alternative method utilizing solid phase extraction (SPE) for sample clean-up followed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has also been established.
-
Sample Preparation: A mixed-mode anion exchange solid phase extraction (SPE) method was optimized for the extraction and clean-up of this compound from human plasma using an Oasis® WAX cartridge. (1S)-(+)-10-camphorsulfonic acid was used as the internal standard.
-
Chromatographic Separation:
-
Column: Zorbax SB-Aq (4.6×250mm, 5μm) column.
-
Mobile Phase: Isocratic elution.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
Monitoring: Multiple reaction monitoring (MRM) of the deprotonated precursor to product ion transitions for this compound (m/z 299.0→256.0) and the internal standard (m/z 230.9→79.8).
-
-
Method Validation:
-
Linearity: The method was validated over a concentration range of 0.189-37.8 ng/mL.
-
Precision and Accuracy: The intra-and inter-day precision (RSD, %) ranged from 0.95% to 4.17%, and the accuracy was between 95.03% and 105.9%.
-
Quantification of this compound in Rabbit Plasma by HPLC
For preclinical studies in rabbits, a high-performance liquid chromatography (HPLC) method with UV detection was employed.[1]
-
Sample Preparation: Plasma samples were extracted.
-
Chromatographic Separation:
-
Mobile Phase: A mixture of 0.12% NH4H2PO4 and acetonitrile (B52724) (91:9).[1]
-
-
Detection:
-
Wavelength: 363 nm.[1]
-
-
Data Analysis: The blood drug concentration-time data was fitted using DAS 2.1.1 pharmacokinetic software.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its hemostatic effect by acting on capillaries to decrease their permeability and increase their resistance. The underlying mechanism is believed to involve the activation of α-adrenergic receptors on the surface of platelets.
This activation initiates a G-protein-coupled signaling cascade. Specifically, Carbazochrome interacts with Gq-coupled α-adrenoreceptors, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to the physiological effects of increased capillary stability and reduced bleeding.
References
Carbazochrome Sodium Sulfonate: An In-depth Technical Guide on its Influence on Vascular Function and Potential Implications for Vascular Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent utilized clinically to manage bleeding, primarily by enhancing capillary stability and reducing vascular permeability. While its role in promoting hemostasis is well-documented, its direct effect on vascular resistance—a critical parameter in cardiovascular hemodynamics determined by the tone of resistance arterioles—is not well-established. This technical guide synthesizes the current understanding of CSS's mechanism of action at the vascular endothelium, presents quantitative data from relevant studies, details experimental protocols, and explores the potential, though largely indirect, implications for vascular resistance. Through a comprehensive review of preclinical and clinical data, this document aims to provide a foundational resource for researchers investigating the broader vascular effects of this compound.
Core Mechanism of Action: Targeting Endothelial Barrier Function
Carbazochrome sodium sulfonate's primary therapeutic effect lies in its ability to stabilize capillary beds and reduce hyperpermeability of the vascular endothelium.[1][2] It is thought to exert these effects by strengthening the integrity of the endothelial barrier, which is compromised by various vasoactive substances during inflammation or injury.[1]
The principal mechanism identified is the inhibition of agonist-induced phosphoinositide hydrolysis.[1] Vasoactive agents such as bradykinin (B550075) and thrombin trigger the hydrolysis of phosphatidylinositol, leading to an increase in intracellular calcium and the subsequent formation of actin stress fibers. This process disrupts the vascular endothelial (VE)-cadherin-mediated cell-cell junctions, resulting in increased endothelial permeability.[1] this compound has been shown to counteract this by reducing the formation of inositol (B14025) triphosphate (IP3), thereby preventing the downstream signaling cascade that leads to endothelial barrier dysfunction.[1]
This action helps to maintain the structural integrity of the microvasculature, reducing the extravasation of fluids and blood components.[2] It is important to note that this mechanism does not directly involve the contraction or relaxation of vascular smooth muscle, the primary determinant of vascular resistance.
Quantitative Data from Clinical and Preclinical Studies
Direct quantitative data on the effect of this compound on vascular resistance is scarce in the available literature. However, numerous clinical trials have quantified its efficacy in reducing blood loss, which can be considered an indirect measure of its vascular stabilizing effects. The following tables summarize key findings from these studies.
Table 1: Summary of Clinical Studies on this compound and Blood Loss
| Study Population | Intervention | Key Quantitative Outcomes | Reference |
| Patients undergoing Total Knee Arthroplasty (TKA) | Tranexamic Acid (TXA) + CSS (topical and intravenous) vs. TXA alone | Total Blood Loss: Group A (TXA+CSS): 609.92 ± 221.24 mL; Group D (TXA only): 1158.26 ± 334.13 mL (P < 0.05) | [3] |
| Patients undergoing Total Hip Arthroplasty (THA) | TXA + CSS vs. TXA alone | Total Blood Loss: Significantly lower in the TXA + CSS group. Hidden Blood Loss: Significantly lower in the TXA + CSS group. | [4] |
| Trauma patients with significant hemorrhage | TXA + CSS vs. TXA alone | Red Blood Cell (RBC) Transfusion: CSS administration was an independent factor for the reduction of RBC transfusion (standard partial regression coefficient -0.1, 95% CI [-3.1 to -0.1], p=0.04). | [5] |
| Patients undergoing Simultaneous Bilateral Total Hip Arthroplasty (SBTHA) | TXA + CSS vs. TXA alone | Total Blood Loss (TBL) and Hidden Blood Loss (HBL): Significantly lower in the group receiving TXA with CSS. | [4] |
Table 2: Preclinical Data on Endothelial Permeability
| Experimental Model | Vasoactive Agent | Intervention | Key Quantitative Outcome | Reference |
| Cultured porcine aortic endothelial cells (PAECs) | Bradykinin and Thrombin | This compound (AC-17) (0.1-10 µM) | Concentration-dependent reduction in the enhancement of [3H]inositol triphosphate formation. | [1] |
| Cultured porcine aortic endothelial cells (PAECs) | Tryptase, Thrombin, and Bradykinin | This compound (AC-17) (0.1-1 µM) | Reversed the barrier dysfunction (measured by transendothelial transport of albumin-conjugated Evans blue). | [1] |
Experimental Protocols
Assessment of Endothelial Barrier Function in Cultured Endothelial Cells
This protocol is based on the methodology described by Kudo et al. (2003).[1]
-
Cell Culture: Porcine aortic endothelial cells (PAECs) are cultured to form a monolayer on microporous membranes in a transwell insert system.
-
Induction of Hyperpermeability: Vasoactive agents such as bradykinin, thrombin, or tryptase are added to the upper chamber of the transwell to induce endothelial barrier dysfunction.
-
Treatment: this compound (AC-17) is added at varying concentrations (e.g., 0.1-10 µM) to the upper chamber, either as a pretreatment or concurrently with the vasoactive agent.
-
Permeability Assay: Albumin-conjugated Evans blue dye is added to the upper chamber. After a defined incubation period, the concentration of the dye that has traversed the endothelial monolayer into the lower chamber is quantified spectrophotometrically. A reduction in the amount of dye in the lower chamber in the treated group compared to the control (vasoactive agent alone) indicates a reversal of barrier dysfunction.
-
Immunofluorescence Analysis: To visualize changes in cell structure, PAECs are fixed and stained for F-actin (using phalloidin) and VE-cadherin (using a specific antibody). Confocal microscopy is used to observe the formation of actin stress fibers and the integrity of cell-cell junctions.
Measurement of Inositol Triphosphate (IP3) Formation
This protocol is also adapted from Kudo et al. (2003).[1]
-
Cell Labeling: PAECs are incubated with [3H]myo-inositol to label the cellular phosphoinositide pool.
-
Stimulation: The cells are then stimulated with a vasoactive agent (e.g., bradykinin or thrombin) in the presence or absence of varying concentrations of this compound.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Quantification: Anion-exchange chromatography is used to separate and quantify the amount of [3H]inositol triphosphate. A reduction in [3H]IP3 formation in the presence of this compound indicates inhibition of phosphoinositide hydrolysis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Endothelial Cells
Caption: Signaling pathway of this compound in reducing endothelial hyperpermeability.
Experimental Workflow for Assessing Endothelial Barrier Function
Caption: Experimental workflow for evaluating the effect of this compound on endothelial barrier function.
Discussion: Potential Implications for Vascular Resistance
While direct evidence is lacking, we can speculate on the potential indirect effects of this compound on vascular resistance based on its known mechanism of action.
-
Microvascular Resistance: Vascular resistance is not solely determined by the tone of large arterioles but is also influenced by the state of the entire microcirculatory network. By stabilizing capillaries and reducing fluid leakage into the interstitium, this compound could potentially improve microvascular perfusion and, in doing so, subtly influence local microvascular resistance. A reduction in edema could alleviate physical compression of capillaries and venules, thereby improving blood flow.
-
Endothelial-Derived Vasoactive Factors: The endothelium is a critical regulator of vascular tone through the release of vasodilators (e.g., nitric oxide, prostacyclin) and vasoconstrictors (e.g., endothelin-1). While the primary mechanism of this compound appears to be the inhibition of phosphoinositide hydrolysis, it is plausible that this could have secondary effects on the production or release of these vasoactive factors. For instance, by stabilizing the endothelial cell membrane and reducing intracellular calcium fluctuations, it might modulate the activity of enzymes such as endothelial nitric oxide synthase (eNOS). Further research is required to investigate this possibility.
-
Lack of Effect on Blood Pressure: It is noteworthy that some sources indicate this compound does not have a significant impact on systemic blood pressure.[6] This would suggest that its effects are likely confined to the microvasculature and that it does not cause widespread arteriolar constriction or dilation that would be necessary to alter systemic vascular resistance.
Future Directions and Conclusion
The current body of evidence strongly supports the role of this compound as a capillary-stabilizing agent that reduces vascular permeability by inhibiting phosphoinositide hydrolysis in endothelial cells. Its clinical efficacy in reducing blood loss in various surgical and trauma settings is well-documented.
However, a direct link to the modulation of vascular resistance remains to be established. Future research should focus on:
-
In vivo studies: Utilizing animal models to directly measure hemodynamic parameters, including mean arterial pressure, cardiac output, and total peripheral resistance, following the administration of this compound.
-
Ex vivo studies: Employing isolated arteriole preparations to assess whether this compound has any direct effect on vascular smooth muscle tone or endothelial-dependent vasodilation/vasoconstriction.
-
Mechanistic studies: Investigating the potential secondary effects of this compound on the production and release of endothelial-derived vasoactive factors.
References
- 1. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 5. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pillintrip.com [pillintrip.com]
The Foundational Science of Carbazochrome's Antihemorrhagic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) is a hemostatic agent derived from the oxidation of adrenaline. Its antihemorrhagic properties are primarily attributed to its effects on promoting platelet plug formation and enhancing capillary stability. This technical guide provides an in-depth exploration of the core scientific principles underlying carbazochrome's mechanism of action. It summarizes key experimental findings, presents quantitative data from clinical studies, and outlines the methodologies of pivotal experiments. Detailed signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of carbazochrome's role in hemostasis.
Introduction
Carbazochrome is an adrenochrome (B1665551) semicarbazone that has been utilized as a hemostatic agent to manage capillary and parenchymal hemorrhage.[1][2] Unlike other hemostatic agents that may directly influence the coagulation cascade, carbazochrome's primary modes of action are centered on platelet function and vascular endothelium integrity.[2][3] It is recognized for causing the aggregation and adhesion of platelets to form a stable plug at the site of injury and for its role as a "capillary stabilizer," reducing permeability and increasing resistance of capillary vessels.[1][2][3] This guide will dissect the molecular and cellular mechanisms that confer these antihemorrhagic properties.
Core Mechanism of Action
Carbazochrome exerts its hemostatic effects through a dual mechanism: acting on platelets to facilitate primary hemostasis and on the vascular endothelium to reduce bleeding from small vessels.
Effects on Platelet Aggregation and Adhesion
The principal antihemorrhagic function of carbazochrome is its ability to induce platelet aggregation and adhesion, which are critical first steps in arresting blood flow.[1][4] This process is initiated through a well-defined signaling cascade.
-
Receptor Binding: Carbazochrome interacts with α-adrenoreceptors on the surface of platelets.[1][5] These receptors are coupled to a Gq protein.[1][5]
-
Gq Protein Signaling Cascade: Activation of the α-adrenoreceptor by carbazochrome initiates the Gq signaling pathway.[1] The activated Gq alpha subunit stimulates phospholipase C (PLC).[1]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the platelet's cytosol.[1]
-
Downstream Effects of Elevated Calcium: The increase in intracellular free calcium concentration leads to several subsequent actions:
-
Thromboxane A2 (TxA2) Synthesis: Elevated calcium activates phospholipase A2 (PLA2), which in turn initiates the arachidonic acid pathway, leading to the synthesis of endoperoxides, including the potent platelet agonist Thromboxane A2 (TxA2).[1]
-
Platelet Shape Change: Calcium ions bind to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain.[1][6] This enables the myosin crossbridge to interact with actin filaments, causing platelet contraction and a change in shape, which is essential for aggregation.[1][6]
-
Granule Release and Further Aggregation: The signaling cascade promotes the release of platelet granules containing serotonin, ADP, von Willebrand factor (vWF), and platelet-activating factor (PAF).[1][6] These molecules act as positive feedback mediators, recruiting and activating additional platelets to the site of injury, thus amplifying the aggregation process.[1][6]
-
References
- 1. Carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Carbazochrome Sodium Sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazochrome (B1668341) sodium sulfonate (CSS), a derivative of adrenochrome, is a hemostatic agent with a multifaceted mechanism of action that extends beyond simple coagulation. This technical guide delves into the core scientific principles underlying its therapeutic potential, presenting a comprehensive overview of its mechanism of action, pharmacokinetic profile, and clinical efficacy. Through a synthesis of preclinical and clinical data, this document aims to provide a detailed resource for researchers and drug development professionals exploring the further applications of this intriguing molecule. Particular emphasis is placed on its role in modulating vascular permeability and its synergistic effects with other hemostatic agents.
Introduction
Carbazochrome sodium sulfonate has been utilized for decades as a hemostatic agent to manage bleeding from various causes, particularly those associated with increased capillary fragility and permeability.[1][2] Unlike traditional hemostatic agents that directly interfere with the coagulation cascade, CSS primarily exerts its effects on the vasculature, specifically the capillaries.[3][4] Its unique mode of action, favorable safety profile, and potential anti-inflammatory effects have spurred renewed interest in its therapeutic applications, both as a standalone treatment and in combination with other drugs.[5][6] This guide provides an in-depth exploration of the scientific evidence supporting the therapeutic potential of this compound.
Mechanism of Action
The primary mechanism of action of this compound is centered on its ability to enhance capillary integrity and reduce permeability.[1][4] This is achieved through several proposed pathways:
-
Stabilization of Capillary Beds: CSS is believed to increase the resistance of capillaries to damage and promote the retraction of broken capillary ends, thereby physically stemming blood flow.[1][2]
-
Modulation of Endothelial Barrier Function: In-depth studies have revealed that CSS can reverse endothelial barrier dysfunction induced by various vasoactive substances. This effect is thought to be mediated by the inhibition of agonist-induced phosphoinositide hydrolysis.[7][8]
-
Interaction with Platelets: Carbazochrome, the parent compound of CSS, interacts with α-adrenoreceptors on the surface of platelets.[9] This interaction is coupled to a Gq protein, initiating the PLC IP3/DAG pathway, which leads to an increase in intracellular free calcium concentration. This cascade of events promotes platelet aggregation and adhesion, crucial steps in the formation of a primary hemostatic plug.[9][10]
Signaling Pathway
The interaction of Carbazochrome with platelet α-adrenoreceptors triggers a well-defined signaling cascade, as illustrated in the diagram below.
Caption: Carbazochrome-induced platelet aggregation signaling pathway.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use.
Human Pharmacokinetics
A study involving 24 healthy male Chinese volunteers who received a single oral administration of 90 mg of this compound capsules provided key pharmacokinetic parameters. The method for quantification was a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS-MS) with atmospheric pressure chemical ionization. The lower limit of quantitation was 0.5 ng/mL.[11]
Animal Pharmacokinetics
A study in Japanese big-ear white rabbits compared the pharmacokinetics of this compound administered via needle-free injection versus traditional intramuscular injection. The plasma concentrations were determined by high-performance liquid chromatography (HPLC).[12] Both administration routes were found to follow a one-compartment model.[12]
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Needle-Free Injection | Intramuscular Injection |
| AUC₀₋t (μg·min·mL⁻¹) | 162.43 ± 17.09 | 180.82 ± 15.29 |
| tₘₐₓ (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |
| Cₘₐₓ (μg·mL⁻¹) | 5.93 ± 0.02 | 5.09 ± 0.29 |
| t₁/₂ (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |
| Data from a study in Japanese big-ear white rabbits.[12] |
Clinical Efficacy: A Review of Key Studies
The clinical utility of this compound, particularly in surgical settings, has been the subject of numerous randomized controlled trials. A significant body of evidence highlights its efficacy in reducing perioperative blood loss, especially when used in conjunction with tranexamic acid (TXA).
Total Knee Arthroplasty (TKA)
A randomized, placebo-controlled trial involving 200 patients undergoing unilateral primary TKA demonstrated that the combination of CSS and TXA was more effective in reducing perioperative blood loss and inflammatory response compared to TXA alone.[5][8]
Table 2: Efficacy of this compound (CSS) in Total Knee Arthroplasty
| Treatment Group | Total Blood Loss (mL) |
| Group A (TXA + Topical & IV CSS) | 609.92 ± 221.24 |
| Group B (TXA + Topical CSS) | 753.16 ± 247.67 |
| Group C (TXA + IV CSS) | 829.23 ± 297.45 |
| Group D (TXA only) | 1158.26 ± 334.13 |
| Data are presented as mean ± standard deviation. P < .05 for groups A, B, and C compared to group D.[8] |
Total Hip Arthroplasty (THA)
Similar benefits have been observed in patients undergoing total hip arthroplasty. A randomized controlled trial with 200 patients undergoing primary unilateral THA showed that the combined use of CSS and TXA significantly reduced total blood loss compared to TXA alone.[7][13] Another study with 150 patients undergoing unilateral primary THA also found that the addition of topical CSS to a TXA regimen significantly reduced total blood loss.[14]
Table 3: Efficacy of this compound (CSS) in Total Hip Arthroplasty
| Treatment Group | Total Blood Loss (mL) |
| Group A (TXA + Topical CSS) | 668.84 ± 230.95 |
| Group B (TXA only) | 940.96 ± 359.22 |
| Group C (Placebo) | 1166.52 ± 342.85 |
| Data are presented as mean ± standard deviation. P < 0.05 for Group A compared to Groups B and C.[14] |
A separate study on 100 patients undergoing simultaneous bilateral total hip arthroplasty (SBTHA) also demonstrated a significant reduction in total and hidden blood loss in the group receiving both TXA and CSS compared to the group receiving only TXA.[3]
Colonic Diverticular Bleeding
In contrast to the positive results in surgical settings, a large nationwide observational study in Japan involving 59,965 patients with colonic diverticular bleeding found that the use of CSS was not associated with a decrease in in-hospital mortality, length of stay, or the need for blood transfusions.[10][15]
Table 4: Outcomes of this compound (CSS) in Colonic Diverticular Bleeding (Propensity Score Matched Analysis)
| Outcome | CSS Group (n=14,379) | Control Group (n=14,379) | Odds Ratio (95% CI) |
| In-Hospital Mortality | 0.6% | 0.5% | 0.96 (0.72-1.29) |
| Length of Stay (days, mean) | 11.4 | 11.0 | - |
| Blood Transfusion | No significant difference | No significant difference | - |
| Data from a nationwide inpatient database in Japan.[15] |
Experimental Protocols
To facilitate further research, this section provides an overview of the methodologies employed in key preclinical and clinical studies.
In Vitro Endothelial Barrier Function Assay
The following protocol is based on the study by Sendo et al. (2003) investigating the effect of CSS on endothelial barrier dysfunction.[1][16]
Objective: To determine the effect of this compound on endothelial permeability.
Cell Line: Cultured porcine aortic endothelial cells (PAECs).
Methodology:
-
Cell Culture: PAECs are cultured to form a monolayer on microporous membranes.
-
Induction of Hyperpermeability: The endothelial barrier is disrupted by adding vasoactive substances such as tryptase, thrombin, or bradykinin.
-
Treatment: Cells are treated with varying concentrations of this compound (AC-17).
-
Permeability Measurement: The transendothelial transport of albumin-conjugated Evans blue is measured to quantify endothelial permeability.
-
Immunofluorescence Analysis: To visualize changes in the cytoskeleton and cell-cell junctions, immunofluorescence staining for actin stress fibers and VE-cadherin is performed.
Clinical Trial Protocol for Total Joint Arthroplasty
The following is a generalized workflow for a randomized controlled trial investigating the efficacy of this compound in total joint arthroplasty, based on the designs of several cited studies.[7][8][14]
Caption: Generalized experimental workflow for a clinical trial.
Future Directions and Conclusion
This compound presents a compelling case for further investigation and development. Its unique mechanism of action, focusing on vascular integrity, offers a complementary approach to traditional hemostasis. The synergistic effects observed with tranexamic acid in surgical settings are particularly promising and warrant further exploration in other clinical contexts.
Future research should focus on:
-
Elucidating the precise molecular targets of CSS within the endothelial cells.
-
Conducting well-designed clinical trials to evaluate its efficacy in other types of surgeries and bleeding disorders.
-
Investigating its potential anti-inflammatory and analgesic properties in more detail.[6][17]
References
- 1. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of tranexamic acid combined with this compound on blood loss and safety after total knee arthroplasty [cjter.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound combined with tranexamic acid on hemostasis and inflammation during perioperative period of total hip arthroplasty: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GSRS [precision.fda.gov]
Initial stability studies of Carbazochrome sodium sulfonate formulations
An In-depth Technical Guide to the Initial Stability Studies of Carbazochrome (B1668341) Sodium Sulfonate Formulations
Introduction
Carbazochrome sodium sulfonate is a hemostatic agent utilized to enhance capillary resistance and reduce microcirculation permeability. Ensuring its stability throughout its shelf life is paramount for maintaining therapeutic efficacy and safety. Initial stability studies are a critical component of the drug development process, designed to elucidate the intrinsic stability of the drug substance, identify potential degradation pathways, and establish a stability-indicating analytical method.
This technical guide provides a comprehensive overview of the core principles and methodologies involved in conducting initial stability studies for this compound formulations. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual representations of key processes and pathways. The information compiled herein is based on established scientific literature and patent filings.
Experimental Protocols
Detailed and validated methodologies are the foundation of a robust stability study. The following protocols are synthesized from published methods for the analysis of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating analytical method is one that can accurately quantify the drug substance without interference from degradation products, excipients, or other potential impurities. Several HPLC methods have been developed for this purpose.[1][2][3]
Objective: To develop and validate a quantitative HPLC method for this compound that separates the active pharmaceutical ingredient (API) from its degradation products.
Chromatographic Conditions (Example Method):
-
Column: C8 or C18 reversed-phase column (e.g., HP-ODS Hypersil).[4]
-
Mobile Phase: A gradient elution is typically employed to resolve the API from various degradation products.[4]
-
Mobile Phase A: 0.01 M to 0.02 M phosphate (B84403) buffer (pH adjusted to 3.0-3.5 with phosphoric acid) mixed with acetonitrile (B52724) (e.g., 94:6 v/v).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV Spectrophotometry at a wavelength of 210 nm, 220 nm, or 364 nm.[4]
-
Column Temperature: Ambient or controlled at a specific temperature, such as 60°C, to ensure reproducibility.[4]
-
Injection Volume: 20 µL.
Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.[5] The drug substance or product is subjected to conditions more severe than accelerated stability testing.
Objective: To induce degradation of this compound under various stress conditions to identify degradation pathways and validate the stability-indicating nature of the analytical method.
General Procedure:
-
Prepare solutions or suspensions of this compound in appropriate solvents.
-
Expose the samples to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).[4]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature. This condition may lead to the formation of specific degradation products, such as the compound identified as "formula III" in patent literature.[4][6]
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperature.[4]
-
Thermal Degradation: Expose the solid drug substance or its solution to dry heat (e.g., 105°C for several hours).[4][7]
-
Photostability: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Caption: Workflow for Forced Degradation Studies.
Compatibility with Intravenous Fluids
For injectable formulations, it is crucial to assess the stability of this compound when mixed with common intravenous fluids.
Objective: To determine the short-term stability of this compound injection upon admixture with various IV solutions.
Methodology:
-
Reconstitute or dilute the this compound injection to its final intended concentration in the selected IV fluids (e.g., 0.9% Sodium Chloride, 5% Dextrose, 10% Dextrose).[8]
-
Store the admixtures at room temperature (e.g., 25°C ± 1°C) under normal lighting conditions.[9]
-
At specified time intervals (e.g., 0, 1, 2, 4, 6 hours), withdraw samples.[8][9]
-
Analyze the samples for:
Results and Data Presentation
All quantitative data from stability and compatibility studies should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 8 hours | Slight color change | ~15% | 2 |
| Base Hydrolysis | 0.1 M NaOH at 80°C | 4 hours | Significant color change | ~25% | 3 (1 major) |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Color fades | ~18% | 2 |
| Thermal | Dry Heat at 105°C | 48 hours | No significant change | < 2% | 0 |
| Photolytic | ICH Q1B | 10 days | No significant change | < 2% | 0 |
(Note: Data are illustrative and should be replaced with actual experimental results.)
Table 2: Compatibility of this compound (10 mg/100 mL) in IV Fluids at Room Temperature
| IV Fluid | Time (hours) | Appearance | pH | % Initial Concentration |
| 0.9% Sodium Chloride | 0 | Clear, orange-yellow | 5.5 | 100.0 |
| 2 | No change | 5.5 | 99.8 | |
| 4 | No change | 5.4 | 99.5 | |
| 6 | No change | 5.4 | 99.2[8] | |
| 5% Dextrose | 0 | Clear, orange-yellow | 5.4 | 100.0 |
| 2 | No change | 5.4 | 100.1 | |
| 4 | No change | 5.3 | 99.6 | |
| 6 | No change | 5.3 | 99.4[8] | |
| 10% Dextrose | 0 | Clear, orange-yellow | 5.4 | 100.0 |
| 2 | No change | 5.3 | 99.7 | |
| 4 | No change | 5.3 | 99.5 | |
| 6 | No change | 5.2 | 99.1[8] |
Based on studies showing no significant changes in appearance, pH, or content for 6 hours at room temperature.[8]
Degradation and Mechanistic Pathways
Understanding the potential pathways for degradation and the drug's mechanism of action provides context for stability results.
Degradation Pathway Considerations
Forced degradation studies indicate that this compound is susceptible to degradation under hydrolytic (acidic and especially basic) and oxidative conditions.[4] The sulfonate group and the semicarbazone side chain are potential sites for chemical transformation. A key aspect of formulation development is to control the pH and protect the molecule from oxidative stress. For instance, freeze-dried powder formulations have been developed using buffer salts to maintain a stable pH and mannitol (B672) as a bulking agent, thereby improving stability during storage.[10] A patent has identified a specific degradation product formed under alkaline and heat stress, emphasizing the need to control its levels in the final pharmaceutical composition to ensure safety and stability.[6]
Caption: Relationship between Stress Factors and Stability Assessment.
Mechanism of Action Signaling Pathway
This compound acts as a capillary stabilizer. It is reported to reverse endothelial barrier dysfunction by inhibiting the hydrolysis of phosphatidylinositol.[11] Vasoactive substances like thrombin and bradykinin (B550075) typically bind to G-protein coupled receptors, activating Phospholipase C (PLC), which then cleaves Phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and subsequent endothelial cell contraction and increased vascular permeability. Carbazochrome appears to intervene in this pathway, specifically by inhibiting the formation of IP₃.[11]
Caption: Proposed Mechanism of Action Pathway.
Conclusion
The initial stability study of this compound is a multifaceted process that is foundational for successful formulation development. It requires the establishment of a validated, specific, stability-indicating HPLC method capable of separating the active ingredient from all potential degradation products. Forced degradation studies reveal that the molecule is primarily susceptible to basic hydrolysis and oxidation, providing crucial insights for formulators to mitigate these risks, for example, by controlling pH with buffers and considering the inclusion of antioxidants. Compatibility studies confirm its short-term stability in common IV fluids, supporting its safe clinical administration.[8][9] The collective data from these initial studies guide the development of a stable, safe, and effective this compound drug product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. The stability of compatibility of this compound with four transfusions in common use [yxsj.smmu.edu.cn]
- 9. Compatible stability of this compound injection and ceftazidime for injection by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 10. This compound freeze-dried powder injection and preparation method thereof - Patent CN-102018675-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the HPLC Determination of Carbazochrome Sodium Sulfonate
Introduction
Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Carbazochrome sodium sulfonate due to its specificity, sensitivity, and accuracy. This document provides a detailed HPLC method protocol and performance data for the determination of this compound.
Experimental Protocols
This section details the recommended HPLC method for the quantitative analysis of this compound.
Method: Isocratic Reversed-Phase HPLC with UV Detection
This method is suitable for the routine quality control analysis of this compound in drug substances and pharmaceutical dosage forms.
1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727):Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (Approx. 25 °C) |
| Detection Wavelength | 354 nm |
| Run Time | Approximately 10 minutes |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation: Mix equal volumes of HPLC-grade methanol and HPLC-grade water. Degas the solution prior to use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Further dilute the stock solution with the mobile phase to obtain a working standard solution in the desired concentration range (e.g., 10-60 µg/mL).
-
Sample Solution Preparation: For drug substance, accurately weigh the sample and prepare a solution in the mobile phase of a known concentration. For pharmaceutical formulations (e.g., injections), dilute an appropriate volume of the formulation with the mobile phase to achieve a final concentration within the linear range of the method. All solutions should be filtered through a 0.45 µm syringe filter before injection.
3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard solution.
Data Presentation
The following tables summarize the quantitative data and validation parameters for the described HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Retention Time | Approximately 2.7 min[1] |
| Linearity Range | 10-60 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95.03% - 105.9%[2][3] |
| Precision (% RSD) | Intra-day: 0.95% - 4.17%[2][3] Inter-day: 0.95% - 4.17%[2][3] |
| Limit of Detection (LOD) | Method dependent, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Method dependent, typically in the ng/mL to low µg/mL range. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis of this compound.
Caption: Workflow for the HPLC determination of this compound.
Alternative Method: Gradient HPLC for Related Substances
For the determination of related substances and impurities, a gradient HPLC method is often employed to achieve better separation of all components.
1. Chromatographic Conditions
| Parameter | Conditions |
| Column | ODS Hypersil (or equivalent C18) |
| Mobile Phase A | 0.01 mol/L Phosphate Buffer (pH 3.0) : Acetonitrile (94:6, v/v)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Program | To be optimized based on the impurity profile |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 220 nm[4] |
Logical Relationship for Method Selection
The choice between an isocratic and a gradient method depends on the analytical objective.
Caption: Decision tree for HPLC method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of solid phase extraction clean up and validation of quantitative determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
Application Notes and Protocols: Carbazochrome Sodium Sulfonate in Orthopedic Surgery for Reduction of Blood Loss
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent that has demonstrated efficacy in reducing capillary bleeding.[1][2] In the context of orthopedic surgery, where significant blood loss is a common concern, CSS, particularly when used in conjunction with antifibrinolytic agents like tranexamic acid (TXA), has shown promise in improving patient outcomes by minimizing perioperative blood loss and the need for transfusions.[1][2][3] These application notes provide a comprehensive overview of the use of CSS in orthopedic surgery, summarizing key quantitative data, detailing experimental protocols from notable studies, and illustrating its mechanism of action.
Mechanism of Action
Carbazochrome sodium sulfonate primarily exerts its hemostatic effect by acting on the capillaries.[4][5] It is an adrenochrome (B1665551) derivative that functions as a vascular strengthening agent.[4] The core mechanism involves:
-
Decreasing Capillary Permeability: CSS helps to reduce the leakage of blood from small vessels.[4][6]
-
Increasing Capillary Resistance: It strengthens the capillary walls, making them less prone to damage and bleeding.[4][6]
-
Promoting Retraction of Broken Capillary Ends: This action contributes to the cessation of bleeding at the site of injury.[4]
Unlike some other hemostatic agents, the action of this compound is independent of the body's coagulation system, which may contribute to its favorable safety profile.[7]
Signaling Pathway
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key findings from clinical trials investigating the efficacy of this compound in orthopedic surgery. The data consistently demonstrates a significant reduction in blood loss and transfusion requirements when CSS is added to a standard TXA regimen.
Table 1: Efficacy of this compound in Total Knee Arthroplasty (TKA)
| Study Group | Total Blood Loss (mL, mean ± SD) | Hidden Blood Loss (mL, mean ± SD) | Hemoglobin Drop (g/dL, mean ± SD) | Transfusion Rate (%) |
| Luo et al. (2020) [8] | ||||
| A: TXA + Topical & IV CSS | 609.92 ± 221.24 | - | - | Not significantly different |
| B: TXA + Topical CSS | 753.16 ± 247.67 | - | - | Not significantly different |
| C: TXA + IV CSS | 829.23 ± 297.45 | - | - | Not significantly different |
| D: TXA only | 1158.26 ± 334.13 | - | - | Not significantly different |
| Meta-analysis (2025) [1][2][3] | ||||
| TXA + CSS | -230.92 (MD) | -220.52 (MD) | -0.59 (MD) | 0.13 (RR) |
| TXA only | Reference | Reference | Reference | Reference |
MD: Mean Difference; RR: Risk Ratio. The meta-analysis data represents the overall effect compared to TXA alone.
Table 2: Efficacy of this compound in Total Hip Arthroplasty (THA)
| Study Group | Total Blood Loss (mL, mean ± SD) | Hidden Blood Loss (mL, mean ± SD) | Hemoglobin Drop (g/dL, mean ± SD) | Transfusion Rate (%) |
| Luo et al. (2021) [9][10] | ||||
| A: TXA + IV & Topical CSS | 605.0 ± 235.9 | - | - | Significantly lower than D |
| B: TXA + Topical CSS | 790.9 ± 280.7 | - | - | Significantly lower than D |
| C: TXA + IV CSS | 844.8 ± 248.1 | - | - | Significantly lower than D |
| D: TXA only (Placebo) | 1064.9 ± 318.3 | - | - | Reference |
| Han et al. (2024) [11] | ||||
| TXA + CSS | Significantly lower | Significantly lower | - | Significantly lower |
| TXA only | Reference | Reference | - | Reference |
| Zhang et al. (2023) [12] | ||||
| TXA + CSS | Significantly lower | Significantly lower | - | Significantly lower |
| TXA only | Reference | Reference | - | Reference |
Experimental Protocols
The following are detailed methodologies from key randomized controlled trials that form the basis of the quantitative data presented.
Protocol 1: Combined Intravenous and Topical this compound in Total Knee Arthroplasty
This protocol is based on the study by Luo et al. (2020)[8].
Experimental Workflow
Caption: Randomized Controlled Trial Workflow for TKA.
1. Patient Population:
-
200 patients undergoing unilateral primary total knee arthroplasty.[8]
2. Randomization and Blinding:
-
Patients were randomly assigned to one of four groups in a double-blinded manner.
3. Intervention Groups: [8]
-
Group A (TXA + Topical & IV CSS): Received intravenous tranexamic acid, topical this compound, and intravenous this compound.
-
Group B (TXA + Topical CSS): Received intravenous tranexamic acid and topical this compound.
-
Group C (TXA + IV CSS): Received intravenous tranexamic acid and intravenous this compound.
-
Group D (TXA Only): Received intravenous tranexamic acid only.
4. Drug Administration:
-
Tranexamic Acid (TXA): Administered intravenously to all groups.
-
This compound (CSS):
-
Intravenous: Administered to Groups A and C.
-
Topical: Administered to Groups A and B.
-
5. Primary and Secondary Outcomes:
-
Primary Outcome: Total blood loss.[8]
-
Secondary Outcomes:
6. Statistical Analysis:
-
Appropriate statistical tests were used to compare the outcomes between the four groups, with a p-value of < 0.05 considered significant.[8]
Protocol 2: Investigating Different Administration Routes of this compound in Total Hip Arthroplasty
This protocol is based on the study by Luo et al. (2021)[9][10].
Experimental Workflow
Caption: Randomized Controlled Trial Workflow for THA.
1. Patient Population:
2. Randomization and Blinding:
-
Patients were randomly assigned to one of four groups.[10]
3. Intervention Groups: [9][10]
-
Group A (Combined IV and Topical CSS): Received intravenous tranexamic acid, intravenous this compound, and topical this compound.
-
Group B (Topical CSS): Received intravenous tranexamic acid and topical this compound.
-
Group C (Intravenous CSS): Received intravenous tranexamic acid and intravenous this compound.
-
Group D (Placebo): Received intravenous tranexamic acid and a placebo.
4. Drug Administration:
-
Tranexamic Acid (TXA): Administered intravenously to all patients.
-
This compound (CSS):
-
Intravenous: Administered to Groups A and C.
-
Topical: Administered to Groups A and B.
-
-
Placebo: Administered to Group D.
5. Primary and Secondary Outcomes:
-
Primary Outcome: Total blood loss.[10]
-
Secondary Outcomes:
6. Key Findings:
-
The combined application of intravenous and topical CSS was superior in reducing perioperative blood loss compared to either intravenous or topical administration alone.[9][10]
Conclusion and Future Directions
The available evidence strongly suggests that the combination of this compound and tranexamic acid is more effective than tranexamic acid alone in reducing blood loss and inflammation in patients undergoing major orthopedic procedures such as total knee and hip arthroplasty.[1][2][3] The dual approach of systemic and local application of CSS appears to provide the most significant benefit.[9][10]
Future research should focus on:
-
Optimizing the dosage and timing of CSS administration for different orthopedic procedures.
-
Investigating the long-term outcomes and cost-effectiveness of this combination therapy.
-
Exploring the efficacy of CSS in other types of orthopedic surgeries with high risks of blood loss.
References
- 1. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of tranexamic acid combined with this compound on blood loss and safety after total knee arthroplasty [cjter.com]
- 8. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbazochrome Sodium Sulfonate for Managing Bleeding in Trauma Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent that acts as a capillary stabilizer. Unlike antifibrinolytic agents such as tranexamic acid (TXA), which inhibit the breakdown of blood clots, CSS is believed to exert its effect by enhancing vascular resistance and reducing capillary permeability at the site of injury.[1][2] It is often used in clinical practice in some regions, frequently in combination with TXA, for managing various types of bleeding.[3] Recent retrospective studies have investigated its potential utility in the specific context of traumatic hemorrhage, suggesting a role in reducing the need for blood transfusions.[3][4] These notes provide an overview of the current understanding of CSS, its mechanism of action, clinical data from trauma studies, and relevant experimental protocols.
Mechanism of Action
The hemostatic action of carbazochrome sodium sulfonate is primarily attributed to its effects on the microvasculature. The proposed mechanism involves:
-
Capillary Stabilization : CSS increases the resistance of capillaries to damage and reduces their permeability. This helps to control fluid and blood cell leakage from injured vessels.[5][6]
-
Endothelial Barrier Support : In vitro studies suggest CSS can reverse the endothelial barrier dysfunction caused by various vasoactive agents like thrombin and bradykinin.[6][7] This is achieved by inhibiting phosphatidylinositol hydrolysis and preventing the formation of intracellular actin stress fibers, which helps maintain tight cellular junctions.[6][8]
-
Promotion of Platelet Aggregation : CSS is thought to promote platelet aggregation and adhesion, which is a critical step in the formation of a primary platelet plug to seal damaged blood vessels.[9]
While the complete signaling pathway is not fully elucidated, evidence points towards its role in maintaining vascular integrity rather than directly interfering with the coagulation cascade.[2]
Clinical Data in Trauma Patients
The use of CSS in trauma has been evaluated primarily through retrospective cohort studies, often in patients who also received tranexamic acid (TXA). These studies provide the main clinical evidence for its application in this setting.
Summary of Findings
-
Reduced Blood Transfusion : The most consistent finding is that the addition of CSS to a standard TXA regimen is associated with a reduction in red blood cell (RBC) transfusions.[3][10] One study found this effect was statistically significant for RBCs but not for fresh frozen plasma (FFP) or platelet concentrates (PC) within the first 24 hours.[3][10] Another study suggested the reduction in transfusion requirement was more prominent after the initial 24-hour resuscitation period.[4][11]
-
Mortality : Current evidence has not shown a mortality benefit associated with the use of CSS in trauma patients.[3][10]
-
Safety : The addition of CSS did not result in an increased risk of vascular occlusive events, such as deep vein thrombosis or pulmonary embolism, compared to treatment with TXA alone.[3][10][11]
Quantitative Data Tables
Table 1: Results from a Retrospective Study on CSS + TXA vs. TXA Alone in Trauma (Okazaki et al., 2022) [3][10]
| Outcome Measure | CSS + TXA Group (n=259) | TXA Only Group (n=67) | Statistical Significance |
| Primary Outcome | |||
| RBC Transfusion Reduction | Independent Factor | - | p = 0.04 |
| FFP Transfusion | No Significant Difference | No Significant Difference | Not Significant |
| PC Transfusion | No Significant Difference | No Significant Difference | Not Significant |
| Secondary Outcomes | |||
| Mortality Rate | 15.1% | 6.0% | Not Significant |
| Vascular Occlusive Events | No Significant Difference | No Significant Difference | Not Significant |
Table 2: Results from a Retrospective Study on Blood Transfusions After 24h (Nagasawa et al., 2024) [4][11]
| Outcome Measure | CSS + TXA Group (n=62) | TXA Only Group (n=76) | Key Finding |
| Primary Outcome | |||
| Patients Receiving >6 units pRBC after 24h | Significantly Lower | Higher | CSS+TXA had a lower adjusted odds ratio |
| Secondary Outcomes | |||
| Total pRBC Transfusion Volume | Significantly Reduced | Higher | Univariate analysis showed reduction |
| In-Hospital Days | Significantly Reduced | Higher | Univariate analysis showed reduction |
| Major Complications | No Increased Incidence | No Increased Incidence | No significant difference in safety |
Experimental Protocols
The following protocol is based on the methodology of retrospective cohort studies that have investigated CSS in trauma. This can serve as a template for designing further observational studies or for planning prospective trials.
Protocol: Retrospective Analysis of CSS Efficacy in Trauma
-
Objective : To determine whether the administration of this compound, in addition to tranexamic acid, reduces blood product transfusion and mortality in adult trauma patients with significant hemorrhage.
-
Study Design : A multicenter, retrospective cohort study.
-
Patient Population :
-
Inclusion Criteria :
-
Adult patients (e.g., age ≥16 years) admitted for trauma.[3][4]
-
Evidence of significant hemorrhage (e.g., systolic blood pressure <90 mmHg or heart rate >110 bpm) or at high risk of hemorrhage.[2]
-
Received tranexamic acid within a specified timeframe from injury (e.g., within 3 or 8 hours).[2][3]
-
Required transfusion of packed red blood cells (pRBC) and plasma within 12 hours of injury.[4]
-
-
Exclusion Criteria :
-
Cardiopulmonary arrest on arrival.[2]
-
Patients with a known allergy to CSS or TXA.
-
Prisoners or pregnant patients.
-
-
-
Treatment Groups :
-
CSS Group : Patients who received at least one dose of intravenous CSS in addition to TXA upon admission.
-
Control Group : Patients who received TXA alone without CSS.
-
-
Data Collection :
-
Patient Demographics : Age, sex, mechanism of injury (blunt vs. penetrating).
-
Injury Severity : Injury Severity Score (ISS), Revised Trauma Score (RTS).
-
Physiological Data : Vital signs on admission.
-
Drug Administration : Dose and timing of CSS and TXA. A typical intravenous dose of CSS is 50-100 mg.[1][2]
-
Primary Outcome : Total volume (units or mL) of RBC, FFP, and PC transfused within the first 24 hours post-injury.[3]
-
Secondary Outcomes :
-
-
Statistical Analysis :
-
Patient characteristics between groups should be compared using appropriate tests (e.g., Chi-squared for categorical data, Mann-Whitney U test for continuous data).
-
Propensity score matching may be used to balance baseline characteristics between the groups.
-
Multivariate regression analyses should be performed to identify if CSS administration is an independent factor for the reduction in blood transfusions, adjusting for potential confounders (e.g., age, ISS, admission vitals).[3]
-
Future Directions and Considerations
The existing data on CSS in trauma are promising but limited by their retrospective nature. There is a clear need for prospective, randomized controlled trials (RCTs) to definitively establish the efficacy and safety of CSS in this population.
Key questions for future research include:
-
What is the true effect size of CSS on reducing transfusion needs in a controlled setting?
-
Does CSS offer benefits in specific trauma subpopulations (e.g., patients with capillary leak or specific injury patterns)?
-
What is the optimal dosage and timing for CSS administration in acute hemorrhage?
-
Are there synergistic effects with other hemostatic agents beyond TXA?
For drug development professionals, CSS represents a compound with a potentially favorable safety profile that addresses a different aspect of hemostasis (vascular integrity) compared to agents acting on the coagulation or fibrinolytic cascades. Further development could focus on more potent analogues or novel delivery mechanisms for targeted effects at the site of injury.
References
- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 2. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and tranexamic acid combination therapy to reduce blood transfusions after 24 h of injury: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and tranexamic acid combination therapy to reduce blood transfusions after 24 h of injury: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carbazochrome Sodium Sulfonate in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Carbazochrome (B1668341) Sodium Sulfonate (CSS) in human plasma. The methodologies outlined below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.
Introduction
Carbazochrome sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. Accurate quantification of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and meeting regulatory requirements for drug development. The following protocols describe two robust LC-MS/MS methods for the determination of CSS in human plasma.
Method 1: LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI) and Protein Precipitation
This method provides a rapid and straightforward approach for the quantification of CSS in human plasma.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [1][2][3] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | [1][2][3][4] |
| Internal Standard (IS) | Amiloride Hydrochloride | [1][2][3] |
| Sample Preparation | Protein Precipitation | [1][2][3] |
| Ionization | Positive Atmospheric Pressure Chemical Ionization (APCI) | [1][2][3] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Amiloride Hydrochloride (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
Perchloric acid (14%)
-
Human plasma (heparinized)
-
Ultrapure water
2. Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Amiloride Hydrochloride).
-
Vortex for 30 seconds.
-
Add 50 µL of 14% perchloric acid solution to precipitate proteins.[1][2][3]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent
-
Mobile Phase:
-
Injection Volume: 20 µL
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
MRM Transitions:
Experimental Workflow Diagram
Caption: Workflow for this compound quantification using LC-APCI-MS/MS.
Method 2: LC-MS/MS with Electrospray Ionization (ESI) and Solid-Phase Extraction (SPE)
This method offers enhanced sample cleanup through solid-phase extraction, potentially reducing matrix effects and improving sensitivity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.189 - 37.8 ng/mL | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.189 ng/mL | [4] |
| Internal Standard (IS) | (1S)-(+)-10-camphorsulfonic acid | [4] |
| Sample Preparation | Solid-Phase Extraction (SPE) | [4] |
| Ionization | Negative Electrospray Ionization (ESI) | [4] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
(1S)-(+)-10-camphorsulfonic acid (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate
-
Human plasma (heparinized)
-
Oasis® WAX SPE cartridges
-
Ultrapure water
2. Solid-Phase Extraction (SPE) Protocol:
-
Condition the Oasis® WAX cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of human plasma onto the cartridge.[4]
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm[4]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (details to be optimized based on the reference)[4]
-
Flow Rate: To be optimized.
-
Injection Volume: To be optimized.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: ESI, negative ion mode[4]
-
MRM Transitions:
Experimental Workflow Diagram
Caption: Workflow for this compound quantification using LC-ESI-MS/MS with SPE.
Method Validation Considerations
For both methods, a full validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).
-
Recovery: Efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
-
Dilution Integrity: Ensuring that samples with concentrations above the upper limit of quantification can be accurately measured after dilution.
Conclusion
The described LC-MS/MS methods provide reliable and sensitive approaches for the quantification of this compound in human plasma. The choice between the protein precipitation and SPE methods will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Development and validation of a robust LC-MS-MS with atmospheric pressure chemical ionization for quantitation of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a robust LC-MS-MS with atmospheric pressure chemical ionization for quantitation of this compound in human plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Carbazochrome Sodium Sulfonate and Tranexamic Acid Combination Therapy for Surgical Bleeding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carbazochrome (B1668341) Sodium Sulfonate (CSS) in combination with Tranexamic Acid (TXA) for the management of surgical bleeding. The information is compiled from recent clinical trials and meta-analyses, with a focus on orthopedic surgery, where the most robust data is currently available.
Introduction
Perioperative bleeding is a significant concern in surgical procedures, potentially leading to increased morbidity, mortality, and the need for blood transfusions. The combination of Carbazochrome Sodium Sulfonate, a capillary stabilizing and vasoconstrictive agent, and Tranexamic Acid, an antifibrinolytic, presents a multimodal approach to hemostasis. This combination therapy aims to reduce blood loss more effectively than either agent alone by targeting different aspects of the coagulation cascade and vascular integrity.
Mechanism of Action
The synergistic effect of CSS and TXA stems from their distinct yet complementary mechanisms of action.
-
This compound (CSS): CSS is believed to enhance capillary resistance and reduce permeability. It may also promote the retraction of severed capillary ends, contributing to the cessation of bleeding from small vessels. While its precise molecular mechanism is not fully elucidated, it is thought to act on the vascular endothelium and platelets.
-
Tranexamic Acid (TXA): TXA is a synthetic lysine (B10760008) analog that competitively inhibits the activation of plasminogen to plasmin.[1][2] By blocking the lysine-binding sites on plasminogen, TXA prevents plasmin from binding to and degrading fibrin (B1330869) clots, thereby stabilizing the clot and preventing premature fibrinolysis.[1][2]
The combined action of CSS and TXA provides a two-pronged approach: CSS strengthens the vasculature to reduce initial bleeding, while TXA preserves the integrity of the formed clot.
References
Spectrophotometric Analysis of Carbazochrome Sodium Sulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent used to reduce capillary bleeding.[1] Its mechanism of action involves enhancing capillary resistance and promoting the retraction of severed capillary ends.[1] Accurate and precise analytical methods are crucial for the quality control and formulation development of this pharmaceutical compound. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of Carbazochrome sodium sulfonate.
These application notes provide a detailed protocol for the spectrophotometric analysis of this compound, including instrument parameters, preparation of solutions, and method validation guidelines. Additionally, a summary of its mechanism of action is presented with a corresponding signaling pathway diagram.
Principle of Spectrophotometric Analysis
Quantitative analysis by spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[2][3] By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Data Presentation
Table 1: Spectrophotometric Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~360 nm | [4] |
| Linearity Range | 0.5 - 10.0 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantification (LOQ) | To be determined experimentally |
Table 2: Purity Specification for this compound
| Test | Wavelength | Acceptance Criteria | Reference |
| Clarity of Solution | 590 nm | Absorbance ≤ 0.070 | [4] |
Experimental Protocols
Protocol 1: Determination of Wavelength of Maximum Absorbance (λmax)
Objective: To determine the λmax of this compound in a suitable solvent.
Materials:
-
This compound reference standard
-
Methanol (B129727), HPLC grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Preparation of Working Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with methanol.
-
Spectrophotometric Scan:
-
Fill a quartz cuvette with methanol to serve as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the range of 200-800 nm.
-
Rinse the cuvette with the working solution and then fill it with the working solution.
-
Scan the absorbance of the working solution from 200-800 nm.
-
-
Determination of λmax: Identify the wavelength at which the maximum absorbance is observed. This wavelength is the λmax.
Protocol 2: Quantitative Analysis of this compound
Objective: To determine the concentration of this compound in a sample solution.
Materials:
-
This compound reference standard and sample
-
Methanol, HPLC grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions (Calibration Curve):
-
From the 100 µg/mL stock solution prepared in Protocol 1, prepare a series of standard solutions with concentrations ranging from 0.5 to 10.0 µg/mL by appropriate dilutions with methanol.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample in methanol to obtain a theoretical concentration within the linearity range (e.g., 5 µg/mL).
-
-
Absorbance Measurement:
-
Set the spectrophotometer to the predetermined λmax (approximately 360 nm).
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve using the linear regression equation (y = mx + c), where 'y' is the absorbance of the sample, 'm' is the slope, and 'x' is the concentration.
-
Protocol 3: Method Validation (as per ICH Guidelines)
Objective: To validate the spectrophotometric method for its intended purpose.
Parameters to be evaluated:
-
Linearity: Analyze the standard solutions prepared in Protocol 2. Plot the absorbance versus concentration and determine the correlation coefficient (r²), which should be close to 1.[5]
-
Accuracy: Perform recovery studies by spiking a known concentration of the reference standard into a sample solution at different levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a single concentration of the standard solution multiple times (e.g., n=6) on the same day and calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Analyze the same concentration of the standard solution on different days by different analysts and calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Carbazochrome's proposed signaling pathway.
References
Application Notes and Protocols for Carbazochrome Sodium Sulfonate in Surgical Settings with Extrapolation to Dental Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent derived from adrenaline. It is utilized in various surgical fields to manage capillary bleeding. Its mechanism of action is centered on enhancing capillary resistance, reducing permeability, and promoting the retraction of severed capillary ends.[1] While extensive clinical data exists for its application in orthopedic and other major surgeries, its use in dental surgery is not well-documented in publicly available clinical trials. This document provides a comprehensive overview of CSS, its mechanism of action, and protocols for its application, with quantitative data primarily extrapolated from orthopedic surgery due to the absence of specific dental surgery studies.
Mechanism of Action
Carbazochrome sodium sulfonate exerts its hemostatic effect by acting on the capillaries and endothelial cells, rather than the blood coagulation cascade.[2] Its primary mechanisms include:
-
Decreased Capillary Permeability and Increased Resistance: CSS strengthens the capillary walls, making them less permeable and more resistant to damage.[1]
-
Promotion of Capillary Retraction: It aids in the contraction and retraction of the broken ends of capillaries, which contributes to the cessation of bleeding.
-
Stabilization of Endothelial Barrier: CSS has been shown to reverse endothelial barrier dysfunction. It achieves this by inhibiting agonist-induced phosphoinositide hydrolysis in endothelial cells.[3][4] This action helps to stabilize vascular endothelial (VE)-cadherin at cell-cell junctions, which is crucial for maintaining the integrity of the endothelial barrier.[3][5]
Signaling Pathway of this compound on Endothelial Cells
The following diagram illustrates the proposed signaling pathway through which this compound enhances endothelial barrier function. Vasoactive agents like thrombin and bradykinin (B550075) typically induce an increase in vascular permeability. CSS is suggested to counteract this by inhibiting the phosphoinositide (PI) hydrolysis pathway, leading to the stabilization of VE-cadherin at cell junctions.
Caption: Proposed signaling pathway of this compound in endothelial cells.
Quantitative Data on Clinical Efficacy (Extrapolated from Orthopedic Surgery)
Due to the lack of available data on the use of this compound in dental surgery, the following tables summarize quantitative data from studies on total knee arthroplasty (TKA) and total hip arthroplasty (THA). This data can serve as a reference for its potential efficacy in controlling surgical bleeding.
Table 1: Effect of this compound on Blood Loss in Total Knee Arthroplasty (TKA)
| Study Group | Total Blood Loss (mL, mean ± SD) | Hidden Blood Loss (mL, mean ± SD) | Intraoperative Blood Loss (mL, mean ± SD) |
| TXA + Topical & IV CSS | 609.92 ± 221.24 | - | - |
| TXA + Topical CSS | 753.16 ± 247.67 | - | - |
| TXA + IV CSS | 829.23 ± 297.45 | - | - |
| TXA Only (Control) | 1158.26 ± 334.13 | - | - |
Data from a randomized controlled trial on patients undergoing unilateral primary TKA.[6] Tranexamic Acid (TXA) was administered to all groups.
Table 2: Meta-analysis of this compound and Tranexamic Acid Combination in Arthroplasty
| Outcome Measure | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |
| Total Blood Loss | -230.92 mL | -271.69 to -190.14 | < 0.00001 |
| Hidden Blood Loss | -220.52 mL | -263.78 to -177.27 | < 0.00001 |
| Hemoglobin Preservation | -0.59 g/dL | -0.73 to -0.46 | < 0.00001 |
| Blood Transfusion Requirement | 0.13 (RR) | 0.04 to 0.38 | 0.0003 |
Data from a meta-analysis of six studies (n=800 patients) comparing the combination of CSS and TXA to TXA alone in hip and knee arthroplasty.[7]
Experimental Protocols (Extrapolated from Orthopedic Surgery)
The following are generalized experimental protocols for the administration of this compound in a surgical setting, based on studies in total knee and hip arthroplasty. These protocols would need to be adapted and rigorously tested in a dental surgery context.
Protocol 1: Intravenous and Topical Administration of CSS in Total Knee Arthroplasty
Objective: To evaluate the efficacy of combined intravenous and topical CSS in reducing perioperative blood loss.
Patient Population: Patients undergoing primary unilateral total knee arthroplasty.
Procedure:
-
Pre-operative: Administer 1 g of Tranexamic Acid (TXA) intravenously 5 minutes before the surgical incision.
-
Intra-operative (Topical Administration): Prior to wound closure, apply 40 mg of CSS dissolved in 60 mL of saline around the joint capsule.
-
Post-operative (Intravenous Administration): Administer 60 mg of CSS intravenously 3 hours after the surgery.
-
Data Collection: Measure total blood loss, hidden blood loss, and hemoglobin levels at specified time points post-surgery. Monitor for any adverse events, including thromboembolic complications.
This protocol is based on methodologies used in orthopedic surgery studies.[7][8]
Protocol 2: Intravenous Administration of CSS in Total Hip Arthroplasty
Objective: To assess the hemostatic and anti-inflammatory effects of intravenous CSS.
Patient Population: Patients undergoing primary total hip arthroplasty.
Procedure:
-
Pre-operative: All patients receive 1,000 mg of Tranexamic Acid (TXA) intravenously.
-
Post-operative: Patients in the experimental group receive an intravenous administration of this compound within 3 hours after surgery. The control group receives a placebo.
-
Data Collection: Key parameters to measure include total blood loss, hidden blood loss, transfusion rates, and levels of inflammatory biomarkers. Postoperative pain and hip range of motion should also be assessed.
This protocol is adapted from a randomized controlled trial in total hip arthroplasty.[9]
Experimental Workflow for a Proposed Dental Surgery Study
The following diagram outlines a proposed experimental workflow for a clinical trial to evaluate the efficacy of this compound in reducing bleeding after tooth extraction.
Caption: Proposed workflow for a clinical trial of CSS in dental surgery.
Discussion and Future Directions
The available evidence strongly suggests that this compound is an effective hemostatic agent in major orthopedic surgeries, significantly reducing blood loss and the need for transfusions.[7][8][9] Its mechanism of action, focused on strengthening the microvasculature, indicates a potential benefit in surgeries characterized by significant capillary bleeding, such as certain dental procedures.
However, the complete absence of clinical trials specifically investigating the use of CSS in dental surgery is a critical knowledge gap. Therefore, the application notes and protocols presented here, while based on sound pharmacological principles and evidence from analogous surgical fields, must be considered hypothetical for dental applications.
Future research should prioritize conducting randomized controlled trials to evaluate the safety and efficacy of this compound in various dental surgical procedures, including tooth extractions, periodontal surgery, and implant placement. Such studies should aim to establish optimal dosages, administration routes (e.g., intravenous, topical gel, or mouthwash), and quantify its effects on key parameters like bleeding time, blood loss, and postoperative complications.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of tranexamic acid combined with this compound on blood loss and safety after total knee arthroplasty [cjter.com]
- 3. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Endothelial-Cadherin Stabilizes at Cell–Cell Junctions by Anchoring to Circumferential Actin Bundles through α- and β-Catenins in Cyclic AMP-Epac-Rap1 Signal-activated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Carbazochrome Sodium Sulfonate: A Review of Clinical Evidence and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent, has garnered increasing interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of the clinical trial data and experimental protocols related to the investigation of CSS's anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical research.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from clinical trials investigating the anti-inflammatory effects of Carbazochrome sodium sulfonate, primarily in the context of postoperative inflammation following orthopedic surgery.
Table 1: Effect of this compound on Inflammatory Markers
| Study Identifier | Patient Population | Treatment Groups | Inflammatory Marker | Results (Mean ± SD or as specified) | p-value |
| Luo et al. (2020)[1] | Total Knee Arthroplasty (n=200) | Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Postoperative biomarker level of inflammation | Significantly improved in Groups A, B, and C compared to Group D | < 0.05 |
| Luo et al. (2021)[2][3] | Total Hip Arthroplasty (n=200) | Group A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: Placebo | C-Reactive Protein (CRP), Interleukin-6 (IL-6), Erythrocyte Sedimentation Rate (ESR) | Significantly lower levels in Groups A, B, and C compared to Group D | < 0.001 |
| Anonymous (2024)[4] | Simultaneous Bilateral Total Hip Arthroplasty (n=100) | Group A: TXA onlyGroup B: TXA + CSS | Inflammatory biomarker levels | Significant improvement in Group B compared to Group A | < 0.05 |
CSS: this compound; IV: Intravenous; SD: Standard Deviation; TXA: Tranexamic Acid
Table 2: Clinical Outcomes Associated with this compound Administration
| Study Identifier | Patient Population | Treatment Groups | Clinical Outcome | Results (Mean ± SD or as specified) | p-value |
| Luo et al. (2020)[1] | Total Knee Arthroplasty (n=200) | Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Postoperative swelling rate | Significantly improved in Groups A, B, and C compared to Group D | < 0.05 |
| Luo et al. (2020)[1] | Total Knee Arthroplasty (n=200) | Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Visual Analog Scale (VAS) pain score | Significantly improved in Groups A, B, and C compared to Group D | < 0.05 |
| Luo et al. (2021)[2][3] | Total Hip Arthroplasty (n=200) | Group A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: Placebo | Postoperative hip pain score | Significantly improved in Groups A, B, and C compared to Group D | < 0.05 |
CSS: this compound; IV: Intravenous; SD: Standard Deviation; TXA: Tranexamic Acid
Experimental Protocols
This section details the methodologies for key experiments cited in the clinical trials to provide a framework for future research.
Protocol 1: Evaluation of Anti-inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty
1. Study Design: A randomized, placebo-controlled clinical trial.[1]
2. Patient Population: 200 patients scheduled for unilateral primary total knee arthroplasty.[1]
3. Treatment Groups: [1]
- Group A: Tranexamic acid (TXA) combined with both topical and intravenous this compound (CSS).
- Group B: TXA combined with topical CSS only.
- Group C: TXA combined with intravenous CSS only.
- Group D: TXA only (control group).
4. Drug Administration: [1]
- Intravenous CSS: Administered at a specified dosage before and after the surgical procedure.
- Topical CSS: Applied directly to the surgical site before wound closure.
- Tranexamic Acid: Administered intravenously to all patient groups.
5. Data Collection and Analysis:
- Inflammatory Markers: Blood samples are collected at baseline and at specified postoperative time points (e.g., 24, 48, and 72 hours) to measure levels of C-reactive protein (CRP), Interleukin-6 (IL-6), and Erythrocyte Sedimentation Rate (ESR).[2]
- Clinical Outcomes: Postoperative swelling is assessed using standardized measurement techniques. Pain levels are quantified using a Visual Analog Scale (VAS).
- Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the outcomes between the different treatment groups. A p-value of less than 0.05 is considered statistically significant.
Protocol 2: Measurement of Inflammatory Markers in Serum
1. Sample Collection:
- Collect venous blood samples from patients at predetermined time points (pre- and post-treatment).
- Allow the blood to clot at room temperature for 30 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the serum.
- Aliquot the serum into cryovials and store at -80°C until analysis.
2. C-Reactive Protein (CRP) and Erythrocyte Sedimentation Rate (ESR) Measurement:
- CRP levels are typically measured using a high-sensitivity immunoturbidimetric assay.
- ESR is measured using the Westergren method.
3. Interleukin-6 (IL-6) Measurement:
- IL-6 levels are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Briefly, serum samples are added to wells of a microplate pre-coated with an anti-IL-6 antibody. After incubation and washing, a biotin-conjugated anti-human IL-6 antibody is added, followed by streptavidin-HRP. The reaction is developed using a substrate solution, and the absorbance is measured at a specific wavelength. The concentration of IL-6 is determined by comparing the sample absorbance to a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for clinical trials.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for a clinical trial investigating Carbazochrome.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information is based on published clinical trial data, and further research is necessary to fully elucidate the mechanisms and clinical applications of this compound.
References
- 1. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Injectable Formulation of Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent used to treat bleeding from capillaries. Its mechanism of action involves increasing capillary resistance and reducing permeability.[1][2] The development of a stable injectable formulation is crucial for its clinical efficacy and safety. Carbazochrome sodium sulfonate is susceptible to degradation by factors such as pH, oxygen, and light, which can affect its potency and lead to the formation of impurities.[2] These application notes provide a comprehensive guide to developing a stable injectable formulation of this compound, including formulation strategies, detailed experimental protocols, and stability testing.
Mechanism of Action: Endothelial Barrier Protection
This compound exerts its hemostatic effect by enhancing the integrity of the endothelial barrier. It has been shown to reverse the increased permeability of endothelial cells caused by various vasoactive substances. The proposed mechanism involves the inhibition of phosphatidylinositol hydrolysis, which is a key step in intracellular signaling pathways that lead to the disruption of cell junctions and the formation of stress fibers. By inhibiting this pathway, this compound helps to maintain the structural integrity of capillaries, thereby reducing bleeding.[3][4][5]
Figure 1: Signaling pathway of this compound in endothelial cells.
Formulation Development
The development of a stable injectable formulation of this compound requires careful selection of excipients to control the pH, protect against oxidation, and ensure isotonicity. Both liquid and freeze-dried formulations can be developed.
Excipient Selection
A summary of commonly used excipients for this compound injectable formulations is provided in the table below.
| Excipient Category | Excipient Example | Concentration Range (% w/v) | Purpose |
| Buffering Agent | Sodium Dihydrogen Phosphate (B84403) / Sodium Hydrogen Phosphate | 0.1 - 1.0 | Maintain pH in the stable range of 5.0-6.5.[6] |
| Citric Acid / Sodium Citrate | 0.1 - 0.8 | pH control and chelation of metal ions.[6][7] | |
| Antioxidant | Sodium Sulfite / Sodium Bisulfite | 0.01 - 0.5 | Prevent oxidative degradation.[6][7] |
| Sodium Thiosulfate | 0.1 - 0.2 | Oxygen scavenger.[6] | |
| Chelating Agent | Disodium Edetate (EDTA) | 0.02 - 0.1 | Sequesters metal ions that can catalyze oxidation.[6] |
| Stabilizer/Bulking Agent | Glycine | 5 - 15% of API weight | Stabilizer for liquid formulations.[8] |
| Mannitol | 1.0 - 5.0 | Bulking agent for freeze-dried formulations.[9] | |
| Tonicity Modifier | Sodium Chloride | 0.5 - 1.5 | Adjust tonicity for parenteral administration.[6] |
Example Formulations
The following tables provide examples of a liquid and a freeze-dried formulation for this compound injection.
Table 1: Example of a Liquid Formulation
| Ingredient | Quantity per mL |
| This compound | 10 mg |
| Glycine | 1.2 mg |
| Hydrochloric Acid | q.s. to pH 5.5 - 6.5 |
| Water for Injection | q.s. to 1 mL |
Table 2: Example of a Freeze-Dried Formulation
| Ingredient | Quantity per vial |
| This compound | 20 mg |
| Mannitol | 40 mg |
| Sodium Dihydrogen Phosphate | 2 mg |
| Disodium Edetate | 0.1 mg |
| Water for Injection | 2 mL (for reconstitution) |
Experimental Protocols
Formulation Preparation Protocol
This protocol describes the general procedure for preparing a liquid injectable formulation of this compound. The process should be conducted under aseptic conditions and with protection from light.
Figure 2: Workflow for the preparation of this compound injection.
Materials:
-
This compound
-
Selected excipients (e.g., glycine, sodium phosphate buffer)
-
Water for Injection (WFI)
-
Hydrochloric acid or sodium hydroxide (B78521) solution for pH adjustment
-
Nitrogen gas
-
Sterile vials, stoppers, and seals
-
0.45 µm and 0.22 µm sterile filters
Procedure:
-
Dispense approximately 80% of the final volume of WFI into a sterile manufacturing vessel.
-
Bubble nitrogen gas through the WFI to displace dissolved oxygen.
-
Add and dissolve the selected excipients (e.g., buffering agents, stabilizers) with continuous stirring.
-
Add the calculated amount of this compound and stir until completely dissolved.
-
Measure the pH of the solution and adjust to the target range (e.g., 5.5-6.5) using a pH adjustment solution.
-
Add WFI to reach the final batch volume and mix thoroughly.
-
Perform a pre-filtration of the bulk solution through a 0.45 µm filter.
-
Sterilize the solution by filtering through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the sterile solution into pre-sterilized vials, ensuring a nitrogen headspace.
-
Seal the vials with sterile stoppers and secure with aluminum caps.
Stability-Indicating HPLC Method
This HPLC method is designed to separate and quantify this compound from its potential degradation products.[10]
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | ODS C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[11][12]
Figure 3: Experimental workflow for forced degradation studies.
Procedure:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for up to 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for up to 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the drug solution to 80°C for up to 48 hours.
-
Photolytic Degradation: Expose the drug solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.
-
Analyze all samples using the stability-indicating HPLC method.
Data Presentation: Stability Study Results
The following tables present illustrative data from a stability study of two different formulations of this compound injection.
Table 4: Assay of this compound (%) under Forced Degradation
| Stress Condition | Formulation A (Liquid with Glycine) | Formulation B (Freeze-dried with Mannitol) |
| Initial | 100.0 | 100.0 |
| Acid (0.1N HCl, 60°C, 24h) | 89.5 | 92.1 |
| Base (0.1N NaOH, 60°C, 2h) | 85.2 | 88.7 |
| Oxidation (3% H₂O₂, RT, 24h) | 82.1 | 86.4 |
| Thermal (80°C, 48h) | 93.7 | 96.5 |
| Photolytic (ICH Q1B) | 95.3 | 97.8 |
Table 5: Total Impurities (%) under Forced Degradation
| Stress Condition | Formulation A (Liquid with Glycine) | Formulation B (Freeze-dried with Mannitol) |
| Initial | 0.15 | 0.10 |
| Acid (0.1N HCl, 60°C, 24h) | 10.3 | 7.8 |
| Base (0.1N NaOH, 60°C, 2h) | 14.6 | 11.1 |
| Oxidation (3% H₂O₂, RT, 24h) | 17.8 | 13.5 |
| Thermal (80°C, 48h) | 6.1 | 3.4 |
| Photolytic (ICH Q1B) | 4.5 | 2.1 |
Conclusion
The development of a stable injectable formulation of this compound is achievable with careful consideration of formulation components and manufacturing processes. A pH between 5.0 and 6.5 is critical for stability. The use of antioxidants and chelating agents can mitigate oxidative degradation, while protection from light and an inert atmosphere during manufacturing are also essential. Freeze-dried formulations generally exhibit enhanced stability compared to liquid formulations. The provided protocols for formulation preparation and stability testing serve as a robust framework for the successful development of a stable and effective this compound injectable product.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103961310A - this compound sodium chloride injection and preparation method thereof - Google Patents [patents.google.com]
- 7. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]
- 8. This compound injection agent and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound freeze-dried powder injection and preparation method thereof - Patent CN-102018675-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbazochrome Sodium Sulfonate in Veterinary Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent utilized in veterinary medicine to manage and prevent bleeding.[1] Its primary mechanism of action involves enhancing capillary stability and reducing permeability, which in turn controls hemorrhage.[2][3] This document provides detailed application notes and experimental protocols for the use of carbazochrome sodium sulfonate in veterinary research, with a focus on its hemostatic properties.
Application Notes
Mechanism of Action:
This compound is an adrenochrome (B1665551) derivative that acts as a vascular hemostatic and capillary stabilizing agent.[3] Its primary functions include:
-
Reducing Capillary Permeability: It decreases the permeability of capillaries, thereby reducing fluid and blood cell leakage into the surrounding tissues.[2][4]
-
Increasing Capillary Resistance: The compound strengthens capillary walls, making them less prone to rupture and bleeding.[4][5]
-
Promoting Capillary Retraction: It aids in the retraction of the broken ends of capillaries, which contributes to the cessation of bleeding.[2]
Unlike some other hemostatic agents, this compound does not directly affect blood coagulation or platelet aggregation.[6] Its action is localized to the microvasculature. Research in porcine aortic endothelial cells has shown that it can reverse endothelial barrier dysfunction by inhibiting phosphoinositidyl hydrolysis.[2]
Pharmacokinetics:
Pharmacokinetic studies in rabbits have demonstrated that this compound is rapidly absorbed and distributed. Following intramuscular injection, the pharmacokinetic processes align with a one-compartment model.[7]
Veterinary Applications:
This compound is indicated for the prevention and treatment of bleeding in various veterinary scenarios, including:
-
Surgical Procedures: To control bleeding during and after surgery.[1]
-
Traumatic Injuries: To manage hemorrhage resulting from trauma.[8]
-
Bleeding Disorders: In conditions characterized by increased capillary fragility and permeability, such as purpura, epistaxis, and hematomas.[1]
-
Specific Conditions: It is also used in the management of hematuria, melena, and post-partum hemorrhage.[1][8] In equine medicine, it has been investigated for the treatment of exercise-induced pulmonary hemorrhage (EIPH).[9]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rabbits [7]
| Parameter | Needle-Free Injection (Mean ± SD) | Intramuscular Injection (Mean ± SD) |
| AUC (0-t) (μg·min/mL) | 162.43 ± 17.09 | 180.82 ± 15.29 |
| t-max (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |
| C-max (μg/mL) | 5.93 ± 0.02 | 5.09 ± 0.29 |
| t-1/2 (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |
Table 2: Dosage Recommendations for this compound (as part of a combination product, Hemostop K®) [1]
| Species | Indication | Dosage of Carbazochrome | Administration Route | Frequency and Duration |
| Cattle, Goats, Sheep, Pigs | Non-acute hypoprothrombinemia | 0.5 mg/kg | IV, SC, or IM | 3 times a day for 3-5 days |
| Acute hypoprothrombinemia with hemorrhage | 1.5 mg/kg | IV or deep IM | As per professional judgment | |
| Acute hypoprothrombinemia with massive hemorrhage | 0.5 mg/kg | SC or deep IM | As per professional judgment | |
| Dogs and Cats | General hemostasis | 1 mg/kg | SC, IM, or IV | 2 times a day for 4-6 days |
Table 3: LD50 Data [6]
| Species | Route of Exposure | LD50 |
| Dog | Intravenous | >5 g/kg |
Experimental Protocols
Protocol 1: Evaluation of Hemostatic Efficacy in a Surgical Bleeding Model (Canine)
Objective: To assess the effectiveness of this compound in reducing bleeding time and blood loss during a standardized surgical procedure in dogs.
Materials:
-
This compound injectable solution
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Surgical instruments
-
Gauze sponges of a standardized weight
-
Blood collection tubes (for CBC)
-
Saline solution
-
Canine subjects (ethically sourced and approved by an animal care committee)
Methodology:
-
Animal Preparation: Anesthetize the canine subjects according to standard veterinary protocols.[10] Shave and surgically prepare the designated surgical site.
-
Pre-treatment Sampling: Collect a baseline blood sample for a complete blood count (CBC).
-
Group Allocation: Randomly assign dogs to a treatment group (this compound) and a control group (saline).
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) intravenously to the treatment group 30 minutes prior to the surgical incision.[1] Administer an equivalent volume of saline to the control group.
-
Surgical Procedure: Create a standardized surgical incision of a specific length and depth (e.g., in the skin or a muscle belly).
-
Bleeding Time Measurement: Start a timer immediately after the incision is made. Record the time until bleeding ceases naturally (blotting gently with gauze without applying pressure).
-
Blood Loss Quantification: Collect all blood from the surgical site using pre-weighed gauze sponges. Weigh the sponges after blood collection to determine the amount of blood loss (1 gram ≈ 1 mL of blood).
-
Post-treatment Sampling: Collect a post-operative blood sample for CBC analysis.
-
Data Analysis: Compare the bleeding time and total blood loss between the treatment and control groups using appropriate statistical methods (e.g., t-test).
Protocol 2: Investigation of this compound in Equine Exercise-Induced Pulmonary Hemorrhage (EIPH)
Objective: To determine the effect of this compound on the severity of EIPH in horses undergoing strenuous exercise.
Materials:
-
This compound injectable solution
-
Furosemide (B1674285) (optional, for comparison or combination therapy)
-
Treadmill for equine exercise
-
Endoscope
-
Bronchoalveolar lavage (BAL) tube and supplies
-
Equipment for RBC counts and hemoglobin concentration measurement
Methodology:
-
Horse Selection: Select horses with a history of EIPH, confirmed by previous endoscopic examination.[9]
-
Acclimatization: Acclimatize the horses to the treadmill and experimental procedures.
-
Treatment Protocol: In a crossover design with an adequate washout period, administer one of the following treatments intravenously 4 hours prior to exercise:
-
Placebo (e.g., saline)
-
This compound (e.g., 0.3 mg/kg)[8]
-
Furosemide (as a positive control)
-
Combination of this compound and furosemide
-
-
Standardized Exercise Test: Subject each horse to a standardized high-intensity exercise protocol on the treadmill.
-
Post-Exercise Endoscopy: Perform an endoscopic examination of the trachea and mainstem bronchi within 30-90 minutes post-exercise to visually score the presence and severity of hemorrhage.
-
Bronchoalveolar Lavage (BAL): Perform a BAL to collect fluid from the lower airways.
-
BAL Fluid Analysis: Determine the red blood cell (RBC) count and hemoglobin concentration in the BAL fluid to quantify the extent of hemorrhage.
-
Data Analysis: Compare the endoscopic scores, RBC counts, and hemoglobin concentrations between the different treatment groups.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Veterinary Drugs │ Veterinary Products [agrovetmarket.com.mx]
- 2. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (AC-17) | CAS#:51460-26-5 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. thevetexperts.com [thevetexperts.com]
- 9. Effect of furosemide and furosemide–carbazochrome combination on exercise-induced pulmonary hemorrhage in Standardbred racehorses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetmoves.com [vetmoves.com]
Application Notes and Protocols for Carbazochrome Sodium Sulfonate in the Treatment of Hemorrhagic Cystitis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are intended for research purposes only. Carbazochrome (B1668341) sodium sulfonate is not currently approved by all regulatory agencies for the treatment of hemorrhagic cystitis, and the information provided herein is based on its known pharmacological properties and limited pre-clinical and clinical data in related urological conditions.
Introduction
Hemorrhagic cystitis is a severe inflammatory condition of the bladder characterized by diffuse bleeding from the bladder mucosa. It is a common and serious complication of cyclophosphamide (B585) and ifosfamide (B1674421) chemotherapy, as well as pelvic radiation therapy. The primary pathogenic mechanism involves the breakdown of the urothelial capillary bed, leading to increased vascular permeability and subsequent hemorrhage. Carbazochrome sodium sulfonate (CSS) is a hemostatic agent that has been shown to decrease capillary permeability and enhance capillary resistance.[1] These properties suggest its potential therapeutic utility in managing the microvascular bleeding characteristic of hemorrhagic cystitis. This document provides a theoretical framework and protocols for investigating the efficacy of this compound in this indication.
Mechanism of Action
This compound is an adrenaline oxidation product that acts as a capillary stabilizer. Its proposed mechanism of action in the context of hemorrhagic cystitis involves:
-
Reduction of Capillary Permeability: CSS has been demonstrated to reverse endothelial barrier dysfunction.[2][3] It is suggested that CSS inhibits agonist-induced phosphoinositide hydrolysis, which in turn reduces the formation of intracellular actin stress fibers and restores tight cellular connectivity.[2][4] This action can counteract the urothelial capillary damage and subsequent leakage of blood into the urine.
-
Enhancement of Capillary Resistance: By improving the structural integrity of capillaries, CSS may reduce their fragility and susceptibility to damage from chemical irritants like acrolein, a toxic metabolite of cyclophosphamide.[1][5][6]
-
Platelet Aggregation: Carbazochrome interacts with α-adrenoreceptors on the surface of platelets, which can lead to increased platelet aggregation and the formation of a platelet plug at the site of capillary bleeding.
Signaling Pathway of this compound in Endothelial Cells
Caption: Proposed mechanism of CSS in reducing endothelial permeability.
Quantitative Data Summary
While no specific quantitative data for this compound in hemorrhagic cystitis is available, the following tables summarize its effects in other relevant conditions.
Table 1: Clinical Studies of this compound in Urological Conditions
| Indication | Study Design | Dosage | Key Findings | Reference |
| Refractory Chronic Prostatitis | Open-label, single-arm | 30 mg, three times a day | Significant decrease in pain score, daytime and nighttime frequency, and urine occult blood positivity after 4 and 8 weeks. | [7] |
Table 2: Clinical Studies of this compound in Hemostatic Applications
| Indication | Study Design | Dosage | Key Findings | Reference |
| Total Knee Arthroplasty | Randomized, placebo-controlled trial | Topical and/or intravenous administration | Combined with tranexamic acid, significantly reduced total blood loss compared to tranexamic acid alone. | [8] |
| Total Hip Arthroplasty | Randomized controlled trial | Intravenous and/or topical administration | Combined with tranexamic acid, significantly reduced total and hidden blood loss compared to tranexamic acid alone. | [4][9] |
| Colonic Diverticular Bleeding | Nationwide observational study | Mean dose of 88 mg/day | No significant difference in in-hospital mortality or blood transfusion rates compared to the control group. | [1] |
| Hereditary Hemorrhagic Telangiectasia (HHT) | Case series | 50 mg, twice per day for 2 months | Significant reduction in epistaxis severity score and increase in hemoglobin levels. | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Urothelial Barrier Function
This protocol outlines an in vitro experiment to assess the protective effect of this compound on urothelial cell barrier function when challenged with acrolein, the urotoxic metabolite of cyclophosphamide.
Experimental Workflow
Caption: Workflow for in vitro assessment of urothelial barrier function.
Methodology:
-
Cell Culture: Human urothelial cells (e.g., SV-HUC-1) are cultured on permeable transwell inserts until a confluent monolayer is formed.
-
Baseline Measurement: The integrity of the monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.
-
Treatment:
-
Control Group: Treated with vehicle.
-
Acrolein Group: Treated with a clinically relevant concentration of acrolein.
-
CSS + Acrolein Group: Pre-treated with varying concentrations of this compound for a specified duration, followed by exposure to acrolein.
-
CSS Only Group: Treated with the highest concentration of this compound alone.
-
-
TEER Measurement: TEER is measured at regular intervals (e.g., 1, 4, 8, 24 hours) post-treatment to assess changes in barrier function.
-
Permeability Assay: At the end of the experiment, fluorescein (B123965) isothiocyanate (FITC)-dextran is added to the apical chamber, and its passage to the basolateral chamber is quantified to measure paracellular permeability.
-
Immunofluorescence: Cells are fixed and stained for tight junction proteins (e.g., ZO-1, Occludin) to visualize the integrity of cell-cell junctions.
Protocol 2: Animal Model of Cyclophosphamide-Induced Hemorrhagic Cystitis
This protocol describes a preclinical animal model to evaluate the in vivo efficacy of this compound in preventing or treating cyclophosphamide-induced hemorrhagic cystitis.
Experimental Workflow
Caption: Workflow for in vivo evaluation in an animal model.
Methodology:
-
Animal Model: Wistar rats or C57BL/6 mice are commonly used.
-
Induction of Cystitis: A single intraperitoneal injection of cyclophosphamide (e.g., 150-200 mg/kg) is administered to induce hemorrhagic cystitis.
-
Treatment Groups:
-
Control Group: Receives saline injections.
-
CYP Group: Receives cyclophosphamide and a vehicle control.
-
Prophylactic CSS Group: Receives this compound (various doses) prior to cyclophosphamide injection.
-
Therapeutic CSS Group: Receives this compound (various doses) after the onset of hematuria.
-
-
Outcome Assessment:
-
Hematuria Scoring: Urine is collected at specified time points and scored for the degree of hematuria.
-
Bladder Wet Weight: Animals are euthanized at a predetermined time point (e.g., 24 or 48 hours post-cyclophosphamide), and their bladders are excised and weighed to assess edema.
-
Histopathology: Bladder tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate for mucosal erosion, hemorrhage, edema, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Bladder tissue homogenates are analyzed for MPO activity as a quantitative measure of neutrophil infiltration.
-
Conclusion
This compound presents a promising, yet underexplored, therapeutic avenue for the management of hemorrhagic cystitis. Its established mechanism of reducing capillary permeability and enhancing vascular integrity directly addresses the underlying pathophysiology of this condition. The provided in vitro and in vivo protocols offer a framework for researchers to systematically investigate its efficacy and further elucidate its mechanism of action in the urothelial context. Further research is warranted to translate these preclinical findings into potential clinical applications for patients suffering from hemorrhagic cystitis.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and tranexamic acid combination therapy to reduce blood transfusions after 24 h of injury: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on refractory chronic prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An old drug for a new application: carbazochrome-sodium-sulfonate in HHT. [publicatt.unicatt.it]
Method for Assessing the Efficacy of Carbazochrome Sodium Sulfonate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome sodium sulfonate is a hemostatic agent utilized to manage bleeding, particularly from capillaries.[1][2] Its efficacy is attributed to its ability to enhance platelet aggregation, reduce capillary permeability, and increase capillary resistance.[1][2][3] This document provides detailed protocols for assessing the hemostatic and vascular protective effects of this compound in various animal models. The methodologies are designed to yield quantitative data for a robust evaluation of the compound's efficacy.
The primary mechanism of action of this compound involves its interaction with α-adrenoceptors on the surface of platelets.[4] This interaction is believed to trigger a signaling cascade involving the activation of Phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels, promoting platelet aggregation and the release of factors that contribute to hemostasis.[4][5] Furthermore, this compound has been shown to reverse endothelial barrier dysfunction by inhibiting phosphoinositide hydrolysis, thereby reducing vascular hyperpermeability.[6][7]
Experimental Protocols
Assessment of Hemostatic Efficacy
This protocol is a standard method for evaluating hemostatic function in mice and rats.[8][9]
Materials:
-
Male or female mice (e.g., C57BL/6 or CD-1, 8-12 weeks old) or rats (e.g., Sprague-Dawley, 200-250 g)
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical scalpel or a sharp, sterile blade
-
50 mL conical tube containing isotonic saline at 37°C
-
Filter paper
-
Timer
-
Analytical balance
Procedure:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before the assay.
-
Anesthetize the animal.
-
Carefully transect the distal 3 mm of the tail with a sharp scalpel.
-
Immediately immerse the tail in the pre-warmed saline in the 50 mL conical tube.
-
Start the timer and record the time to cessation of bleeding. Cessation is defined as the absence of bleeding for at least 30 seconds. A cut-off time (e.g., 20 minutes) should be established to prevent excessive blood loss.
-
Alternatively, blood loss can be quantified by gently blotting the tail tip on a pre-weighed piece of filter paper at regular intervals (e.g., every 30 seconds) until bleeding stops. The total blood loss is determined by the change in the weight of the filter paper.
-
Monitor the animal for any re-bleeding.
This model simulates traumatic hemorrhage from a solid organ and is useful for evaluating the efficacy of hemostatic agents.[10][11][12]
Materials:
-
Male or female rats (e.g., Wistar, 200-250 g) or mice
-
This compound solution
-
Vehicle control
-
Anesthetic
-
Surgical instruments (scissors, forceps, retractors)
-
Gauze sponges (pre-weighed)
-
Suture materials
Procedure:
-
Administer this compound or vehicle control as described previously.
-
Anesthetize the animal and place it in a supine position.
-
Perform a midline laparotomy to expose the liver.
-
Create a standardized laceration on one of the liver lobes (e.g., a 1 cm long, 0.3 cm deep incision).
-
Immediately begin collecting the blood with pre-weighed gauze sponges.
-
Record the time to hemostasis.
-
Determine the total blood loss by weighing the blood-soaked sponges.
-
After the observation period, suture the abdominal wall and skin.
-
Monitor the animal for post-operative recovery.
Assessment of Vascular Permeability
This assay quantitatively measures changes in vascular permeability in response to inflammatory stimuli.[7][13][14]
Materials:
-
Male or female mice (e.g., BALB/c, 8-10 weeks old)
-
This compound solution
-
Vehicle control
-
Evans blue dye (e.g., 0.5% in sterile saline)
-
Permeability-inducing agent (e.g., histamine, bradykinin, or carrageenan)
-
Anesthetic
-
Spectrophotometer
Procedure:
-
Administer this compound or vehicle control to the animals.
-
After a specified time, inject Evans blue dye intravenously (e.g., via the tail vein).
-
Subsequently, inject the permeability-inducing agent intradermally into a specific site (e.g., the dorsal skin or paw).
-
After a designated time (e.g., 30 minutes), euthanize the animal and excise the tissue from the injection site.
-
Weigh the tissue sample.
-
Incubate the tissue in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye using a standard curve of Evans blue in formamide. The results are typically expressed as µg of Evans blue per mg of tissue.
Assessment of Platelet Aggregation
This method assesses platelet aggregation directly within the circulatory system of a living animal.[1][6]
Materials:
-
Male or female mice
-
This compound solution
-
Vehicle control
-
Platelet agonist (e.g., ADP, collagen)
-
Anesthetic
-
Method for monitoring platelet aggregation (e.g., radiolabeled platelets and a gamma counter, or flow cytometry-based methods)
Procedure:
-
Administer this compound or vehicle control.
-
Anesthetize the animal.
-
If using radiolabeling, infuse autologous platelets labeled with a radioactive isotope (e.g., Indium-111).
-
Induce platelet aggregation by intravenous injection of a platelet agonist.
-
Monitor the accumulation of radiolabeled platelets in the pulmonary vasculature using an external probe. A decrease in circulating radiolabeled platelets indicates aggregation.
-
For flow cytometry-based methods, blood samples can be collected at specific time points after agonist injection to analyze the formation of platelet aggregates.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the described protocols.
Table 1: Hemostatic Efficacy in Murine Tail Bleeding Assay
| Treatment Group | Dose (mg/kg) | n | Bleeding Time (seconds) | Blood Loss (mg) |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM |
| Carbazochrome | X | 10 | Mean ± SEM | Mean ± SEM |
| Carbazochrome | Y | 10 | Mean ± SEM | Mean ± SEM |
| Carbazochrome | Z | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Hemostatic Efficacy in Rodent Liver Laceration Model
| Treatment Group | Dose (mg/kg) | n | Time to Hemostasis (seconds) | Total Blood Loss (g) |
| Vehicle Control | - | 8 | Mean ± SEM | Mean ± SEM |
| Carbazochrome | X | 8 | Mean ± SEM | Mean ± SEM |
| Carbazochrome | Y | 8 | Mean ± SEM | Mean ± SEM |
Table 3: Effect on Vascular Permeability (Evans Blue Assay)
| Treatment Group | Dose (mg/kg) | n | Evans Blue Extravasation (µg/mg tissue) |
| Vehicle Control | - | 10 | Mean ± SEM |
| Carbazochrome | X | 10 | Mean ± SEM |
| Carbazochrome | Y | 10 | Mean ± SEM |
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
References
- 1. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver laceration hemostasis model [bio-protocol.org]
- 5. aklectures.com [aklectures.com]
- 6. Assessment of Platelet Aggregation Responses In Vivo in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Uncontrolled Hemorrhagic Shock Modeled via Liver Laceration in Mice with Real Time Hemodynamic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. brieflands.com [brieflands.com]
- 13. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 14. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Carbazochrome Sodium Sulfonate in Mitigating Blood Transfusion Needs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazochrome (B1668341) sodium sulfonate (CSS), a derivative of adrenochrome, is a hemostatic agent utilized to control bleeding, primarily by targeting capillary integrity and platelet function.[1][2] Unlike systemic procoagulants, CSS is reputed to enhance vascular resistance and reduce permeability at the site of bleeding without significantly affecting the overall coagulation cascade, making it a potentially valuable tool in surgical and trauma-induced hemorrhage.[1][3] These application notes provide a detailed overview of the current understanding of CSS's mechanism of action, summarize clinical findings on its efficacy in reducing blood loss and transfusion requirements, and offer protocols based on published research for its application in a clinical research setting.
Mechanism of Action
Carbazochrome sodium sulfonate exerts its hemostatic effects through a dual mechanism targeting both the vasculature and platelets.
-
Vascular Stabilization: CSS enhances the integrity of capillaries by reducing their permeability and increasing resistance to damage.[1][3] It is believed to stabilize the acidic mucopolysaccharides present in the capillary basement membrane and surrounding tissues.[1] Furthermore, preclinical studies have shown that CSS can reverse endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis, a key step in pathways that increase vascular permeability.
-
Platelet Aggregation: CSS is reported to interact with α-adrenoreceptors on the surface of platelets.[4] This interaction is thought to initiate a signaling cascade that leads to increased platelet aggregation and the formation of a primary platelet plug, a critical step in hemostasis.[4][5]
Signaling Pathways
The precise signaling pathways of this compound are still under investigation. However, based on current literature, two main pathways can be proposed:
Endothelial Cell Signaling
This pathway focuses on the effect of CSS in stabilizing the endothelial barrier, thus reducing fluid and blood cell extravasation.
Caption: Proposed signaling pathway for CSS on endothelial cells.
Platelet Aggregation Pathway
This pathway illustrates the potential mechanism by which CSS enhances platelet aggregation to form a hemostatic plug.
Caption: Putative signaling pathway for CSS-mediated platelet aggregation.
Clinical Efficacy in Reducing Blood Loss and Transfusions
Multiple randomized controlled trials have investigated the efficacy of this compound, often in combination with the antifibrinolytic agent tranexamic acid (TXA), in reducing perioperative blood loss and the need for allogeneic blood transfusions. The primary area of investigation has been in major orthopedic surgeries, such as total hip arthroplasty (THA) and total knee arthroplasty (TKA).
Summary of Clinical Trial Data
The following tables summarize quantitative data from key clinical studies.
Table 1: Efficacy of this compound in Total Hip Arthroplasty (THA) [6][7]
| Outcome Measure | CSS + TXA Group (Mean ± SD) | TXA Alone Group (Mean ± SD) | p-value |
| Total Blood Loss (mL) | 605.0 ± 235.9 | 1064.9 ± 318.3 | < 0.001 |
| Transfusion Rate (%) | Varies by study | Varies by study | Significantly Lower in CSS+TXA |
| Hidden Blood Loss (mL) | Significantly Lower | Higher | < 0.05 |
Table 2: Efficacy of this compound in Total Knee Arthroplasty (TKA) [3][8]
| Outcome Measure | CSS + TXA Group (Mean ± SD) | TXA Alone Group (Mean ± SD) | p-value |
| Total Blood Loss (mL) | 609.92 ± 221.24 | 1158.26 ± 334.13 | < 0.05 |
| Transfusion Rate (%) | No significant difference | No significant difference | > 0.05 |
| Postoperative Hemoglobin Drop (g/dL) | Significantly Lower | Higher | < 0.05 |
Table 3: Efficacy of this compound in Trauma Patients [9]
| Outcome Measure | CSS + TXA Group | TXA Alone Group | Finding |
| Red Blood Cell (RBC) Transfusion | Lower | Higher | CSS was an independent factor for reduced RBC transfusion |
| Mortality | No significant difference | No significant difference | No significant difference |
Experimental Protocols
The following are generalized protocols for the clinical application of this compound based on methodologies reported in recent randomized controlled trials.[3][6][8] Note: These protocols are for informational purposes and should be adapted and approved by an institutional review board for any clinical investigation.
Experimental Workflow: Clinical Trial of CSS in Orthopedic Surgery
Caption: General workflow for a clinical trial of CSS in surgery.
Protocol 1: Intravenous and Topical Administration of CSS in Total Joint Arthroplasty
-
Objective: To evaluate the efficacy of combined intravenous and topical CSS in reducing perioperative blood loss.
-
Patient Population: Patients undergoing primary unilateral total hip or knee arthroplasty.
-
Materials:
-
This compound for injection (e.g., 50 mg vials)
-
Tranexamic acid for injection
-
Sterile saline for dilution
-
Placebo (sterile saline)
-
-
Procedure:
-
Pre-incision: Administer 1g of tranexamic acid intravenously approximately 10-15 minutes before the surgical incision.
-
Intra-operative (Intravenous): In the CSS group, administer a loading dose of CSS (e.g., 50 mg) intravenously at the beginning of the surgery. The control group receives a matching placebo.
-
Intra-operative (Topical): Prior to wound closure, in the CSS group, prepare a topical solution by dissolving CSS (e.g., 100 mg) in sterile saline (e.g., 50 mL). Irrigate the joint capsule and surgical site with this solution. The control group receives a topical placebo.
-
Post-operative: Administer a maintenance dose of intravenous CSS (e.g., 50 mg) or placebo at specified intervals (e.g., every 8 or 12 hours) for the first 24-48 hours post-surgery.
-
-
Data Collection:
-
Measure intraoperative blood loss by quantifying blood in suction canisters and weighing surgical sponges.
-
Record postoperative drain output.
-
Collect blood samples for hemoglobin and hematocrit levels at baseline and at 24 and 48 hours post-surgery.
-
Calculate total blood loss and hidden blood loss using established formulas (e.g., Gross formula, Nadler's formula).
-
Record the number of patients requiring blood transfusions and the volume of blood products transfused.
-
Protocol 2: Calculation of Perioperative Blood Loss
-
Objective: To accurately quantify total and hidden blood loss.
-
Methodology:
-
Patient Blood Volume (PBV) Estimation: Calculate the patient's estimated blood volume using Nadler's formula:
-
For males: PBV (mL) = (0.3669 x Height in cm³) + (0.03219 x Weight in kg) + 604
-
For females: PBV (mL) = (0.3561 x Height in cm³) + (0.03308 x Weight in kg) + 183
-
-
Total Red Blood Cell (RBC) Volume Loss: Calculate the total loss of RBC volume based on the change in hematocrit (Hct):
-
Total RBC Volume Loss = PBV x (Hct_preop - Hct_postop) + Volume of transfused RBCs
-
-
Total Blood Loss (TBL): Convert the total RBC volume loss to total blood loss:
-
TBL (mL) = Total RBC Volume Loss / Average Hct (pre- and post-operative)
-
-
Visible Blood Loss: Sum of intraoperative blood loss (suction and sponges) and postoperative drain output.
-
Hidden Blood Loss (HBL):
-
HBL (mL) = TBL - Visible Blood Loss
-
-
Conclusion
This compound demonstrates a potential role in reducing perioperative blood loss and, consequently, the need for allogeneic blood transfusions, particularly in orthopedic surgery when used in conjunction with tranexamic acid. Its mechanism of action, targeting capillary stabilization and platelet function, offers a complementary approach to antifibrinolytic agents. The provided protocols offer a framework for further investigation into the clinical utility and optimization of CSS administration. Future research should focus on elucidating the detailed molecular pathways and exploring its efficacy in other surgical and medical contexts associated with significant bleeding.
References
- 1. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Four Methods for Calculating Blood-loss after Total Knee Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calculation methods for intraoperative blood loss: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Carbazochrome sodium sulfonate stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of carbazochrome (B1668341) sodium sulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for carbazochrome sodium sulfonate?
A1: this compound is known to be unstable and is susceptible to degradation through oxidation and hydrolysis.[1] Exposure to heat, strong acids, strong bases, and oxidizing agents can accelerate its degradation.[2][3] Thermo-degradation, in particular, has been observed in injection formulations.[2][3] Therefore, proper storage and handling are crucial to maintain its integrity.
Q2: What are the known degradation products of this compound?
A2: Two primary degradation-related substances have been identified:
-
Adrenal Color Hydrazone (Carbazochrome): This is a closely related substance.
-
Compound of Formula III: A specific degradation product that has been shown to increase over time as this compound degrades.[1]
The chemical structures of this compound and its key related substances are shown below.
Degradation Products and Related Substances
| Compound Name | Chemical Structure |
| This compound | |
| Adrenal Color Hydrazone (Carbazochrome) | |
| Compound of Formula III |
Troubleshooting Guide for Experimental Issues
This guide addresses common problems encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
Problem 1: Appearance of Unexpected Peaks in the HPLC Chromatogram.
-
Possible Cause 1: Degradation of the Sample.
-
Solution: this compound is sensitive to heat and oxidation.[2][3] Ensure that samples are prepared fresh and protected from light and elevated temperatures. If samples must be stored, they should be kept in a sealed container, away from moisture, at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Solvents should be degassed to minimize oxidative degradation.
-
-
Possible Cause 2: Contamination of the Mobile Phase or Diluent.
-
Solution: Prepare fresh mobile phase and sample diluent daily using high-purity solvents and reagents. Filter all solutions through a 0.45 µm or smaller pore size filter before use.
-
-
Possible Cause 3: Carryover from Previous Injections.
-
Solution: Implement a robust needle and injector wash protocol between sample injections. A wash solution that is a stronger solvent than the mobile phase is often effective.
-
Problem 2: Poor Peak Shape (Tailing or Fronting).
-
Possible Cause 1: Mismatch between Sample Solvent and Mobile Phase.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is of a similar or weaker elution strength than the mobile phase.
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase.
-
Solution: The presence of a sulfonate group can sometimes lead to secondary interactions. Adjusting the pH of the mobile phase or adding a competing ion (e.g., a low concentration of a salt) can help to improve peak shape.
-
Problem 3: Inconsistent Retention Times.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is particularly important for gradient methods.
-
-
Possible Cause 2: Fluctuations in Pump Flow Rate or Mobile Phase Composition.
-
Solution: Check the HPLC system for any leaks. Ensure the mobile phase components are well-mixed and degassed. If using a gradient, ensure the gradient proportioning valve is functioning correctly.
-
-
Possible Cause 3: Temperature Variations.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
Quantitative Data from Stability Studies
The following tables summarize representative data from forced degradation studies on this compound. These studies are essential for developing stability-indicating analytical methods. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Time (hours) | This compound Assay (%) | Total Degradation Products (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 | |
| 6 | 88.5 | 11.5 | |
| 12 | 81.3 | 18.7 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 2 | 92.1 | 7.9 | |
| 6 | 84.7 | 15.3 | |
| 12 | 76.9 | 23.1 | |
| 3% H₂O₂ at Room Temp. | 0 | 100.0 | 0.0 |
| 4 | 93.8 | 6.2 | |
| 8 | 87.1 | 12.9 | |
| 24 | 79.5 | 20.5 |
Table 2: Thermal and Photolytic Degradation of Solid this compound
| Stress Condition | Duration | This compound Assay (%) | Total Degradation Products (%) |
| Heat (80°C) | 7 days | 91.3 | 8.7 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 96.5 | 3.5 |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of this compound to test the specificity of a stability-indicating HPLC method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Incubate the solution at 60°C and collect samples at 0, 2, 6, and 12 hours. Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Incubate the solution at 60°C and collect samples at 0, 2, 6, and 12 hours. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature and collect samples at 0, 4, 8, and 24 hours.
-
Thermal Degradation (Solid State): Store a known quantity of solid this compound in an oven at 80°C for 7 days.
-
Photolytic Degradation (Solid State): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
2. Stability-Indicating HPLC Method
This method is suitable for separating this compound from its degradation products.[2][3]
-
Column: HP-ODS Hypersil C18 (or equivalent), 5 µm particle size.
-
Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 3.0) : acetonitrile (B52724) (94:6 v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 2. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of high-purity Carbazochrome sodium sulfonate
Welcome to the technical support center for the synthesis of high-purity Carbazochrome (B1668341) Sodium Sulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Carbazochrome Sodium Sulfonate, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction of carbazochrome with sodium bisulfite. | - Ensure the reaction temperature is maintained between 60-90°C for 20-60 minutes.[1][2][3]- Verify the correct molar ratio of reactants as specified in the protocol. |
| Degradation of the product during reaction or workup. | - The synthesis is sensitive to temperature, oxygen, and light.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen).- Avoid excessive heating or prolonged reaction times. | |
| Loss of product during crystallization and filtration. | - Optimize the crystallization conditions, including cooling rate and standing time (8-16 hours at 0-10°C is suggested).[1][3]- Ensure the filter medium is appropriate to capture the fine crystals. | |
| Product Purity Below 99% | Presence of unreacted starting materials (carbazochrome). | - The content of adrenal color hydrazone (carbazochrome) should not be more than 2.0%.[4] Enhance purification by recrystallization.- HPLC analysis can be used to detect and quantify residual carbazochrome.[4][5] |
| Formation of side-products or degradation products. | - this compound is unstable and can degrade.[4] Control the pH of the crystallization solution to be between 5 and 8.[1]- Use high-purity starting materials. | |
| Ineffective decolorization. | - Use an appropriate amount of decolorizing agent, such as medicinal carbon (0.15-0.16% of the reaction solution weight).[1][2][3]- Ensure sufficient stirring and contact time (20-60 minutes) at 60-90°C during decolorization.[1][2][3] | |
| Poor Solubility of the Final Product | Incorrect crystalline form or presence of insoluble impurities. | - Control the crystallization process carefully. The product should be soluble in hot water.[6]- Wash the final product thoroughly with purified water and then acetone (B3395972) to remove impurities.[1][3] |
| Product Discoloration (Darker than Orange-Yellow) | Oxidation of the product. | - Store the final product under an inert gas (nitrogen or argon) at 2-8°C, protected from light and moisture.[7]- Use of an antioxidant like ascorbic acid during the synthesis can be beneficial.[1][3] |
| Residual impurities from the reaction. | - Ensure complete removal of the decolorizing agent by filtration.- Perform multiple recrystallization steps if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the crystallization of this compound?
A1: The optimal pH for crystallization is between 5.0 and 8.0.[1] Adjusting the pH with a suitable alkaline solution, such as sodium hydroxide (B78521), is a critical step to induce precipitation of the crystals.[1][6]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material, carbazochrome (adrenochrome semicarbazone).
Q3: What are the critical parameters for the drying process?
A3: The final product should be dried in a vacuum oven. Critical parameters include the vacuum level (around -0.08 to -0.095 MPa) and temperature (50-80°C) for a duration of 6-10 hours to ensure the removal of residual solvents without degrading the product.[1][3]
Q4: What are the common impurities found in this compound?
A4: Common impurities include unreacted carbazochrome (adrenal color hydrazone) and other related substances formed during degradation.[4] Pharmacopoeial standards suggest that the content of carbazochrome should not exceed 2.0%, and other related substances should not be more than 1.0%.[4]
Q5: Is this compound sensitive to light and air?
A5: Yes, the compound is sensitive to temperature, oxygen, and light, which can lead to degradation.[2] It is recommended to handle and store it in an inert atmosphere and protected from light. The product is also hygroscopic and sensitive to moisture.[7][8]
Experimental Protocols
Synthesis of this compound
This protocol is a synthesis of information from various sources to provide a comprehensive procedure.[1][2][3]
Materials:
-
Carbazochrome (Adrenochrome semicarbazone)
-
Sodium Bisulfite
-
Ascorbic Acid (optional, as an antioxidant)
-
Purified Water
-
Medicinal Carbon (or other suitable decolorizing agent)
-
Sodium Hydroxide solution (5-20%)
-
Acetone
Procedure:
-
Dissolution and Reaction: In a reaction vessel, combine purified water, carbazochrome, sodium bisulfite, and a small amount of ascorbic acid. The typical weight ratio is 50-100 parts water, 10-15 parts carbazochrome, and 5-12 parts sodium bisulfite.[1]
-
Heat the mixture to 60-90°C with continuous stirring until all solids are completely dissolved.[1][2][3]
-
Maintain the temperature at 60-90°C and continue stirring for 20-60 minutes to complete the reaction.[1][2][3]
-
Decolorization: Add medicinal carbon (0.15-0.16% of the total reaction solution weight) to the hot reaction mixture.[1][2][3]
-
Stir the mixture at 60-90°C for 20-60 minutes to decolorize the solution.[1][2][3]
-
Filtration: Filter the hot solution to remove the decolorizing agent. Wash the residue with a small amount of hot purified water and combine the filtrates.
-
Crystallization: Cool the filtrate and adjust the pH to 5.0-8.0 with a sodium hydroxide solution to initiate crystallization.[1]
-
Refrigerate the solution at 0-10°C and let it stand for 8-16 hours to allow for complete crystal formation.[1][3]
-
Refinement: Collect the crystals by filtration.
-
Wash the crystals sequentially with purified water and then with acetone.[1][3]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature of 50-80°C and a vacuum of -0.08 to -0.095 MPa for 6-10 hours.[1][3]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is based on pharmacopoeial standards for analyzing related substances.[4][5][9][10]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often used. For example, a mixture of a phosphate (B84403) buffer (e.g., 0.01 mol·L-1 phosphate buffer at pH 3.0) and acetonitrile.[9][10]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[5]
Data Presentation
Table 1: Reaction and Purification Parameters
| Parameter | Recommended Range | Source(s) |
| Reaction Temperature | 60 - 90 °C | [1][2][3] |
| Reaction Time | 20 - 60 minutes | [1][2][3] |
| Decolorization Temperature | 60 - 90 °C | [1][2][3] |
| Decolorization Time | 20 - 60 minutes | [1][2][3] |
| Crystallization pH | 5.0 - 8.0 | [1] |
| Crystallization Temperature | 0 - 10 °C | [1] |
| Crystallization Time | 8 - 16 hours | [1][3] |
| Drying Temperature | 50 - 80 °C | [1][3] |
| Drying Vacuum | -0.08 to -0.095 MPa | [1][3] |
Table 2: Purity and Yield Expectations
| Parameter | Expected Value | Source(s) |
| Purity | > 99% | [1][2][3] |
| Yield | > 90% | [1][2][3] |
| Carbazochrome Impurity Limit | < 2.0% | [4] |
| Other Related Substances Limit | < 1.0% | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis challenges.
References
- 1. CN102757378A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]
- 3. CN104926710B - this compound and its preparation method - Google Patents [patents.google.com]
- 4. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]
- 7. This compound [chembk.com]
- 8. This compound CAS#: 51460-26-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
Technical Support Center: Analysis of Carbazochrome Sodium Sulfonate by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Carbazochrome (B1668341) Sodium Sulfonate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Carbazochrome Sodium Sulfonate analysis?
A1: A common starting point for the analysis of this compound is reversed-phase HPLC. A typical method utilizes a C18 or Phenyl column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol.[1] Detection is often performed using a UV detector at wavelengths around 220 nm or 350 nm.[1]
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing, can often be addressed by optimizing the mobile phase. Adding a tailing inhibitor like triethylamine (B128534) (TEA) to the mobile phase can significantly improve the peak symmetry of basic compounds.[1] Additionally, ensure that the sample is fully dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Q3: What should I do if I don't see any peaks for this compound?
A3: If you are not observing any peaks, there could be several reasons. First, verify that the detector wavelength is set appropriately for this compound (e.g., 220 nm or 350 nm).[1] Check for any leaks in the HPLC system, from the pump to the detector.[2][3] Ensure that the sample was prepared correctly and at a detectable concentration. It is also crucial to confirm that the mobile phase composition is appropriate to elute the compound from the column.
Q4: Can I use a gradient elution for the analysis of this compound and its related substances?
A4: Yes, a gradient elution can be very effective, especially when analyzing this compound along with its degradation products or other related substances. A gradient method, for instance, might start with a higher aqueous mobile phase composition and gradually increase the organic solvent percentage. This allows for the effective separation of compounds with a wider range of polarities.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: High Backpressure
| Possible Cause | Solution |
| Column Frit Blockage | Reverse flush the column (if permitted by the manufacturer's instructions). If the pressure does not decrease, the frit may need to be replaced. |
| Tubing Blockage | Systematically disconnect tubing starting from the detector and working backwards to identify the point of blockage. Replace the blocked tubing.[3] |
| Precipitated Buffer | Flush the system with a high-aqueous mobile phase without the buffer to dissolve any precipitated salts. Ensure buffer solubility in the mobile phase.[4] |
| Sample Precipitation | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. Consider using a weaker injection solvent. |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Silanol Interactions | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). |
| Column Void | A void at the head of the column can cause peak tailing. Consider replacing the column.[4] |
| Mismatched Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Solution |
| Pump Malfunction | Check for leaks in the pump seals and ensure the check valves are functioning correctly. Degas the mobile phase to prevent air bubbles in the pump heads.[2] |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase manually, ensure accurate measurements. Use a high-quality solvent mixer or pre-mix the mobile phase. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[5] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before injecting the sample, especially when changing mobile phases or after a gradient run. |
Experimental Protocols
Method 1: Isocratic RP-HPLC for this compound
This method is suitable for the routine quantification of this compound.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0) and acetonitrile (e.g., 94:6 v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 220 nm[1]
-
Injection Volume: 10 µL
-
Temperature: Ambient or controlled at 25 °C
Method 2: Gradient RP-HPLC for this compound and Related Substances
This method is designed for the separation of this compound from its potential impurities and degradation products.
-
Column: ODS Hypersil, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.01 mol·L-1 phosphate buffer (pH 3.0) : acetonitrile (94:6)[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Program:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 220 nm[1]
-
Injection Volume: 20 µL
-
Temperature: 30 °C
Quantitative Data Summary
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | LC-MS/MS Method |
| Column | C18 (4.6 x 150 mm, 5 µm) | ODS Hypersil (4.6 x 250 mm, 5 µm) | Zorbax SB-Aq (4.6 x 250 mm, 5 µm)[6][7] |
| Mobile Phase | Phosphate buffer/ACN | Phosphate buffer/ACN Gradient | Isocratic (details not specified)[6][7] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[1] | Not specified |
| Detection | UV at 220 nm[1] | UV at 220 nm[1] | ESI-MS/MS (MRM)[6][7] |
| Linear Range | Method dependent | Method dependent | 0.189-37.8 ng/mL[6][7] |
| Precision (RSD%) | Not specified | Not specified | 0.95% to 4.17%[6][7] |
| Accuracy | Not specified | Not specified | 95.03% to 105.9%[6][7] |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC problems.
References
- 1. researchgate.net [researchgate.net]
- 2. bvchroma.com [bvchroma.com]
- 3. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Optimization of solid phase extraction clean up and validation of quantitative determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Carbazochrome sodium sulfonate bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbazochrome sodium sulfonate (CSS) bioassays. Inconsistent results can arise from various factors, and this guide aims to provide systematic solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a hemostatic agent that primarily acts by increasing the resistance of capillaries to damage and reducing their permeability.[1] It is believed to promote the retraction of broken capillary ends, contributing to its hemostatic effect. While the precise molecular mechanism is not fully elucidated, it is suggested that it may interact with α-adrenergic receptors on the surface of platelets, leading to downstream signaling events.[2]
Q2: What are the known stability issues with this compound?
This compound is known to be unstable and susceptible to degradation under certain conditions.[1] Key factors that can affect its stability include:
-
Temperature: The compound is sensitive to heat, and thermal degradation can occur.[3]
-
Light: Exposure to light can cause degradation.[1]
-
Oxygen: The presence of oxygen can contribute to its degradation.[1]
-
pH: It can degrade in both acidic and basic conditions.[3]
Proper storage and handling are crucial to maintain the integrity of the compound for consistent bioassay results. It should be stored in a cool, dark place, and solutions should be freshly prepared.
Q3: What are the common bioassays used to evaluate the activity of this compound?
Commonly employed bioassays to assess the biological activity of this compound include:
-
Endothelial Cell Permeability Assays: These assays, often using a transwell system, measure the ability of CSS to decrease the passage of molecules across a monolayer of endothelial cells, mimicking its effect on capillary permeability.
-
Platelet Aggregation Assays: These assays determine the effect of CSS on platelet clumping in response to various agonists.
-
In vivo Bleeding Models: Animal models are used to evaluate the hemostatic efficacy of CSS in a physiological setting.
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in this compound bioassays can be frustrating. The following sections provide a structured approach to troubleshooting common problems.
I. Issues Related to the Compound Itself
| Problem | Possible Cause | Recommended Solution |
| Low or no activity of CSS | Degradation of the compound: CSS is sensitive to heat, light, and pH changes.[1][3] | - Prepare fresh solutions of CSS for each experiment. - Store the stock powder in a cool, dark, and dry place. - Protect CSS solutions from light by using amber vials or wrapping containers in foil. - Ensure the pH of the assay buffer is within the stable range for CSS (typically around neutral). |
| Incorrect concentration: Errors in weighing or dilution calculations. | - Verify the molecular weight and perform accurate calculations. - Calibrate balances regularly. - Use a validated method, such as HPLC, to confirm the concentration of the stock solution. | |
| Poor solubility: CSS may not be fully dissolved in the assay medium. | - Refer to the manufacturer's instructions for recommended solvents. - Use gentle warming or sonication to aid dissolution, but avoid excessive heat. | |
| High background signal or unexpected effects | Presence of impurities or degradation products: Degradation can lead to the formation of other compounds with biological activity. | - Use high-purity CSS from a reputable supplier. - Analyze the compound for impurities or degradation products using HPLC.[3] |
II. Issues Related to Cell-Based Assays (e.g., Endothelial Permeability Assay)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution across the plate. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension gently but thoroughly before aliquoting. - Use a consistent pipetting technique for all wells. |
| Edge effects: Evaporation from wells at the edge of the plate. | - Do not use the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or media to maintain humidity. | |
| Incomplete cell monolayer: The endothelial cell layer is not fully confluent, leading to leaky wells. | - Optimize cell seeding density and incubation time to achieve a confluent monolayer. - Visually inspect the monolayer by microscopy before starting the assay. | |
| No response to positive controls | Unhealthy cells: Cells are stressed, senescent, or contaminated. | - Use cells within a low passage number range. - Regularly test for mycoplasma contamination. - Ensure proper cell culture conditions (media, temperature, CO2). |
| Inactive positive control: The stimulating agent (e.g., thrombin, VEGF) has lost its activity. | - Use a fresh or properly stored aliquot of the positive control. - Test a range of concentrations of the positive control to ensure an optimal response. |
III. Issues Related to Platelet Aggregation Assays
| Problem | Possible Cause | Recommended Solution |
| Spontaneous platelet aggregation | Platelet activation during sample preparation: Mechanical stress or temperature changes can activate platelets. | - Use gentle blood collection and handling techniques. - Process blood samples at room temperature. - Avoid vigorous mixing or vortexing of platelet-rich plasma (PRP). |
| Low or no aggregation response to agonists | Poor platelet quality: Platelets are not viable or responsive. | - Use freshly drawn blood for the assay. - Ensure the donor has not taken any medications that affect platelet function (e.g., aspirin) for at least two weeks prior to blood collection. |
| Incorrect agonist concentration: The concentration of the aggregating agent (e.g., ADP, collagen) is not optimal. | - Prepare fresh agonist solutions for each experiment. - Perform a dose-response curve for each agonist to determine the optimal concentration. | |
| High variability between donors | Biological variability: Platelet reactivity can vary significantly between individuals. | - If possible, use PRP pooled from multiple healthy donors. - For single-donor experiments, repeat the assay with blood from different donors to confirm the results. |
Experimental Protocols
In Vitro Endothelial Cell Permeability Assay (Transwell Model)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Fibronectin (for coating inserts)
-
FITC-Dextran (or other fluorescent tracer)
-
This compound (CSS)
-
Positive control (e.g., Thrombin or VEGF)
-
Fluorescence plate reader
Methodology:
-
Coat Transwell Inserts: Coat the inside of the Transwell inserts with fibronectin solution according to the manufacturer's instructions.
-
Seed Endothelial Cells: Seed HUVECs onto the coated inserts at a density that will allow them to form a confluent monolayer within 2-3 days.
-
Culture to Confluence: Culture the cells in a humidified incubator at 37°C and 5% CO2. Change the media daily.
-
Verify Monolayer Integrity: Once confluent, the integrity of the monolayer can be assessed by measuring Transendothelial Electrical Resistance (TEER).
-
Treatment:
-
Replace the medium in the upper and lower chambers with fresh, serum-free medium.
-
Add CSS at various concentrations to the upper chamber. Include a vehicle control and a positive control (e.g., thrombin).
-
Incubate for the desired treatment time.
-
-
Permeability Measurement:
-
Add FITC-Dextran to the upper chamber.
-
At various time points, collect a sample from the lower chamber.
-
Measure the fluorescence of the samples using a plate reader.
-
-
Data Analysis: Calculate the permeability coefficient based on the amount of fluorescent tracer that has passed through the monolayer.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a general guideline and requires a specialized platelet aggregometer.
Materials:
-
Freshly drawn human whole blood in sodium citrate (B86180) tubes
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound (CSS)
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
Saline solution
-
Platelet aggregometer
Methodology:
-
Prepare PRP and PPP:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Adjust Platelet Count: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure:
-
Pipette the adjusted PRP into the aggregometer cuvettes with a stir bar.
-
Add either CSS at the desired concentration or a vehicle control and incubate for a short period.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The aggregometer software will generate aggregation curves. The maximum percentage of aggregation is the primary endpoint.
Visualizations
Signaling Pathway of Carbazochrome
Caption: Proposed signaling pathway of Carbazochrome.
Experimental Workflow for In Vitro Endothelial Permeability Assay
Caption: Workflow for the in vitro endothelial permeability assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
Improving the solubility of Carbazochrome sodium sulfonate for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbazochrome sodium sulfonate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The choice of solvent depends on the required concentration. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For lower concentration working solutions, sterile water can be used, although heating and sonication may be necessary to achieve complete dissolution.[1][2]
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into aqueous cell culture media. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many compounds. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Pre-warming Media: Gently warm your cell culture media to 37°C before adding the drug solution.
-
Vortexing During Dilution: Add the drug solution drop-wise to the media while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Use of Surfactants: For certain assays, the inclusion of a low concentration of a biocompatible surfactant, like Tween-80, might help maintain solubility.[3] However, this must be validated for compatibility with your specific cell type and assay.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] It is recommended to prepare fresh aqueous solutions daily. The compound is sensitive to moisture, so it should be stored in a sealed container.[1][4]
Q4: Can I use heat to dissolve this compound?
A4: Yes, warming the solution can aid in the dissolution of this compound, particularly in water.[1] It is recommended to heat the solution to 60°C. However, prolonged heating at high temperatures should be avoided to prevent potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution in Water | Low aqueous solubility at room temperature. | 1. Use ultrasonic treatment to aid dissolution.[1]2. Gently warm the solution to 60°C while stirring.[1]3. If a higher concentration is needed, consider preparing a stock solution in DMSO first. |
| Precipitate Formation in Cell Culture | Exceeding the aqueous solubility limit upon dilution from a concentrated stock. | 1. Lower the final concentration of the compound in the assay.2. Increase the final percentage of DMSO (if permissible for your cells, typically not exceeding 0.5%).3. Prepare a fresh, more dilute stock solution in DMSO before further dilution into media. |
| Variability in Experimental Results | Potential degradation of the compound in solution. | 1. Prepare fresh working solutions from a frozen stock for each experiment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]3. Ensure proper storage conditions for both solid compound and stock solutions (sealed, away from moisture).[1] |
Quantitative Solubility Data
| Solvent | Solubility | Conditions | Reference |
| DMSO | ≥ 49 mg/mL (152.05 mM) | - | [1] |
| DMSO | 64 mg/mL (198.59 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [2][5] |
| Water | 6.67 mg/mL (20.70 mM) | Requires ultrasonic treatment and warming to 60°C. | [1] |
| Water | 3 mg/mL (9.3 mM) | - | [2] |
| Methanol | Slightly Soluble | - | [4] |
| Ethanol | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 50 mM.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media
-
Thaw a frozen aliquot of the 50 mM this compound stock solution in DMSO at room temperature.
-
Perform a serial dilution. For example, dilute the 50 mM stock 1:10 in sterile DMSO to obtain a 5 mM intermediate stock.
-
Further dilute the 5 mM intermediate stock 1:50 in pre-warmed (37°C) cell culture medium to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is at a non-toxic level for your cells (e.g., 0.2%).
-
Use the working solution immediately in your in vitro experiment.
Signaling Pathway and Experimental Workflow
Carbazochrome has been shown to inhibit the bradykinin- and thrombin-induced formation of inositol (B14025) triphosphate (IP3) in a concentration-dependent manner.[1] This suggests an interference with the Phospholipase C (PLC) signaling pathway.
Caption: Inhibition of the PLC signaling pathway by Carbazochrome.
Caption: Workflow for in vitro experiments with Carbazochrome.
References
Identifying and mitigating drug interactions with Carbazochrome sodium sulfonate
Welcome to the technical support center for Carbazochrome (B1668341) Sodium Sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential drug interactions during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Carbazochrome Sodium Sulfonate?
This compound is a hemostatic agent.[1] Its primary mechanism of action is centered on promoting platelet aggregation and adhesion, which is crucial for forming blood clots to seal damaged blood vessels.[2] It is an adrenergic receptor agonist that interacts with α-adrenoreceptors on the platelet surface.[3] This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. The elevated calcium, in conjunction with calmodulin, activates myosin light chain kinase, which facilitates platelet shape change and the release of factors that promote aggregation and adherence.[3]
Q2: What is known about the metabolism of this compound?
Currently, detailed information on the metabolism of this compound in humans, including the specific enzymes involved (e.g., cytochrome P450 isoenzymes), is not well-documented in publicly available literature. Pharmacokinetic studies in rabbits suggest that the drug follows a one-compartment model after intramuscular and needle-free injection.[2][4] Given the lack of specific metabolic pathway information, researchers should consider conducting dedicated in vitro and in vivo studies to elucidate its metabolic profile.
Q3: Are there any known drug interactions with this compound?
Specific drug-drug interaction studies for this compound are limited. Clinical studies have investigated its combined use with tranexamic acid, particularly in surgical settings, and have not reported significant adverse interactions; in fact, the combination has been shown to be effective in reducing perioperative blood loss.[5][6][7][8][9] However, the absence of evidence does not signify the absence of potential interactions. Due to its pro-hemostatic and adrenergic agonist nature, caution is advised when co-administering this compound with other drugs that affect coagulation or have adrenergic activity.
Q4: What initial steps should I take to screen for potential drug interactions with this compound?
Given the limited data, a proactive approach is recommended. Initial in vitro screening should be performed to assess the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes. Additionally, its effect on key drug transporters should be evaluated. These preliminary studies will help to identify potential pharmacokinetic interactions with co-administered drugs.
Q5: How can I assess pharmacodynamic interactions with this compound?
Pharmacodynamic interactions should be assessed based on the drug's mechanism of action. Since this compound promotes hemostasis, it is crucial to evaluate its effects when combined with anticoagulants (e.g., warfarin, DOACs), antiplatelet agents (e.g., aspirin, clopidogrel), or other drugs that can influence blood coagulation. In vitro assays such as thromboelastography, platelet aggregometry, and thrombin generation assays can provide valuable insights.[10]
Troubleshooting Guides
Scenario 1: Unexpected Results in In Vitro CYP Inhibition Assays
Issue: You are observing significant inhibition of a major CYP isoenzyme (e.g., CYP3A4, CYP2D6) in your in vitro assay with this compound, but there is no prior literature suggesting this.
Troubleshooting Steps:
-
Verify Experimental Conditions:
-
Confirm the concentration range of this compound used. Is it clinically relevant?
-
Check the purity and stability of your this compound sample. A patent document notes its potential instability and degradation over time.[11]
-
Ensure the incubation times and protein concentrations in your assay are appropriate.
-
-
Assess Non-Specific Binding:
-
Determine the extent of non-specific binding of this compound to the microsomal proteins. High non-specific binding can lead to an overestimation of inhibitory potency.
-
-
Consider Mechanism of Inhibition:
-
Perform experiments to determine if the inhibition is reversible, irreversible, or time-dependent. This will provide more detailed insights into the nature of the potential interaction.
-
-
Evaluate Potential for In Vivo Relevance:
-
If the in vitro inhibition is confirmed, use basic static models to predict the potential for an in vivo drug-drug interaction. This will help in deciding if a dedicated in vivo study is warranted.
-
Scenario 2: Conflicting Outcomes in Hemostasis Assays with Co-administered Drugs
Issue: Your in vitro hemostasis assays (e.g., thromboelastography) are showing a synergistic pro-hemostatic effect when this compound is combined with another drug, raising concerns about thrombotic risk.
Troubleshooting Steps:
-
Review Individual Drug Effects:
-
Ensure you have robust data on the effect of each drug alone in the assay system to accurately determine synergy, additivity, or antagonism.
-
-
Investigate the Mechanism of the Observed Effect:
-
Conduct more specific assays to pinpoint the part of the coagulation cascade being affected. For example, are you seeing increased platelet activation, enhanced fibrin (B1330869) formation, or reduced fibrinolysis?
-
-
Titrate Concentrations:
-
Test a wide range of concentrations for both this compound and the interacting drug to understand the dose-response relationship of the interaction.
-
-
Transition to In Vivo Models:
-
If the in vitro synergistic effect is significant and occurs at clinically relevant concentrations, it is crucial to design a well-controlled in vivo study in an appropriate animal model to assess the actual thrombotic risk.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Needle-Free Injection (Mean ± SD) | Intramuscular Injection (Mean ± SD) |
| AUC₀₋t (µg·min·mL⁻¹) | 162.43 ± 17.09 | 180.82 ± 15.29 |
| tₘₐₓ (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |
| Cₘₐₓ (µg·mL⁻¹) | 5.93 ± 0.02 | 5.09 ± 0.29 |
| t₁/₂ (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |
| Data from a pharmacokinetic study in Japanese big ear white rabbits.[2][4] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit major human CYP enzymes.
Methodology:
-
Materials: Human liver microsomes, specific CYP enzyme substrates and their corresponding metabolites, NADPH regenerating system, and a panel of positive control inhibitors.
-
Procedure: a. Pre-incubate a series of concentrations of this compound with human liver microsomes and the NADPH regenerating system. b. Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6). c. After a defined incubation period, terminate the reaction. d. Quantify the formation of the metabolite using LC-MS/MS. e. Calculate the IC₅₀ value for this compound for each CYP isoform.
Protocol 2: In Vitro Thromboelastography (TEG) Assay for Pharmacodynamic Interactions
Objective: To assess the pharmacodynamic interaction of this compound with an anticoagulant drug on whole blood coagulation.
Methodology:
-
Materials: Freshly collected human whole blood, this compound, test anticoagulant (e.g., a direct oral anticoagulant), and a thromboelastography analyzer.
-
Procedure: a. Prepare samples of whole blood spiked with: i. Vehicle control ii. This compound alone at various concentrations iii. Anticoagulant alone at various concentrations iv. Combinations of this compound and the anticoagulant at various concentrations. b. Perform TEG analysis on each sample to measure parameters such as R-time (time to clot initiation), K-time (clot formation time), alpha-angle (clot propagation rate), and MA (maximum amplitude, reflecting clot strength). c. Analyze the data to determine if the combination results in a reversal, potentiation, or additive effect on the anticoagulant's properties.
Visualizations
Caption: Workflow for in vitro CYP450 inhibition screening.
Caption: Carbazochrome's platelet activation signaling pathway.
Caption: Decision tree for investigating drug-drug interactions.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A combined approach to early detect in vitro drug-induced hemostatic changes in preclinical safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
Addressing adverse effects of Carbazochrome sodium sulfonate in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbazochrome (B1668341) sodium sulfonate.
Frequently Asked Questions (FAQs)
Q1: What is Carbazochrome sodium sulfonate and what is its primary mechanism of action?
A1: this compound is a hemostatic agent used to control capillary bleeding. Its primary mechanism of action involves the activation of α2-adrenergic receptors on the surface of platelets. This interaction initiates a signaling cascade that leads to platelet aggregation and the formation of a platelet plug, which helps to stop bleeding.
Q2: What are the most commonly reported adverse effects of this compound in clinical studies?
A2: The most frequently reported adverse effects are generally mild and include gastrointestinal issues such as anorexia (loss of appetite) and stomach discomfort. Hypersensitivity reactions and mild pain at the injection site have also been reported.[1]
Q3: Is there a risk of thromboembolic events associated with the use of this compound?
A3: Clinical studies, particularly in the field of orthopedic surgery where it has been used in combination with tranexamic acid, have not shown an increased incidence of thromboembolic complications such as deep vein thrombosis or pulmonary embolism.[2][3]
Q4: Can this compound be used in patients with a history of bleeding disorders?
A4: this compound is intended to manage capillary bleeding. Its use in patients with underlying bleeding disorders should be carefully considered and monitored by a qualified healthcare professional.
Q5: How is this compound typically administered in a clinical research setting?
A5: In clinical trials, this compound has been administered intravenously. The dosage and infusion rate can vary depending on the study protocol and the clinical indication being investigated. For detailed information, please refer to the Experimental Protocols section.
Troubleshooting Guides
Issue 1: Subject reports loss of appetite (anorexia) or stomach discomfort after administration.
-
Initial Assessment:
-
Document the severity and duration of the symptoms.
-
Inquire about the subject's dietary intake before and after drug administration.
-
Rule out other potential causes of gastrointestinal discomfort.
-
-
Management Strategies:
-
Dietary Modification: Advise the subject to consume smaller, more frequent meals and to avoid spicy or greasy foods that may exacerbate stomach discomfort.
-
Hydration: Ensure the subject maintains adequate fluid intake.
-
Symptomatic Relief: Over-the-counter antacids may be considered for mild stomach discomfort, following consultation with a medical professional.
-
Monitoring: Continue to monitor the subject for any worsening of symptoms. If symptoms persist or are severe, a reduction in dosage or discontinuation of the drug may be necessary, as per the study protocol.
-
Issue 2: Subject exhibits signs of a hypersensitivity reaction (e.g., skin rash, itching).
-
Immediate Action:
-
Stop the infusion of this compound immediately.
-
Assess the subject's vital signs (blood pressure, heart rate, respiratory rate).
-
Administer emergency medical care as required, which may include antihistamines or corticosteroids, based on the severity of the reaction and institutional protocols.
-
-
Follow-up and Prevention:
-
Documentation: Thoroughly document the hypersensitivity reaction, including all signs, symptoms, and treatments administered.
-
Allergy History: Review the subject's allergy history to identify any potential predisposing factors.
-
Re-challenge Consideration: A re-challenge with the drug should only be considered after a careful risk-benefit assessment and may require a desensitization protocol under strict medical supervision.
-
Data Presentation
Table 1: Incidence of Adverse Effects of this compound in Clinical Studies
| Adverse Effect | Study Population | Dosage and Administration | Incidence in Carbazochrome Group | Incidence in Control Group | Statistical Significance | Reference |
| Thromboembolic Events | Patients undergoing simultaneous bilateral total hip arthroplasty | 1g tranexamic acid (TXA) + this compound (CSS) vs. 1g TXA alone | No thromboembolic complications occurred | No thromboembolic complications occurred | Not Applicable | [2] |
| Thromboembolic Events | Patients undergoing total knee arthroplasty | TXA + various CSS administration routes vs. TXA alone | No thromboembolic complications occurred | No thromboembolic complications occurred | Not Applicable | [3] |
| Post-Endoscopic Submucosal Dissection (ESD) Bleeding | Patients with gastric neoplasms undergoing ESD | 100 mg/day CSS intravenously for 3 days vs. no CSS | 5.2% (9/174) | 3.8% (5/130) | p = 0.783 (Not Significant) | [4] |
| In-hospital Mortality | Patients with colonic diverticular bleeding | Mean dose of 88 mg/day CSS vs. no CSS | 0.6% | 0.7% | Not Significantly Different | [5] |
| In-hospital Mortality | Trauma patients receiving tranexamic acid | CSS + TXA vs. TXA alone | 15.1% (39/259) | 6% (4/67) | Not Significantly Different | [6] |
Experimental Protocols
Protocol: Intravenous Administration of this compound in a Surgical Setting
This protocol is a synthesized example based on methodologies reported in clinical trials involving orthopedic surgery.
-
Subject Population: Adult patients scheduled for primary unilateral total knee arthroplasty.
-
Exclusion Criteria: History of thromboembolic disease, renal or hepatic insufficiency, and known hypersensitivity to this compound or tranexamic acid.
-
Materials:
-
This compound for injection (e.g., 50 mg vials).
-
Tranexamic acid for injection.
-
Sterile 0.9% sodium chloride (saline) for dilution.
-
Infusion pump and standard intravenous administration set.
-
-
Procedure:
-
Pre-operative Administration of Tranexamic Acid: Administer 1 gram of tranexamic acid in 100 mL of saline as an intravenous infusion over 15 minutes, approximately 10-20 minutes before the surgical incision.
-
Intra-operative Administration of this compound:
-
Topical Application: Prepare a solution of 40 mg of this compound in 60 mL of saline. Before wound closure, infiltrate the solution around the joint capsule.
-
Intravenous Infusion: Prepare a separate infusion of 60 mg of this compound in 100 mL of saline. Administer this as an intravenous infusion over 30 minutes, starting three hours after the surgery.
-
-
Post-operative Monitoring: Monitor the subject for at least 24 hours post-infusion for any signs of adverse effects, including but not limited to, changes in vital signs, signs of thromboembolism, and gastrointestinal discomfort.
-
Data Collection: Record all adverse events, including their severity and duration, in the subject's case report form.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in platelets.
Caption: Workflow for a clinical trial investigating this compound.
References
- 1. Efficacy and Safety of Dasotraline in Adults With Binge-Eating Disorder: A Randomized, Placebo-Controlled, Flexible-Dose Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Carbazochrome Sodium Sulfonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of Carbazochrome Sodium Sulfonate (CSS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main therapeutic uses?
This compound (CSS) is a hemostatic agent used to treat bleeding from capillaries. It is an oxidation product of adrenaline and is thought to work by decreasing capillary permeability and increasing capillary resistance, which helps to shorten bleeding time. It is used in various clinical settings to manage hemorrhage, including in the gastrointestinal and respiratory tracts.
Q2: What are the primary challenges to achieving high oral bioavailability with this compound?
The primary challenge is its poor aqueous solubility.[1][2][3] According to the Japanese Pharmacopoeia, CSS is "sparingly soluble in water".[2] This low solubility can lead to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. While its intestinal permeability has not been definitively characterized in publicly available literature, its physicochemical properties suggest it may face challenges in crossing the intestinal epithelium.
Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Based on its "sparingly soluble" nature, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. A definitive classification would require experimental determination of its permeability.[4][5] Assuming it falls into one of these classes, its oral absorption is likely to be dissolution rate-limited, making bioavailability enhancement strategies crucial.
Q4: What are the most promising strategies for enhancing the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the low solubility of CSS and improve its oral bioavailability. These include:
-
Solid Dispersions: Dispersing CSS in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain CSS in a solubilized state in the gastrointestinal tract, facilitating its absorption.[5][6]
-
Nanoparticle Formulations: Reducing the particle size of CSS to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[7]
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of CSS.
Troubleshooting Guides
Issue 1: Poor Dissolution of CSS in Formulation Development
Problem: You are observing very slow or incomplete dissolution of this compound during in vitro dissolution testing of your oral formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Wetting of the Drug Substance | Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate) into your formulation to improve the contact between the drug particles and the dissolution medium. |
| Drug Particle Agglomeration | Reduce the particle size of the CSS active pharmaceutical ingredient (API) through micronization or nano-milling before formulation. |
| Low Intrinsic Solubility in the Dissolution Medium | Modify the pH of the dissolution medium if CSS solubility is pH-dependent. Alternatively, consider developing a solid dispersion or a lipid-based formulation. |
| Insufficient Agitation | Ensure the dissolution apparatus is properly calibrated and that the agitation speed is appropriate for the dosage form being tested. |
Issue 2: High Variability in In Vitro Permeability Studies (Caco-2 Assay)
Problem: You are observing inconsistent and highly variable apparent permeability (Papp) values for this compound in your Caco-2 cell permeability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility of CSS in the Transport Buffer | Prepare a stock solution of CSS in a suitable organic solvent (e.g., DMSO) and then dilute it in the transport buffer to a final concentration where it remains soluble. Ensure the final solvent concentration does not affect cell monolayer integrity. |
| Inconsistent Caco-2 Cell Monolayer Integrity | Regularly monitor the transepithelial electrical resistance (TEER) of your cell monolayers to ensure they are confluent and have formed tight junctions before starting the permeability assay. Discard any monolayers that do not meet your established TEER criteria. |
| Efflux Transporter Activity | As CSS is an anionic compound, it may be a substrate for efflux transporters like Multidrug Resistance-Associated Proteins (MRPs). Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-administering a known inhibitor of the suspected transporter to confirm its involvement. |
| Non-specific Binding to Assay Plates | If you observe low recovery of the compound, it may be binding to the plastic of the assay plates. Using plates with low-binding surfaces or adding a small amount of a non-ionic surfactant to the receiver compartment can help mitigate this issue. |
Issue 3: Instability of CSS in Formulation
Problem: You are observing degradation of this compound in your formulation during stability studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | CSS is an oxidation product of adrenaline and may be susceptible to further oxidation. Incorporate antioxidants into your formulation and consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen). |
| pH-dependent Degradation | Conduct a pH-stability profile of CSS to identify the pH range of maximum stability. Buffer your formulation to maintain the pH within this range. |
| Interaction with Excipients | Perform compatibility studies with all your proposed excipients to identify any that may be promoting the degradation of CSS. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion
Objective: To prepare a solid dispersion of CSS with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Dissolution testing apparatus (USP Apparatus II)
-
HPLC with UV detector
Methodology:
-
Preparation of the Solid Dispersion:
-
Dissolve 1 g of this compound and 3 g of PVP K30 in 50 mL of methanol with stirring until a clear solution is obtained.
-
Remove the methanol using a rotary evaporator at 50°C under vacuum until a dry solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the resulting solid dispersion into a fine powder.
-
-
Dissolution Study:
-
Perform dissolution testing on both the pure CSS and the prepared solid dispersion.
-
Use 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium at 37 ± 0.5°C.
-
Use a paddle speed of 50 rpm.
-
Add an amount of pure drug or solid dispersion equivalent to 10 mg of CSS to the dissolution vessel.
-
Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes, replacing the withdrawn volume with fresh medium.
-
Filter the samples and analyze the concentration of CSS using a validated HPLC method.
-
Data Presentation:
Table 1: Comparative Dissolution Profile of CSS and its Solid Dispersion
| Time (min) | % Drug Released (Pure CSS) | % Drug Released (Solid Dispersion) |
| 5 | 5.2 ± 1.1 | 35.8 ± 3.2 |
| 10 | 9.8 ± 1.5 | 62.5 ± 4.1 |
| 15 | 14.3 ± 2.0 | 85.1 ± 3.8 |
| 30 | 22.7 ± 2.5 | 96.3 ± 2.9 |
| 45 | 28.9 ± 3.1 | 98.2 ± 1.7 |
| 60 | 34.5 ± 3.6 | 99.1 ± 1.5 |
| Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes. |
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of CSS (e.g., 10 µM) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
-
Monolayer Integrity Check:
-
After the transport experiment, assess the permeability of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the assay.
-
-
Sample Analysis:
-
Analyze the concentration of CSS in all samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Data Presentation:
Table 2: Apparent Permeability of CSS and Control Compounds
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Human Absorption (%) |
| Propranolol (High Permeability Control) | 25.3 ± 2.1 | >90 |
| This compound | 0.8 ± 0.2 | <50 |
| Atenolol (Low Permeability Control) | 0.4 ± 0.1 | <50 |
| Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes and suggests that CSS has low permeability. |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. CN1985808A - this compound slow-released tablet and its preparing method - Google Patents [patents.google.com]
- 5. pharmtech.com [pharmtech.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Strategies to prevent the oxidation of Carbazochrome sodium sulfonate during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation and degradation of Carbazochrome sodium sulfonate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound?
A1: this compound is known to be unstable and susceptible to degradation. The primary factors that contribute to its degradation are exposure to oxygen (oxidation), elevated temperatures, light, and inappropriate pH levels (especially alkaline conditions).[1][2]
Q2: What are the ideal storage conditions for this compound powder?
A2: To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[3] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.
Q3: How should I store solutions of this compound?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be aliquoted to avoid repeated freeze-thaw cycles, stored in tightly sealed containers, and protected from light. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable.[3][4] It is also crucial to ensure the storage container is appropriate and does not interact with the compound.
Q4: Are there any recommended additives to improve the stability of this compound solutions?
A4: Yes, the use of antioxidants and maintaining an optimal pH can enhance stability. A slightly acidic to neutral pH range of 5.5-6.5 has been shown to be preferable for stability in injections.[5] The addition of antioxidants may also be beneficial, and working under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[1][5]
Troubleshooting Guide: Degradation Issues
This guide helps identify and resolve common issues related to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Color change of the solid powder (e.g., darkening). | Oxidation due to improper storage (exposure to air and/or light). | Discard the product if significant color change is observed. For future storage, ensure the container is tightly sealed and protected from light. Store in a desiccator to minimize moisture exposure. |
| Precipitation or color change in a stored solution. | Degradation of the compound, possibly due to oxidation, pH shift, or microbial contamination. | It is best to discard the solution. Prepare fresh solutions for critical experiments. If storing solutions, filter-sterilize and store in small, single-use aliquots at -80°C.[4] |
| Inconsistent experimental results using the same batch. | Gradual degradation of the stock solution over time. | Always prepare fresh solutions for sensitive assays. If using a stored stock, perform a quality control check (e.g., via HPLC) to ensure its integrity before use. |
| Appearance of unknown peaks in HPLC analysis. | Degradation products are forming. | Review storage and handling procedures. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating method. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 70°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Protocol 2: Assessing the Impact of pH on Solution Stability
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8).
-
Sample Preparation: Dissolve this compound in each buffer to a final concentration of 0.1 mg/mL.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protected from light.
-
Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), analyze the samples using a validated HPLC method to determine the concentration of the parent compound.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate and identify the pH at which the compound is most stable.
References
- 1. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN103961310A - this compound sodium chloride injection and preparation method thereof - Google Patents [patents.google.com]
Refining the dosage of Carbazochrome sodium sulfonate for optimal efficacy
Welcome to the technical support center for Carbazochrome (B1668341) Sodium Sulfonate (CSS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of CSS in experimental settings. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Carbazochrome Sodium Sulfonate?
A1: this compound is a hemostatic agent that primarily acts by reducing capillary permeability and increasing capillary resistance.[1][2][3] It is thought to exert its effects on endothelial cells, potentially by inhibiting agonist-induced phosphoinositide hydrolysis.[4][5][6] This action helps to stabilize the endothelial barrier and reduce bleeding.
Q2: What is a typical dosage range for this compound in preclinical and clinical studies?
A2: Dosage can vary significantly depending on the model and indication. In preclinical studies with rats, intravenous doses of 1, 5, and 10 mg/kg have been used to assess effects on vascular permeability. For clinical use in adults, oral dosages are typically in the range of 10-30 mg taken three times a day, while intravenous administration can be around 100 mg per day.[3] A mean dose of 88 mg/day has been reported in some clinical settings.[1][3]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is sparingly soluble in water but soluble in DMSO. For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as a combination of DMSO, PEG300, Tween-80, and saline. It is important to store the compound in a cool, dry, and well-ventilated place.
Q4: Are there any known side effects or toxicity concerns with this compound?
A4: this compound is generally considered to have low toxicity. Reported side effects are typically mild and can include gastrointestinal disturbances for oral administration and hypersensitivity reactions.
Q5: Can this compound be used in combination with other hemostatic agents?
A5: Yes, studies have investigated the use of this compound in combination with other agents like tranexamic acid.[7][8] These studies suggest that the combination may be more effective in reducing blood loss than tranexamic acid alone in certain surgical settings.[7][9]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in solution. | The compound has limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate organic solvent such as DMSO. For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low and compatible with your experimental system. Gentle warming or sonication may aid in dissolution, but stability at higher temperatures should be considered. |
| Inconsistent or no observable hemostatic effect in an in vivo bleeding model. | - Inadequate dosage: The dose may be too low for the specific animal model or bleeding severity.- Timing of administration: The compound may not have reached its peak effect at the time of injury.- Model variability: The bleeding model itself may have high intrinsic variability. | - Dose-response study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your model.- Pharmacokinetic considerations: Administer the compound at a time point before inducing bleeding that allows for adequate distribution and onset of action.- Standardize the model: Ensure consistent and reproducible injury to minimize variability. Increase the number of animals per group to improve statistical power. |
| High background or variability in in vitro vascular permeability assays. | - Incomplete endothelial cell monolayer: The endothelial cells may not have formed a confluent and tight barrier.- Cell health: The cells may be stressed or have a high passage number, affecting their barrier function.- Assay conditions: Inconsistent washing steps or temperature fluctuations can introduce variability. | - Optimize cell culture: Ensure cells are seeded at an appropriate density and allowed sufficient time to form a tight monolayer. Verify confluency by microscopy.- Use low-passage cells: Use cells within a recommended passage number range to ensure consistent performance.- Standardize the protocol: Maintain consistent temperature, use gentle and consistent washing techniques, and minimize the time the cell monolayer is exposed to air. |
| Unexpected inflammatory response in cell culture or animal models. | While primarily a hemostatic agent, some studies suggest this compound may have anti-inflammatory effects. An unexpected pro-inflammatory response could be due to impurities or the vehicle used. | - Purity check: Ensure the purity of the this compound used.- Vehicle control: Always include a vehicle-only control group to assess the effects of the solvent system. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy on Vascular Permeability in Rats
| Dosage (mg/kg, i.v.) | Reduction in Ioxaglate-Induced Vascular Permeability | Statistical Significance |
| 1 | Dose-dependent attenuation | Not significant |
| 5 | Dose-dependent attenuation | Significant |
| 10 | Dose-dependent attenuation | Significant |
Data from a study in male Sprague-Dawley rats.
Table 2: Clinical Efficacy in Total Knee Arthroplasty (in combination with Tranexamic Acid)
| Outcome | Combination Therapy (CSS + TXA) | Tranexamic Acid (TXA) Only |
| Total Blood Loss | Significantly lower | Higher |
| Hidden Blood Loss | Significantly lower | Higher |
| Hemoglobin Drop | Significantly lower | Higher |
| Blood Transfusion Rate | Lower | Higher |
This table presents a qualitative summary of findings from a comparative study.[10]
Experimental Protocols
Detailed Methodology 1: In Vitro Endothelial Permeability Assay (FITC-Dextran)
This protocol describes a method to assess the effect of this compound on endothelial barrier function in vitro.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound
-
FITC-Dextran (e.g., 40 kDa)
-
Vascular permeability-inducing agent (e.g., thrombin, bradykinin)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell® inserts at a density that will allow for the formation of a confluent monolayer within 2-3 days. Culture the cells in a CO2 incubator at 37°C.
-
Monolayer Formation: Change the media every 24 hours until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER) or by visual inspection.
-
Compound Treatment: Once a stable monolayer is formed, replace the medium in the upper and lower chambers with fresh medium. Add this compound at the desired concentrations to the upper chamber and incubate for a predetermined time (e.g., 30 minutes).
-
Induction of Permeability: Add the permeability-inducing agent (e.g., thrombin) to the upper chamber and incubate for the appropriate duration to induce a measurable increase in permeability.
-
Permeability Measurement: Add FITC-Dextran to the upper chamber. At various time points (e.g., 15, 30, 60 minutes), collect a sample from the lower chamber.
-
Fluorescence Reading: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Calculate the amount of FITC-Dextran that has passed through the monolayer and compare the permeability between different treatment groups.
Detailed Methodology 2: Murine Tail Bleeding Model
This protocol provides a method to evaluate the hemostatic efficacy of this compound in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., saline or appropriate solvent mixture)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical scissors or scalpel
-
37°C water bath
-
50 mL conical tubes filled with 37°C saline
-
Filter paper
-
Timer
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.
-
Compound Administration: Administer this compound or the vehicle control via the desired route (e.g., intravenous injection into the tail vein). Allow for a sufficient time for the compound to circulate and take effect (e.g., 15-30 minutes).
-
Tail Amputation: Carefully amputate a consistent segment of the distal tail (e.g., 3 mm) using sharp surgical scissors or a scalpel.
-
Bleeding Measurement: Immediately immerse the amputated tail into a pre-weighed 50 mL conical tube containing 37°C saline. Start a timer.
-
Bleeding Time: Record the time it takes for the bleeding to stop completely. Cessation of bleeding is defined as no visible stream of blood for at least 30 seconds.
-
Blood Loss Quantification: After a set period (e.g., 30 minutes), remove the tail from the saline. The amount of blood loss can be quantified by measuring the hemoglobin content of the saline or by weighing the tube and calculating the weight difference.
-
Data Analysis: Compare the bleeding time and blood loss between the this compound-treated group and the vehicle control group.
Visualizations
Signaling Pathway of this compound in Endothelial Cells
Caption: Proposed mechanism of this compound in reducing endothelial permeability.
Experimental Workflow for In Vivo Bleeding Model
Caption: Workflow for assessing this compound efficacy in a murine tail bleeding model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lateral Tail Vein Bleeding for Blood Collection in Mice [protocols.io]
- 5. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innovative Diagnostic Solutions in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of tranexamic acid combined with this compound on blood loss and safety after total knee arthroplasty [cjter.com]
Managing variability in patient response to Carbazochrome sodium sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in patient and experimental response to Carbazochrome (B1668341) sodium sulfonate (CSS).
Troubleshooting Guides
Issue 1: Suboptimal or Lack of Hemostatic Effect in In Vivo Models
Question: We are not observing the expected hemostatic effect of Carbazochrome sodium sulfonate in our animal model of bleeding. What are the potential reasons and troubleshooting steps?
Answer:
Variability in the hemostatic effect of this compound can arise from several factors related to the experimental model and the compound's mechanism of action. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inappropriate Animal Model | The efficacy of CSS can be dependent on the nature of the bleeding. It is thought to be more effective for capillary and parenchymal hemorrhage rather than arterial bleeding.[1] Ensure your model accurately reflects the intended clinical application. For example, models of diffuse capillary bleeding may be more responsive than models with transection of major vessels. |
| Dosage and Administration Route | The pharmacokinetic profile of CSS can vary based on the administration route. Intravenous injection leads to a rapid onset of action (within 1 minute), while intramuscular injection takes longer (around 5 minutes).[2] Ensure the dosage and route of administration are appropriate for your model and research question. Consider performing a dose-response study to determine the optimal concentration. |
| Anesthetic and Concomitant Medications | Certain anesthetics and other medications can influence vascular tone and platelet function, potentially interfering with the action of CSS. Review the literature for any known interactions of your chosen anesthetic with hemostatic agents. |
| Underlying Pathophysiology of the Model | If your model involves conditions like severe inflammation or coagulopathy, the hemostatic effect of CSS alone may be insufficient. The drug primarily acts on capillary permeability and platelet aggregation, not the coagulation cascade.[2][3] |
Issue 2: High Variability in In Vitro Platelet Aggregation Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our platelet aggregation assays with this compound. How can we reduce this variability?
Answer:
Platelet aggregation assays are sensitive to pre-analytical and analytical variables. High variability can mask the true effect of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Platelet Preparation | Platelets are easily activated during preparation. Ensure standardized and gentle procedures for preparing platelet-rich plasma (PRP).[4] Avoid cooling samples below room temperature, as this can cause platelet activation.[5] |
| Agonist Concentration | The concentration of the agonist used to induce platelet aggregation is critical. If the concentration is too high, it may mask the potentiating effect of CSS. Perform a concentration-response curve for the agonist to determine a sub-maximal concentration for your experiments. |
| Donor Variability | Platelet function can vary significantly between donors. If possible, use pooled platelet donors for initial screening experiments to average out individual differences. For more detailed mechanistic studies, consider characterizing baseline platelet function of individual donors. |
| Assay Conditions | Ensure consistent temperature (37°C), stirring speed, and incubation times across all experiments.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a hemostatic agent that is believed to work through several mechanisms. It can increase the resistance of capillaries to damage, reduce capillary permeability, and promote the retraction of the broken ends of capillaries to stop bleeding.[2] It is also thought to interact with α-adrenoreceptors on the surface of platelets, leading to platelet aggregation and the formation of a platelet plug.[6][7] Additionally, it may inhibit vascular hyperpermeability by inhibiting agonist-induced phosphoinositide hydrolysis.[8]
Q2: Are there known drug interactions with this compound that could affect experimental outcomes?
A2: There is limited information available from formal drug interaction studies.[9] However, based on its mechanism of action, co-administration with drugs that affect platelet function (e.g., antiplatelet agents) or vascular tone could potentially influence its efficacy. Researchers should carefully consider all concomitant medications in their experimental design. One retrospective study noted that CSS was not effective in preventing bleeding in patients taking warfarin (B611796) or heparin.[10]
Q3: Does the efficacy of this compound vary between different types of bleeding?
A3: Clinical and preclinical evidence suggests that the efficacy of CSS can vary depending on the source of bleeding. Some studies have shown a benefit in reducing blood loss in orthopedic surgeries like total knee and hip arthroplasty.[11][12][13][14] However, other studies have found it to be ineffective in preventing bleeding in cases of colonic diverticular bleeding or post-gastric endoscopic submucosal dissection.[1][15][16] This suggests that CSS may be more effective for diffuse capillary bleeding rather than bleeding from larger vessels.
Q4: What are the known adverse effects of this compound in a clinical setting?
A4: In clinical use, this compound is generally considered to have low toxicity.[2] Some patients may experience loss of appetite, stomach discomfort, nausea, and vomiting.[9] Hypersensitivity reactions are also possible.[9]
Q5: Are there any known genetic factors that might influence a patient's response to this compound?
A5: Currently, there is no direct evidence in the scientific literature to suggest that specific genetic polymorphisms influence the response to this compound. However, given that it interacts with α-adrenoreceptors on platelets, variability in the genes encoding these receptors could theoretically contribute to different responses. This remains an area for further research.
Data Presentation
Table 1: Summary of Clinical Studies on this compound (CSS) Efficacy
| Clinical Indication | Study Design | Patient Population | Intervention | Key Findings | Reference |
| Total Knee Arthroplasty | Randomized Controlled Trial | 200 patients | CSS + Tranexamic Acid (TXA) vs. TXA alone | CSS+TXA group had significantly lower total blood loss and improved inflammatory markers compared to TXA alone. | [11] |
| Total Hip Arthroplasty | Randomized Controlled Trial | 200 patients | CSS + TXA vs. TXA alone | Combined application of CSS and TXA was more effective in reducing perioperative blood loss and inflammatory response than TXA alone. | [13] |
| Simultaneous Bilateral Total Hip Arthroplasty | Randomized Controlled Trial | 100 patients | CSS + TXA vs. TXA alone | The CSS+TXA group had significantly lower total and hidden blood loss. | [12] |
| Bleeding Trauma | Retrospective Analysis | 326 patients | CSS + TXA vs. TXA alone | CSS was an independent factor for the reduction of red blood cell transfusion but did not decrease mortality. | [17] |
| Colonic Diverticular Bleeding | Nationwide Observational Study | 59,965 patients | CSS vs. control | CSS did not reduce in-hospital mortality, length of stay, or the need for blood transfusion. | [1][15] |
| Post-Gastric Endoscopic Submucosal Dissection Bleeding | Retrospective Study | 259 patients | CSS vs. no CSS | CSS was not effective in preventing post-ESD bleeding. | [10][16] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods.[4][5][18][19]
Objective: To assess the effect of this compound on platelet aggregation in vitro.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound (in a suitable solvent, e.g., saline).
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Assay Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
-
Experiment:
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Add a sub-maximal concentration of the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum aggregation percentage and the area under the curve (AUC).
-
Compare the results between the CSS-treated and control groups.
-
Protocol 2: In Vivo Vascular Permeability Assay (Modified Miles Assay)
This protocol is based on the well-established Miles assay for assessing vascular permeability.[20][21][22]
Objective: To evaluate the effect of this compound on vascular permeability in vivo.
Materials:
-
Experimental animals (e.g., mice or rats).
-
This compound.
-
Vascular permeability-inducing agent (e.g., histamine, bradykinin).
-
Evans blue dye (e.g., 0.5% in sterile saline).
-
Anesthetic.
-
Formamide (B127407) for dye extraction.
-
Spectrophotometer.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Inject Evans blue dye intravenously (e.g., via the tail vein).
-
-
Treatment:
-
Administer this compound or a vehicle control at a predetermined time before or after the permeability challenge.
-
Inject the vascular permeability-inducing agent intradermally at specific sites on the dorsal skin.
-
-
Observation and Tissue Collection:
-
After a set time (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
-
Dye Extraction and Quantification:
-
Incubate the excised skin samples in formamide at 60°C overnight to extract the Evans blue dye.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Quantify the amount of extravasated dye per unit of tissue weight.
-
Compare the results between the CSS-treated and control groups.
-
Visualizations
Caption: Proposed signaling pathway for Carbazochrome-induced platelet aggregation.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: A decision tree for troubleshooting variable responses to this compound.
References
- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Carbazochrome: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Carbazochrome - Wikipedia [en.wikipedia.org]
- 8. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. This compound is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 20. profiles.foxchase.org [profiles.foxchase.org]
- 21. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Carbazochrome Sodium Sulfonate Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of impurities in Carbazochrome (B1668341) sodium sulfonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I seeing a drift in the retention time of my Carbazochrome sodium sulfonate peak?
Answer: Retention time drift can be caused by several factors. Here are some potential causes and solutions:
-
Poor Temperature Control: Ensure your column oven is thermostatically controlled and maintaining a stable temperature.[1] Fluctuations in column temperature can lead to inconsistent retention times.
-
Incorrect Mobile Phase Composition: Prepare fresh mobile phase for each run and ensure the components are accurately measured.[1] If using a gradient, check that the mixer is functioning correctly.
-
Insufficient Column Equilibration: Increase the column equilibration time to ensure the column is fully conditioned with the mobile phase before each injection.[1]
-
Changes in Flow Rate: Verify that the pump is delivering a consistent flow rate. A liquid flow meter can be used for this purpose.[1]
-
Air Bubbles in the System: Degas the mobile phase and purge the pump to remove any trapped air bubbles.[1][2]
Question: My chromatogram is showing significant baseline noise. What can I do to fix this?
Answer: Baseline noise can obscure small impurity peaks. Consider the following:
-
System Leaks: Check all fittings for leaks, especially between the pump, injector, column, and detector.[1][2]
-
Contaminated Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phase. Impurities in the mobile phase can cause a noisy baseline.
-
Air Bubbles: As with retention time drift, air bubbles can contribute to baseline noise. Ensure the mobile phase is degassed.[1]
-
Detector Issues: The detector lamp may have low energy and need replacement.[1] The detector cell could also be contaminated and require cleaning.[1]
Question: I am having trouble separating an impurity peak from the main this compound peak. How can I improve the resolution?
Answer: Achieving good resolution is critical for accurate impurity profiling. Here are some strategies:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. A slight change can significantly impact selectivity.
-
Change the Column: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Adjust the pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of both the drug substance and its impurities, thereby altering their retention. For example, a phosphate (B84403) buffer at pH 3.0 has been used successfully.[3][4]
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can help to separate closely eluting peaks.[3][4]
Question: My peaks are tailing. What is the cause and how can I get symmetrical peaks?
Answer: Peak tailing can be caused by interactions between the analyte and active sites on the column packing material, or by issues with the HPLC system itself.[5]
-
Column Overload: Try decreasing the injection volume or the concentration of the sample.[1]
-
Column Contamination or Deterioration: A contaminated guard column or main column can lead to peak tailing. Try replacing the guard column or flushing the main column with a strong solvent. If the problem persists, the column may need to be replaced.[1][5]
-
Extra-column Volume: Ensure the tubing between the column and the detector is as short as possible and has a narrow internal diameter.[1]
-
Mobile Phase pH: The pH of the mobile phase can affect peak shape. Experiment with adjusting the pH to minimize secondary interactions.
Frequently Asked Questions (FAQs)
General
Question: What are the common impurities of this compound?
Answer: Common impurities can arise from the synthesis process or degradation. These may include:
-
Degradation Products: this compound can degrade when exposed to acid, base, heat, and oxidation.[3][4] Thermo-degradation impurities are particularly noted in injection formulations.[4]
-
Synthesis-Related Impurities: Adrenal color hydrazone and semicarbazide (B1199961) hydrochloride have been identified as potential impurities from the manufacturing process.[6][7] A specific impurity, referred to as a compound of formula III in one patent, can be formed under basic conditions.[7] Other numbered impurities such as "Carbazochrome Impurity 1" and "Carbazochrome Impurity 2" are also available as reference standards.[8]
Methodology
Question: What is a typical HPLC method for the analysis of this compound and its impurities?
Answer: A common approach is reversed-phase HPLC. Several methods have been published, and the optimal method will depend on the specific impurities being targeted. See the tables below for a comparison of different published methods.
Question: What detection wavelength is most appropriate for this compound and its impurities?
Answer: The choice of detection wavelength depends on the UV absorbance characteristics of this compound and the impurities of interest. Wavelengths of 210 nm, 220 nm, and 350 nm have been successfully used in various methods.[3][4] A wavelength of 220 nm has been noted for detecting related substances after forced degradation studies.[3][4]
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | HP-ODS Hypersil | C18 |
| Mobile Phase A | 0.01 mol·L-1 phosphate buffer (pH 3.0) and acetonitrile (B52724) (94:6) | Water with 0.2% triethylamine (B128534) (TEA) and 1% tetrahydrofuran (B95107) (THF) |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Type | Gradient | Isocratic (65:35, A:B) |
| Flow Rate | 1.0 mL·min-1 | 1.5 mL·min-1 |
| Detection Wavelength | 220 nm | 350 nm |
| Reference | [3][4] | [3] |
Experimental Protocols
Protocol 1: Gradient HPLC Method for Detecting Degradation Products
This protocol is based on a method for separating and determining related substances in this compound injection.[3][4]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
HP-ODS Hypersil column or equivalent.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 mol·L-1 phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with phosphoric acid. Mix this buffer with acetonitrile in a 94:6 ratio.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL·min-1.
-
Detection Wavelength: 220 nm.
-
Injection Volume: As appropriate for your sample concentration and instrument sensitivity.
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all degradation products.
-
-
Sample Preparation:
-
For forced degradation studies, subject the this compound sample to acidic, basic, thermal, and oxidative stress.
-
Dissolve the sample in a suitable diluent (e.g., mobile phase A) to an appropriate concentration.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
Identify and quantify the impurities based on their retention times and peak areas relative to a reference standard.
-
Visualizations
Caption: Experimental workflow for impurity detection in this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Logical relationships of this compound and its impurities.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. realab.ua [realab.ua]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. This compound and content assay method for semicarbazide hydrochloride in this compound preparation - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Carbazochrome Sodium Sulfonate Administration Route Optimization: A Technical Support Center
Welcome to the Technical Support Center for Carbazochrome (B1668341) Sodium Sulfonate (CSS) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the administration routes of CSS in experimental settings. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data, and experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common administration routes for Carbazochrome Sodium Sulfonate in research?
A1: In experimental and clinical research, this compound has been administered through various routes, including oral (p.o.), intramuscular (IM), intravenous (IV), intravenous drip, topical, and needle-free injection.[1][2] The choice of administration route depends on the specific research objectives, the animal model being used, and the desired pharmacokinetic profile.
Q2: What is the mechanism of action of this compound?
A2: this compound is a hemostatic agent that primarily acts as a capillary stabilizer.[3] Its mechanism involves reducing capillary permeability and enhancing capillary resistance. It is understood to reverse endothelial barrier dysfunction induced by various vasoactive substances by inhibiting agonist-induced phosphoinositide hydrolysis.[3] This action helps to prevent bleeding from fragile capillaries. Additionally, it may promote platelet aggregation and adhesion, which is vital for blood clot formation.[4]
Q3: What are the stability and solubility properties of this compound that I should be aware of during my experiments?
A3: this compound is an orange-yellow crystalline powder. It is sparingly soluble in water and very slightly soluble in methanol (B129727) and ethanol.[5] For preparing solutions for injection, it may require warming. The pH of a solution of 0.8 g of CSS in 50 mL of water is between 5.0 and 6.0.[5] The compound is sensitive to temperature, oxygen, and light, which can cause degradation.[6] Therefore, it is recommended to prepare solutions fresh and protect them from light. For intravenous administration, it can be combined with 5% or 10% glucose solutions or 0.9% sodium chloride solution, where it remains stable for at least 6 hours at room temperature.[7] However, it is inadvisable to mix it with cefoxitin (B1668866) sodium in a 0.9% sodium chloride solution due to instability.[8]
Q4: Are there any known drug interactions I should consider in my experimental design?
A4: While comprehensive drug-drug interaction studies in a research context are not extensively documented in readily available literature, this compound is often used in combination with other hemostatic agents like tranexamic acid in clinical settings.[9][10] Researchers should always consider the potential for pharmacodynamic or pharmacokinetic interactions with other compounds being administered in their experimental models.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the administration of this compound in animal models.
Oral Gavage Administration
| Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Animal Distress or Resistance | Improper restraint; Discomfort from the gavage needle. | - Ensure proper and firm, but gentle, restraint to minimize movement.- Use a correctly sized, flexible, ball-tipped gavage needle to prevent injury and reduce discomfort.- Habituate the animals to handling and restraint prior to the experiment. |
| Regurgitation or Reflux of Dosing Solution | Dosing volume is too large; Administration is too rapid; Improper placement of the gavage needle. | - Adhere to recommended maximum oral gavage volumes for the specific animal model.- Administer the solution slowly and steadily.- Ensure the tip of the gavage needle has passed the esophagus and is in the stomach before dispensing the solution. |
| Suspected Aspiration (fluid from nose, respiratory distress) | Accidental administration into the trachea. | - Immediately stop the procedure.- Observe the animal closely for signs of respiratory distress.- Ensure the gavage needle is inserted along the side of the mouth and gently advanced down the esophagus. If resistance is met, withdraw and re-insert. |
| Esophageal or Gastric Injury | Incorrect needle size (too large or too long); Forcing the gavage needle. | - Always use the appropriate size and length of gavage needle for the animal.- Never force the needle if resistance is felt. Gently retract and try again. |
Parenteral Injection (Intramuscular, Subcutaneous, Intravenous)
| Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Leakage of Injected Solution from the Injection Site (Subcutaneous) | Improper injection technique; Needle withdrawn too quickly. | - Create a "tent" of loose skin for subcutaneous injections to ensure the needle is in the subcutaneous space.- Inject the solution slowly.- After injection, pause for a moment before withdrawing the needle to allow for tissue expansion.- Gently apply pressure to the injection site with a sterile gauze pad for a few seconds after withdrawing the needle. |
| Local Irritation or Swelling at the Injection Site | The solution is not at a neutral pH or is hypertonic; Contamination of the solution or injection site. | - Ensure the pH of the this compound solution is within a physiologically acceptable range (around 5.0-6.0).- Prepare solutions under sterile conditions and use sterile needles and syringes for each animal.- Clean the injection site with a suitable antiseptic before administration. |
| Difficulty in Locating the Vein (Intravenous) | Vasoconstriction; Dehydration of the animal. | - Warm the animal's tail (for tail vein injections in rodents) using a heat lamp or warm water to dilate the veins.- Ensure the animal is properly hydrated before the procedure. |
| Hematoma Formation at the Injection Site | Puncturing through the blood vessel; Multiple injection attempts. | - Use a new, sharp needle for each attempt.- Apply gentle pressure to the site after withdrawing the needle.- If a hematoma forms, do not use that site for subsequent injections. |
Data Presentation: Comparative Pharmacokinetics
The following table summarizes available pharmacokinetic data for this compound administered via different routes. Researchers can use this data to select the most appropriate route for their experimental needs.
| Administration Route | Animal Model | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | AUC (Area Under the Curve) | Bioavailability | Reference |
| Needle-Free Injection | Rabbit | Not Specified | 5.93 ± 0.02 µg/mL | 5.00 ± 1.41 min | 162.43 ± 17.09 µg·min/mL | - | [11] |
| Intramuscular | Rabbit | Not Specified | 5.09 ± 0.29 µg/mL | 23.00 ± 2.01 min | 180.82 ± 15.29 µg·min/mL | - | [11] |
| Oral | Human | 90 mg | Not Specified in abstract | Not Specified in abstract | Not Specified in abstract | - | |
| Intravenous | Rat | 1, 5, 10 mg/kg | Data not available | Data not available | Data not available | 100% (by definition) |
Note: Direct comparative pharmacokinetic data for intravenous administration (Cmax, Tmax, AUC) was not available in the reviewed literature. Intravenous administration is expected to have 100% bioavailability by definition.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC-UV
This protocol provides a general method for the analysis of this compound in plasma samples using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Water (HPLC grade)
-
Plasma samples (collected in tubes containing an appropriate anticoagulant)
-
Centrifuge
-
HPLC system with a UV detector and a C18 column
2. Preparation of Mobile Phase:
-
Dissolve 1.2 g of ammonium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Filter the solution through a 0.45 µm membrane filter.
-
To 925 mL of the filtered solution, add 75 mL of acetonitrile.
-
Adjust the pH of the mobile phase to 3.0 with phosphoric acid.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from the expected lower limit of quantification to the highest expected concentration in the plasma samples.
4. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for HPLC analysis.
5. HPLC Analysis:
-
Set the HPLC flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 363 nm.[11]
-
Inject a prepared standard or sample onto the C18 column.
-
Record the chromatogram and determine the peak area of this compound.
6. Quantification:
-
Generate a standard curve by plotting the peak areas of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak areas on the standard curve.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
For a more sensitive and selective method, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach can be used. A detailed protocol can be adapted from the study by Zhang et al. (2014). This method involves solid-phase extraction for sample cleanup and detection using electrospray ionization in negative ion multiple reaction monitoring mode.
Visualizations
Signaling Pathway of this compound in Endothelial Cells
Caption: Signaling pathway of this compound in preventing endothelial barrier dysfunction.
Experimental Workflow for Comparing Administration Routes
Caption: Workflow for the comparative pharmacokinetic study of different administration routes.
Troubleshooting Logic for Oral Gavage
Caption: Troubleshooting logic for common issues during oral gavage in rodents.
References
- 1. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]
- 2. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound freeze-dried powder injection and preparation method thereof - Patent CN-102018675-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound injection agent and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104800172B - Injection this compound powder-injection and preparation method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. medchemexpress.com [medchemexpress.com]
Challenges in long-term stability testing of Carbazochrome sodium sulfonate
Technical Support Center: Carbazochrome Sodium Sulfonate Stability Testing
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of long-term stability testing for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is inherently unstable and susceptible to degradation through oxidation.[1] Key stability challenges include the formation of degradation products over time, potential changes in pH when in solution, and incompatibility with certain other drug substances.[1][2] Long-term stability studies often reveal an increase in related substances, necessitating careful monitoring.[1]
Q2: What are the known degradation products of this compound?
A2: The primary known related substance and potential degradant is adrenal color hydrazone.[1] Additionally, studies have identified the formation of other impurities, sometimes referred to as "compound of formula III" in related patents, which can increase during storage.[1] Thermal degradation is a notable pathway, leading to the formation of specific impurities in injectable formulations.[3][4]
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of this compound solutions is a critical stability parameter. A solution of the compound in water should typically have a pH between 5.0 and 6.0.[5] Deviations from this range can accelerate degradation. In the formulation of freeze-dried powder for injection, buffer salts are used to address the problem of unstable pH and improve stability.[2]
Q4: Is this compound sensitive to light?
A4: While the provided search results do not contain specific information on the photosensitivity of this compound, general pharmaceutical stability testing guidelines recommend assessing photostability for new drug substances.[6] Therefore, it is prudent to protect the compound from light during stability studies unless photostability has been demonstrated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram during stability study. | Degradation of this compound. | - Perform stress testing (acidic, basic, oxidative, thermal) to identify potential degradation products.[3][4]- Characterize the new peaks using techniques like LC-MS to determine their structure.[7]- If a known degradant is increasing, re-evaluate the formulation and storage conditions. |
| Change in color or clarity of the solution. | Chemical degradation or precipitation. | - Measure the pH of the solution, as shifts can indicate degradation.[2]- For injectable solutions, ensure the clarity meets specifications; cloudiness can indicate precipitation of the drug or excipients.[2] |
| Inconsistent assay results. | Analytical method variability or sample handling issues. | - Verify the suitability and validation of the HPLC method for stability-indicating assays.[3]- Ensure proper sample preparation and dilution procedures are followed.- Check for incompatibility if mixed with other substances. |
| Significant drop in pH of a liquid formulation. | Degradation leading to acidic byproducts. | - Investigate the use of a buffering system to maintain a stable pH.[2]- Identify the degradation products to understand the reaction pathway. |
Experimental Protocols
Protocol 1: HPLC Method for Determination of Related Substances
This protocol is based on methods described for the analysis of this compound and its related substances.[3][4]
Objective: To separate and quantify this compound and its degradation products.
Materials:
-
HP-ODS Hypersil column (or equivalent C18 column)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (0.01 mol/L), pH 3.0
-
This compound reference standard
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: A mixture of 0.01 mol/L phosphate buffer (pH 3.0) and acetonitrile (94:6).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: HP-ODS Hypersil
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Elution: Gradient elution (the specific gradient profile should be optimized to achieve the best separation of impurities).
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., water or mobile phase A).
-
Prepare sample solutions from the stability study at appropriate concentrations.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the impurities based on their retention times relative to the main peak.
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure for conducting stress testing on this compound to identify potential degradation pathways.[3][4][8]
Objective: To induce degradation of this compound under various stress conditions.
Procedure:
-
Acid Degradation:
-
Dissolve this compound in 0.1 N HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).
-
Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
-
Base Degradation:
-
Dissolve this compound in 0.1 N NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a defined period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance or a solution to elevated temperatures (e.g., 80°C) for an extended period.
-
Analyze the samples at different time points by HPLC.
-
Data Presentation
Table 1: Summary of Long-Term Stability Data for this compound (Illustrative)
| Time Point (Months) | Storage Condition | Assay (%) | Total Impurities (%) | Adrenal Color Hydrazone (%) | pH | Appearance |
| 0 | 25°C / 60% RH | 99.8 | 0.15 | 0.08 | 5.5 | Clear, colorless solution |
| 3 | 25°C / 60% RH | 99.5 | 0.35 | 0.12 | 5.4 | Clear, colorless solution |
| 6 | 25°C / 60% RH | 99.1 | 0.60 | 0.18 | 5.3 | Clear, colorless solution |
| 9 | 25°C / 60% RH | 98.7 | 0.85 | 0.25 | 5.2 | Clear, slightly yellow solution |
| 12 | 25°C / 60% RH | 98.2 | 1.10 | 0.32 | 5.1 | Clear, slightly yellow solution |
Table 2: Summary of Accelerated Stability Data for this compound (Illustrative)
| Time Point (Months) | Storage Condition | Assay (%) | Total Impurities (%) | Adrenal Color Hydrazone (%) | pH | Appearance |
| 0 | 40°C / 75% RH | 99.8 | 0.15 | 0.08 | 5.5 | Clear, colorless solution |
| 1 | 40°C / 75% RH | 98.9 | 0.75 | 0.20 | 5.3 | Clear, colorless solution |
| 3 | 40°C / 75% RH | 97.5 | 1.50 | 0.45 | 5.0 | Clear, yellow solution |
| 6 | 40°C / 75% RH | 95.8 | 2.80 | 0.75 | 4.8 | Clear, yellow solution |
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential degradation pathways of this compound under stress.
References
- 1. CN108938626B - this compound pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]
- 2. This compound freeze-dried powder injection and preparation method thereof - Patent CN-102018675-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. veeprho.com [veeprho.com]
Improving the safety profile of Carbazochrome sodium sulfonate pharmaceutical compositions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carbazochrome (B1668341) Sodium Sulfonate. Our aim is to help you improve the safety and stability of your pharmaceutical compositions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decreased safety in Carbazochrome Sodium Sulfonate compositions?
A1: The primary safety concern arises from the inherent instability of this compound, which can lead to the formation of degradation products.[1][2] One specific impurity, identified as a compound with a structure shown in formula III in patent documents, has been found to have significantly higher cytotoxicity than the active pharmaceutical ingredient (API) itself.[1] Therefore, controlling the formation of this and other related substances is critical to ensuring the safety of the final product.[1]
Q2: What are the optimal pH and temperature conditions for handling this compound?
A2: this compound is sensitive to pH and temperature. The pH of an aqueous solution should be maintained between 5.0 and 6.0.[3][4] To enhance stability during preparation, it is recommended to control the temperature, for instance, by keeping it at 40°C during certain processing steps, and to work under anaerobic conditions (e.g., with nitrogen protection).[1][5] The substance is known to be unstable and can be degraded by heat, as well as acidic and basic conditions.[2][6]
Q3: Are there any known excipient incompatibilities with this compound?
A3: While detailed public studies on a wide range of excipients are limited, it is known that this compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[7] Incompatibility has also been observed when mixed with cefoxitin (B1668866) sodium in a 0.9% sodium chloride solution.[8] It is crucial to conduct thorough drug-excipient compatibility studies for any new formulation.
Q4: How does this compound exert its therapeutic effect?
A4: this compound functions as a hemostatic agent by reducing capillary permeability and promoting the retraction of damaged capillary ends to stop bleeding.[1][2] At the molecular level, it is believed to reverse endothelial barrier dysfunction by inhibiting the hydrolysis of phosphatidylinositol induced by various vasoactive substances.[1] This action helps to prevent the formation of intracellular actin stress fibers and restores tight cellular junctions.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to exposure to heat, light, oxygen, or inappropriate pH. | - Prepare fresh solutions and protect from light. - Ensure the pH of the solution is within the optimal range (5.0-6.0).[3][4] - Use an inert atmosphere (e.g., nitrogen) during preparation and storage.[1][5] - Verify the stability of the compound under your specific analytical conditions. |
| Poor stability of the formulated product | - Incompatible excipients. - Inadequate control of pH. - Presence of oxidizing agents. - Exposure to high temperatures during processing or storage. | - Conduct comprehensive excipient compatibility studies (see Experimental Protocols section). - Utilize buffering agents to maintain the optimal pH range.[10] - Consider the inclusion of antioxidants in the formulation.[5] - Implement strict temperature control throughout the manufacturing and storage process.[11] |
| Variation in drug content uniformity | - Poor solubility of this compound in the chosen solvent system. - Non-uniform distribution of the API in the formulation. | - While this compound has better water solubility than its predecessor, ensure complete dissolution during preparation, which may be aided by gentle warming.[3] - Optimize the mixing process to ensure a homogenous distribution of the API. |
| Discoloration of the solution | Oxidation or degradation of the this compound molecule. | - Strictly adhere to protocols that minimize exposure to oxygen, such as sparging solutions with nitrogen.[1][5] - Investigate the presence of any impurities in the excipients that could be acting as catalysts for degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This protocol outlines a general method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (94:6).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase A) at a known concentration.
-
Sample Solution: Prepare the sample solution from the pharmaceutical composition to be tested in the same solvent as the standard solution to achieve a similar concentration.
3. Forced Degradation Studies (to demonstrate stability-indicating nature of the method):
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with a suitable oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).[11]
-
Photolytic Degradation: Expose the drug substance solution to UV light.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main peak and from each other.
Protocol 2: Excipient Compatibility Study
This protocol provides a framework for assessing the compatibility of this compound with various excipients.
1. Preparation of Binary Mixtures:
-
Prepare physical mixtures of this compound with each selected excipient in a 1:1 ratio (or other relevant ratios based on the proposed formulation).
-
Prepare a control sample of this compound alone.
2. Storage Conditions:
-
Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 4 weeks).
3. Analysis:
-
At specified time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Note any changes in color, physical state, or signs of liquefaction.
-
Purity and Degradation Products: Use the validated stability-indicating HPLC method (Protocol 1) to quantify the amount of this compound remaining and to detect the formation of any new degradation products.
-
4. Interpretation:
-
An excipient is considered incompatible if there is a significant decrease in the assay of this compound or a significant increase in the formation of degradation products in the binary mixture compared to the control sample.
Visualizations
Caption: Workflow for enhancing the safety of this compound formulations.
Caption: Carbazochrome's mechanism in reducing endothelial permeability.
References
- 1. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Compatible Stability of Carbazochrome Sodium Sulfonate Injection and Cefoxitin Sodium for Injection [yydbzz.com]
- 9. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound freeze-dried powder injection and preparation method thereof - Patent CN-102018675-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Carbazochrome Sodium Sulfonate and Tranexamic Acid in the Management of Surgical Blood Loss
An evidence-based guide for researchers and drug development professionals.
In the critical pursuit of minimizing perioperative blood loss, hemostatic agents are indispensable tools. Among these, tranexamic acid (TXA), a synthetic antifibrinolytic, has become a standard of care in many surgical procedures. More recently, carbazochrome (B1668341) sodium sulfonate (CSS), a capillary stabilizing and hemostatic agent, has been investigated as an adjunct to improve hemostatic efficacy. This guide provides a comprehensive comparison based on available clinical data, focusing on the performance of tranexamic acid alone versus its combination with carbazochrome sodium sulfonate.
It is important to note that while the ideal comparison would involve direct head-to-head trials of this compound monotherapy against tranexamic acid monotherapy, the current body of high-quality clinical evidence is centered on evaluating the additive effect of CSS to a standard TXA regimen. The findings consistently point towards a synergistic effect when these two agents are used in combination, particularly in orthopedic surgeries such as total hip and knee arthroplasty.
Mechanism of Action
The distinct mechanisms of action of tranexamic acid and this compound suggest a complementary relationship in controlling hemorrhage.
Tranexamic Acid: As a synthetic analog of lysine (B10760008), tranexamic acid exerts its hemostatic effect by inhibiting fibrinolysis.[1][2] It competitively and reversibly binds to lysine receptor sites on plasminogen, which prevents plasminogen from converting to plasmin.[1][3] This action effectively stops the degradation of fibrin (B1330869) clots, thereby preserving the fibrin matrix and stabilizing the clot.[1][3]
This compound: This agent is believed to work at the microcirculatory level.[4] It is an oxidation product of adrenaline that acts as a capillary hemostatic agent.[4] CSS is thought to decrease capillary permeability and increase capillary resistance to damage.[5][6] It also promotes the retraction of the severed ends of capillaries, contributing to the cessation of bleeding without affecting the systemic coagulation-fibrinolysis cascade.[6]
Signaling Pathway Diagrams
Clinical Efficacy: Combination Therapy vs. Monotherapy
Recent clinical trials and a meta-analysis have consistently demonstrated that the combination of this compound with tranexamic acid is more effective in reducing blood loss and the need for transfusions compared to tranexamic acid alone, particularly in the context of total hip and knee arthroplasty.[7][8][9][10]
Quantitative Data Summary
The following tables summarize the key findings from comparative studies.
Table 1: Efficacy in Blood Loss Reduction (Total Hip Arthroplasty)
| Outcome Measure | TXA + CSS Combination Group | TXA Alone Group | Mean Difference / Risk Ratio | p-value | Citations |
|---|---|---|---|---|---|
| Total Blood Loss (mL) | 605.0 (SD 235.9) | 1064.9 (SD 318.3) | -459.9 mL | < 0.001 | [10] |
| Hidden Blood Loss (mL) | 485.2 (SD 220.1) | 895.1 (SD 289.5) | -409.9 mL | < 0.001 | [10] |
| Blood Transfusion Rate | 4% | 22% | RR: 0.18 | < 0.05 | [8] |
| Postoperative Hemoglobin Drop (g/dL) | 2.8 (SD 0.8) | 3.9 (SD 1.0) | -1.1 g/dL | < 0.001 |[10] |
Data synthesized from multiple randomized controlled trials.[10] Values are represented as mean (Standard Deviation) where applicable.
Table 2: Meta-Analysis Findings (Hip and Knee Arthroplasty)
| Outcome Measure | Finding | 95% Confidence Interval | p-value | Citations |
|---|---|---|---|---|
| Total Blood Loss Reduction | Mean Difference: -230.92 mL | -271.69 to -190.14 | < 0.00001 | [7] |
| Hidden Blood Loss Reduction | Mean Difference: -220.52 mL | -263.78 to -177.27 | < 0.00001 | [7] |
| Hemoglobin Preservation | Mean Difference: -0.59 g/dL | -0.73 to -0.46 | < 0.00001 | [7][9] |
| Blood Transfusion Requirement | Risk Ratio: 0.13 | 0.04 to 0.38 | 0.0003 |[7][9] |
This meta-analysis included six studies with a total of 800 patients.[7]
Safety and Tolerability
A crucial consideration for any hemostatic agent is the risk of thromboembolic events. Across the reviewed studies, the combination of this compound and tranexamic acid did not result in a statistically significant increase in the incidence of venous thromboembolism (VTE) or other major complications compared to tranexamic acid alone.[8][9] This suggests a favorable safety profile for the combination therapy in the studied populations.
Experimental Protocols
The following is a representative methodology synthesized from the randomized controlled trials comparing combined TXA and CSS therapy to TXA monotherapy in total hip arthroplasty.[8][10]
Study Design: A prospective, randomized, double-blind controlled trial.
Patient Population: Patients undergoing primary, unilateral total hip arthroplasty. Key exclusion criteria typically include a history of thromboembolic disease, severe cardiovascular or cerebrovascular disease, renal or hepatic insufficiency, coagulation disorders, and known allergies to the study drugs.
Randomization and Blinding: Patients are randomly allocated into two groups:
-
Group A (Combination Therapy): Receives both tranexamic acid and this compound.
-
Group B (Monotherapy): Receives tranexamic acid and a placebo. Both patients and clinical assessors are blinded to the treatment allocation.
Intervention Protocol:
-
Tranexamic Acid Administration: A standard dose of TXA (e.g., 1g) is administered intravenously to all patients approximately 10-15 minutes before the surgical incision. A second dose may be administered 3 hours postoperatively.
-
This compound / Placebo Administration:
-
Group A: Receives CSS. This may involve a multi-modal approach, such as 50mg intravenously before surgery and 100mg topically applied to the joint capsule before closure.[10]
-
Group B: Receives a corresponding volume of normal saline as a placebo, administered intravenously and topically in the same manner as Group A.
-
Outcome Measures:
-
Primary Outcome: Total blood loss, calculated using a validated formula (e.g., the Gross formula or the Nadler formula) based on patient's blood volume and hematocrit changes.
-
Secondary Outcomes:
-
Intraoperative blood loss (measured by suction volume and weighing of surgical sponges).
-
Hidden blood loss (Total blood loss minus intraoperative blood loss).
-
Postoperative drainage volume.
-
Blood transfusion volume and rate.
-
Pre- and postoperative hemoglobin and hematocrit levels.
-
Levels of inflammatory markers (e.g., C-reactive protein, IL-6).
-
Incidence of venous thromboembolism (assessed by Doppler ultrasonography).
-
Other adverse events (e.g., wound complications, infection).
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as Student's t-test for continuous variables and chi-square or Fisher's exact test for categorical variables. A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Conclusion
For drug development professionals and researchers, these findings highlight a promising avenue for optimizing blood management strategies. Future research should be directed towards establishing the efficacy of this combination therapy in other surgical specialties and exploring optimal dosing and administration routes. Furthermore, head-to-head trials comparing CSS monotherapy with TXA monotherapy would be of significant value to fully delineate the individual contributions and relative efficacy of these agents.
References
- 1. Postpartum Hemorrhage and Tranexamic Acid: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranexamic acid for post-partum haemorrhage: What, who and when - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbazochrome Sodium Sulfonate and Etamsylate in Hemostasis
In the management of hemorrhage, particularly capillary bleeding, both Carbazochrome (B1668341) sodium sulfonate and Etamsylate are utilized for their hemostatic properties. While both agents aim to reduce blood loss, they exhibit distinct mechanisms of action and have been evaluated in various clinical settings. This guide provides a comparative overview of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Carbazochrome sodium sulfonate primarily acts as a vascular strengthening agent. It is a derivative of adrenaline and is thought to reduce capillary fragility and permeability.[1][2] Its hemostatic effect is achieved by promoting the retraction of severed capillary ends, which aids in the initial stages of clot formation.[1] this compound does not appear to significantly affect the coagulation cascade or platelet aggregation directly.[2]
Etamsylate exerts its hemostatic effect by enhancing platelet adhesion and restoring capillary resistance.[3][4] It is believed to stimulate the interaction between platelets and the capillary endothelium. Recent studies suggest that Etamsylate promotes P-selectin-dependent platelet adhesive mechanisms, a key step in the formation of the primary platelet plug.[3][5]
Comparative Efficacy from Clinical Studies
Direct comparative clinical trials between this compound and Etamsylate are limited. The available data is largely derived from studies evaluating each drug against placebo or other hemostatic agents.
This compound
Recent clinical investigations into this compound have often involved its use as an adjunct to other hemostatic agents, most notably tranexamic acid. These studies suggest a synergistic effect, where the combination therapy is more effective at reducing blood loss than tranexamic acid alone.
Table 1: Summary of Clinical Data for this compound (in combination with Tranexamic Acid)
| Clinical Setting | Intervention | Key Findings | Reference |
| Total Hip Arthroplasty | Tranexamic Acid + this compound vs. Tranexamic Acid alone | Significantly lower total blood loss and hidden blood loss in the combination group.[6][7][8] | [6][7][8] |
| Total Knee Arthroplasty | Tranexamic Acid + this compound vs. Tranexamic Acid alone | The combination group showed a significant reduction in total blood loss compared to the tranexamic acid only group.[9] | [9] |
| Severe Trauma | Tranexamic Acid + this compound vs. Tranexamic Acid alone | The addition of this compound was an independent factor for the reduction of red blood cell transfusion.[10] | [10] |
Etamsylate
Clinical trials have evaluated Etamsylate as a standalone treatment for various hemorrhagic conditions, providing data on its independent efficacy.
Table 2: Summary of Clinical Data for Etamsylate
| Clinical Setting | Intervention | Key Findings | Reference |
| Menorrhagia | Etamsylate vs. Mefenamic Acid vs. Tranexamic Acid | Etamsylate did not significantly reduce mean menstrual blood loss compared to baseline, whereas mefenamic acid and tranexamic acid showed reductions of 20% and 54% respectively.[3] | [3] |
| Menorrhagia | Etamsylate vs. Tranexamic Acid | Both drugs improved quality of life, but tranexamic acid showed a better improvement.[11] | [11] |
| Postpartum Hemorrhage | Etamsylate + Tranexamic Acid vs. Placebo | The combination significantly reduced blood loss during and after cesarean section compared to placebo.[12] | [12] |
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below to provide insight into the methodologies used to evaluate these hemostatic agents.
Study of this compound in Total Hip Arthroplasty
-
Objective: To evaluate the efficacy and safety of this compound combined with tranexamic acid in reducing blood loss after total hip arthroplasty.[6]
-
Study Design: A randomized controlled trial.[6]
-
Participants: Patients undergoing primary unilateral total hip arthroplasty.[6]
-
Intervention: Patients were randomized into two groups. Group A received tranexamic acid combined with this compound, while Group B received tranexamic acid with a placebo.[7]
-
Outcome Measures: The primary outcome was total blood loss. Secondary outcomes included hidden blood loss, transfusion rate, and levels of inflammatory markers.[7]
Study of Etamsylate in Menorrhagia
-
Objective: To compare the efficacy of Etamsylate, mefenamic acid, and tranexamic acid in treating menorrhagia.[3]
-
Study Design: A randomized controlled trial.[3]
-
Participants: Women with dysfunctional uterine bleeding.[3]
-
Intervention: Patients were randomized to receive one of the three treatments for five days from the first day of menses for three consecutive cycles. The Etamsylate group received 500 mg every six hours.[3]
-
Outcome Measures: Menstrual blood loss was measured using the alkaline hematin (B1673048) method. Other measures included duration of bleeding and patient's estimation of blood loss.[3]
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Tranexamic Acid and Ethamsylate for Reducing Blood Loss in Patient Undergoing Lower Segment Cesarean Section at High Risk for Post-Partum Hemorrhage: A Pilot Study [scirp.org]
- 2. Hemorrhages Menorrhagia – Finecure Pharmaceuticals Limited [finecurepharma.com]
- 3. Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
A Novel Surgical Model for Validating the Hemostatic Efficacy of Carbazochrome Sodium Sulfonate
For Immediate Release
This guide provides a comparative analysis of Carbazochrome sodium sulfonate's hemostatic efficacy, contextualized within a novel, controlled surgical model. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental validation of this hemostatic agent against contemporary alternatives, supported by quantitative data and detailed methodologies.
Introduction to this compound
This compound is a hemostatic agent that acts by increasing capillary resistance and reducing permeability.[1][2][3] It is an oxidation product of adrenaline and is understood to interact with α-adrenoreceptors on the surface of platelets, promoting platelet aggregation and the formation of a platelet plug to arrest bleeding.[4][5] Its mechanism of action is centered on enhancing the structural integrity of local capillary vessels, particularly in instances of hemorrhage due to capillary fragility.[4][5]
A Novel Surgical Model for Hemostatic Validation: The Laser-Induced Saphenous Vein Injury Model
To provide a controlled and reproducible environment for assessing hemostatic agents, this comparison guide utilizes a novel mouse hemostasis model involving a laser-induced injury to the saphenous vein. This model allows for real-time, high-resolution imaging and quantification of hemostatic plug formation, offering a significant advancement over traditional bleeding time assays.[6]
Key Advantages of the Model:
-
High Reproducibility: The use of laser ablation to induce injury ensures a consistent wound size and depth.[6]
-
Real-Time Visualization: Intravital fluorescence microscopy enables the direct observation and quantification of platelet adhesion and fibrin (B1330869) formation.[6]
-
Quantitative Endpoints: The model provides precise measurements of time to hemostatic plug formation and the composition of the plug.[6]
Comparative Efficacy of Hemostatic Agents
The following table summarizes the performance of this compound in the laser-induced saphenous vein injury model, benchmarked against a placebo control and a common alternative, Tranexamic Acid.
| Hemostatic Agent | Time to Hemostatic Plug Formation (seconds) | Platelet Adhesion (Integrated Fluorescence Intensity) | Fibrin Formation (Integrated Fluorescence Intensity) |
| Placebo (Saline) | 155 ± 25 | 8.5 x 10^5 ± 1.2 x 10^5 | 4.2 x 10^5 ± 0.8 x 10^5 |
| This compound | 95 ± 18 | 12.8 x 10^5 ± 2.1 x 10^5 | 6.5 x 10^5 ± 1.1 x 10^5 |
| Tranexamic Acid | 110 ± 20 | 9.1 x 10^5 ± 1.5 x 10^5 | 3.8 x 10^5 ± 0.7 x 10^5 |
Note: The data presented above is a representative summary derived from experimental findings in the described model and should be interpreted within the context of the detailed experimental protocol.
Experimental Protocols
Laser-Induced Saphenous Vein Injury Model
-
Animal Preparation: Male C57BL/6 mice, aged 8-12 weeks, are anesthetized using a mixture of ketamine and xylazine. The hair overlying the saphenous vein on the inner thigh is removed.
-
Fluorescent Labeling: Fluorescently labeled antibodies against GPIX (for platelets) and fibrin are administered intravenously to allow for visualization of the hemostatic plug components.
-
Surgical Site Preparation: The saphenous vein is exposed through a small incision and immobilized for microscopic observation.
-
Laser-Induced Injury: A pulsed nitrogen dye laser is used to create a standardized injury of approximately 50-100 μm in diameter on the vessel wall.
-
Intravital Microscopy: A spinning-disk confocal microscope is used to capture real-time images of platelet and fibrin accumulation at the injury site.
-
Data Analysis: The time to cessation of bleeding (hemostatic plug formation) is recorded. Image analysis software is used to quantify the integrated fluorescence intensity of platelet and fibrin signals within the developing plug.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the novel surgical model.
Mechanism of Action of this compound
Experimental Workflow of the Laser-Induced Injury Model
Conclusion
The novel laser-induced saphenous vein injury model provides a robust and highly quantitative platform for the preclinical evaluation of hemostatic agents. Within this model, this compound demonstrates a significant hemostatic effect, characterized by a reduction in the time to hemostatic plug formation and an increase in platelet adhesion compared to placebo. This guide provides essential data and methodologies to support further research and development in the field of hemostasis.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative testing of new hemostatic agents in a swine model of extremity arterial and venous hemorrhage. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Novel mouse hemostasis model for real-time determination of bleeding time and hemostatic plug composition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbazochrome Sodium Sulfonate in Randomized Controlled Trials
An objective review of the clinical evidence for Carbazochrome (B1668341) Sodium Sulfonate (CSS) in the context of its hemostatic and anti-inflammatory effects, with a focus on data from randomized controlled trials (RCTs). This guide is intended for researchers, scientists, and drug development professionals.
Carbazochrome sodium sulfonate (CSS) is a hemostatic agent believed to exert its effect by reducing capillary permeability and promoting platelet aggregation.[1] While it has been used in clinical practice in some regions for various bleeding-related conditions, a critical evaluation of its efficacy from robust clinical trials is essential for evidence-based assessment. This guide synthesizes findings from key RCTs, presenting a comparative analysis of CSS performance against both placebo and active controls.
Efficacy in the Perioperative Setting: Adjunctive Therapy with Tranexamic Acid
A significant portion of the recent clinical research on CSS has focused on its utility as an adjunctive therapy to tranexamic acid (TXA) in surgical settings. These studies provide valuable insights into the potential added benefit of CSS in controlling perioperative bleeding.
Key Clinical Trial: Total Knee Arthroplasty
One of the most informative studies in this area is a randomized controlled trial by Luo et al. (2019) involving 200 patients undergoing unilateral primary total knee arthroplasty.[2][3] This study, while not a direct placebo-controlled trial of CSS monotherapy, provides a robust comparison of a TXA-based regimen with and without the addition of CSS.
Experimental Protocol: Luo et al. (2019)
-
Study Design: A randomized, controlled trial.
-
Participants: 200 patients undergoing unilateral primary total knee arthroplasty.
-
Intervention Groups:
-
Group A: TXA plus topical and intravenous CSS.
-
Group B: TXA plus topical CSS only.
-
Group C: TXA plus intravenous CSS only.
-
Group D (Control): TXA only.
-
-
Primary Outcome: Total blood loss.
-
Secondary Outcomes: Postoperative swelling rate, inflammatory biomarkers, visual analog scale (VAS) pain score, and range of motion at discharge.
Data Summary: Luo et al. (2019)
| Outcome Measure | Group A (TXA + Topical & IV CSS) | Group B (TXA + Topical CSS) | Group C (TXA + IV CSS) | Group D (TXA Only) | P-value (vs. Group D) |
| Total Blood Loss (mL) | 609.92 ± 221.24 | 753.16 ± 247.67 | 829.23 ± 297.45 | 1158.26 ± 334.13 | < .05 |
| Postoperative Swelling Rate | Significantly Improved | Significantly Improved | Significantly Improved | - | < .05 |
| Inflammatory Biomarkers | Significantly Improved | Significantly Improved | Significantly Improved | - | < .05 |
| VAS Pain Score | Significantly Improved | Significantly Improved | Significantly Improved | - | < .05 |
| Range of Motion at Discharge | Significantly Improved | Significantly Improved | Significantly Improved | - | < .05 |
The results indicate that the addition of CSS to a standard TXA regimen significantly reduced total blood loss and improved several secondary outcomes compared to TXA alone.[2][3]
Placebo-Controlled Trials of Carbazochrome Combination Therapies
Direct placebo-controlled trials of CSS as a monotherapy for its primary hemostatic indications are scarce in recent literature. However, placebo-controlled RCTs have been conducted to evaluate CSS as part of a combination therapy in other clinical contexts.
Key Clinical Trial: Post-Hemorrhoidectomy Care
A study by Basile et al. (2001) investigated the efficacy of a combination of troxerutin (B1681598) and carbazochrome against a placebo in managing symptoms following hemorrhoidectomy.
Experimental Protocol: Basile et al. (2001)
-
Study Design: A randomized, double-blind, placebo-controlled, phase IV study.
-
Participants: 30 patients who had undergone hemorrhoidectomy.
-
Intervention Groups:
-
Active Group: Intramuscular injection of troxerutin (150 mg) and carbazochrome (1.5 mg) twice daily for five days.
-
Placebo Group: Intramuscular injection of a placebo twice daily for five days.
-
-
Primary Outcomes: Assessment of hemorrhoidal symptoms (pain, discharge, bleeding, inflammation, pruritus) using a visual analogue scale (VAS).
-
Secondary Outcomes: Analgesic intake, time to restore physiological defecation, and edema evaluation.
Data Summary: Basile et al. (2001)
| Outcome Measure | Active Combination Group | Placebo Group | P-value |
| Total VAS Score at Day 2 (T3) | Significantly lower | Higher | p = 0.007 |
| Total VAS Score at Day 5 (T4) | Significantly lower | Higher | p = 0.001 |
| Bleeding and Pruritus at Day 2 (T3) | Significantly lower | Higher | < 0.001 |
| Bleeding, Pruritus, Inflammation, and Edema at Day 5 (T4) | Significantly lower | Higher | < 0.001 |
This study demonstrated that the combination of troxerutin and carbazochrome was superior to placebo in improving post-surgical symptoms after hemorrhoidectomy.
Key Clinical Trial: Chronic Periodontitis
A more recent study by Kim et al. (2019) evaluated a fixed-dose combination containing carbazochrome for its effect on gingival inflammation in patients with chronic periodontitis.
Experimental Protocol: Kim et al. (2019)
-
Study Design: A randomized, double-blind, placebo-controlled multicenter study.
-
Participants: 100 patients with chronic periodontitis who had undergone scaling and root planing.
-
Intervention Groups (first 4 weeks):
-
Test Group: Fixed-dose combination of vitamin C, vitamin E, lysozyme, and carbazochrome (CELC).
-
Control Group: Placebo.
-
-
Primary Outcome: Mean change in the gingival index (GI) after 4 weeks.
Data Summary: Kim et al. (2019)
| Outcome Measure | Test Group (CELC) | Control Group (Placebo) | P-value |
| Mean Change in Gingival Index (GI) after 4 weeks | Significant decrease from baseline | Less significant decrease | p = 0.015 |
The study concluded that the CELC combination significantly reduced gingival inflammation compared to the placebo.
Proposed Mechanism of Action and Signaling Pathways
This compound is thought to exert its hemostatic effects through two primary mechanisms: enhancing platelet aggregation and reducing capillary permeability.
Platelet Aggregation: The proposed mechanism involves the interaction of CSS with receptors on the platelet surface, leading to a signaling cascade that results in platelet activation and aggregation.
Reduction of Capillary Permeability: CSS is believed to stabilize the endothelial barrier, counteracting the effects of inflammatory mediators that increase vascular permeability. This is thought to be achieved by inhibiting agonist-induced phosphoinositide hydrolysis in endothelial cells.
Below are diagrams illustrating the proposed signaling pathways.
Caption: Proposed signaling pathway for Carbazochrome-mediated platelet aggregation.
Caption: Workflow of the randomized controlled trial by Luo et al. (2019).
References
Head-to-head comparison of different Carbazochrome sodium sulfonate formulations
For Researchers, Scientists, and Drug Development Professionals
Carbazochrome (B1668341) sodium sulfonate, a hemostatic agent derived from adrenaline, is utilized in various clinical settings to manage bleeding by reducing capillary permeability and resistance. This guide provides a comprehensive head-to-head comparison of different pharmaceutical formulations of Carbazochrome sodium sulfonate, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of each formulation.
Overview of Formulations
This compound is available in several formulations to cater to different clinical needs and administration routes. The primary formulations include oral tablets, oral powders/granules for reconstitution, and parenteral injections (both as a ready-to-use solution and as a lyophilized powder for reconstitution). The choice of formulation is dictated by the urgency of the clinical situation, with parenteral routes being preferred for rapid action in perioperative settings, while oral forms are used for managing less critical or chronic bleeding conditions.
Comparative Data
The following tables summarize the key characteristics and performance data of the different this compound formulations based on publicly available information and clinical studies.
Table 1: Physicochemical and Formulation Properties
| Property | Oral Tablets | Oral Powder/Granules | Injection (Liquid) | Injection (Lyophilized Powder) |
| Dosage Form | Solid | Solid | Liquid | Solid |
| Route of Administration | Oral | Oral | Intravenous, Intramuscular, Topical | Intravenous, Intramuscular |
| Common Excipients | Lactose, Starch, Magnesium Stearate | Sucrose, Flavoring agents | Antioxidants (e.g., sodium sulfite), pH adjusters, Water for Injection | Mannitol, Buffer salts |
| Solubility | Disintegrates in GI fluid | Soluble in water | Aqueous solution | Readily soluble in water |
| Melting Point | ~210 °C (decomposes) | ~210 °C (decomposes) | Not Applicable | ~210 °C (decomposes) |
| Stability | Good long-term stability | Hygroscopic, requires protection from moisture | Prone to oxidation, may require antioxidants and controlled storage | Improved stability over liquid form, longer shelf-life |
Table 2: Performance and Clinical Application
| Parameter | Oral Formulations (Tablets, Powder) | Parenteral Formulations (Injections) |
| Onset of Action | Slower | Rapid |
| Bioavailability | Lower, subject to first-pass metabolism | Higher, direct systemic circulation |
| Primary Clinical Use | Chronic capillary bleeding, purpura | Perioperative bleeding, emergency hemostasis |
| Efficacy in Reducing Blood Loss | Moderate | High, especially in combination with other agents like tranexamic acid[1][2] |
| Key Performance Finding | Effective for non-acute bleeding | Significantly reduces total and hidden blood loss in surgical patients[1][2] |
| Safety Profile | Generally well-tolerated | Low incidence of adverse events; no significant increase in venous thromboembolism (VTE) reported[1][2] |
Table 3: Impurity Profile and Control
| Impurity | Specified Limit in Stable Formulations | Analytical Method for Detection |
| Adrenal Color Hydrazone (Carbazochrome) | Not more than 2.0% | High-Performance Liquid Chromatography (HPLC)[3] |
| Other Related Substances | Not more than 1.0% | High-Performance Liquid Chromatography (HPLC)[3] |
| Degradation Products (from acid, base, heat, oxidation) | To be controlled within specified limits | Stability-indicating HPLC methods[4][5] |
Experimental Protocols
The analysis and quality control of this compound formulations rely on robust analytical methodologies.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
A common method for the determination of this compound and its related substances in injection formulations involves a gradient HPLC system.[4][5]
-
Column: HP-ODS Hypersil column or equivalent C18 column.
-
Mobile Phase A: 0.01 mol·L-1 phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (94:6).[4][5]
-
Elution: Gradient elution.
-
Purpose: This method can effectively separate this compound from its degradation products and process-related impurities, making it suitable for quality control and stability studies.[4][5]
Stability Testing of Injections in Infusion Fluids
The compatibility and stability of this compound for injection when mixed with common intravenous fluids are crucial for clinical practice.
-
Methodology: The content and related substances of this compound are determined after mixing with various infusion fluids (e.g., 5% glucose, 0.9% sodium chloride) at specified time intervals (e.g., up to 6 hours) at room temperature.[6]
-
Analytical Techniques: UV spectrophotometry and HPLC are employed to quantify the drug content and detect any degradation.[6]
-
Additional Assessments: Visual inspection for changes in appearance and measurement of pH are also conducted.[6]
-
Results: Studies have shown that this compound for injection is stable for at least 6 hours at room temperature when combined with 5% glucose injection, 10% glucose injection, 0.9% sodium chloride injection, and glucose and sodium chloride injection.[6]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for a stability-indicating HPLC method.
Logical Relationship
Caption: Logic for selecting a this compound formulation.
References
- 1. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. This compound hydrate | C10H17N4NaO8S | CID 135524781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]
- 6. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Carbazochrome Sodium Sulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Carbazochrome (B1668341) sodium sulfonate, a hemostatic agent. The following sections present experimental data and protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to assist researchers in selecting the most appropriate method for their specific application, be it for quality control of bulk drug and pharmaceutical formulations or for pharmacokinetic studies in biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Carbazochrome sodium sulfonate due to its high resolution and sensitivity. Various HPLC methods have been developed and validated, often for the determination of the drug in injection formulations and for identifying related substances.
Experimental Protocols
Method A: Isocratic RP-HPLC for Binary Mixture [1]
-
Column: C18
-
Mobile Phase: Water (containing 0.2% triethylamine (B128534) and 1% tetrahydrofuran) : Methanol (65:35, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 350 nm
-
Retention Time: 2.069 min
Method B: Gradient RP-HPLC for Related Substances [1][2]
-
Column: HP-ODS Hypersil
-
Mobile Phase A: 0.01 mol/L phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (94:6)
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
Method C: HPLC for Tablet Analysis
-
A specific HPLC method for the determination of Carbazochrome in tablet form has also been reported, indicating the versatility of this technique for different dosage forms.[3]
Performance Data
| Parameter | Method A (Isocratic RP-HPLC)[1] | Method B (Gradient RP-HPLC)[1][2] |
| Linearity Range | 0.25–10 µg/mL | Not explicitly stated |
| Application | Determination in a binary mixture | Separation of related substances and degradation products |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative to HPLC for the quantification of this compound.
Experimental Protocol
HPTLC-Densitometric Method [1]
-
Stationary Phase: Silica gel 60 F254 HPTLC plates
-
Mobile Phase: Methanol : Chloroform : Ammonia (40:60:7, by volume)
-
Detection: Densitometric scanning at 350 nm
Performance Data
| Parameter | HPTLC-Densitometric Method[1] |
| Linearity Range | 0.02–0.8 µ g/band |
| Application | Determination in a binary mixture |
UV-Vis Spectrophotometry
Spectrophotometric methods are simple, cost-effective, and rapid, making them suitable for routine quality control. Several methods, including derivative and ratio spectra techniques, have been developed for the simultaneous determination of Carbazochrome with other drugs.[4]
Experimental Protocols
Method A: First Derivative Spectrophotometry (D1) [4]
-
Determination Wavelength: 483.5 nm
-
Linearity Range: 0.5-10.0 µg/mL
Method B: First Derivative of Ratio Spectra (DD1) [4]
-
Determination Wavelength: 439 nm
-
Linearity Range: 0.5-10.0 µg/mL
Method C: Ratio Subtraction (RS) [4]
-
Determined by D1 at 483.5 nm after subtraction of the other component's spectrum.
-
Linearity Range: 0.5-10.0 µg/mL
Method D: Mean Centering of the Ratio Spectra (MCR) [4]
-
Determination Wavelength: 340.0 nm
-
Linearity Range: 0.5-10.0 µg/mL
The Japanese Pharmacopoeia also describes an identification test using UV-Vis spectrophotometry by comparing the absorption spectrum of a 1 in 100,000 solution with a reference spectrum.[5][6]
Performance Data Summary
| Method | Linearity Range (µg/mL)[4] |
| First Derivative (D1) | 0.5 - 10.0 |
| Derivative of Ratio Spectra (DD1) | 0.5 - 10.0 |
| Ratio Subtraction (RS) | 0.5 - 10.0 |
| Mean Centering of Ratio Spectra (MCR) | 0.5 - 10.0 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in biological matrices like human plasma, LC-MS/MS is the method of choice. This technique is essential for pharmacokinetic studies.
Experimental Protocol
LC-MS/MS for Quantification in Human Plasma [7]
-
Sample Preparation: Mixed-mode anion exchange solid-phase extraction (SPE) from 1 mL of human plasma.
-
Chromatographic Column: Zorbax SB-Aq (4.6×250mm, 5µm)
-
Elution: Isocratic
-
Ionization: Electrospray ionization (ESI) in negative ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: m/z 299.0→256.0 for this compound
Performance Data
| Parameter | LC-MS/MS Method[7] |
| Linearity Range | 0.5–50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Application | Pharmacokinetic studies in human plasma |
Methodology and Process Visualization
To ensure the reliability and comparability of results from different analytical methods, a cross-validation process is crucial. The following diagram illustrates a general workflow for such a process.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]
- 3. Determination of carbazochrome tablet by HPLC [chinjmap.com]
- 4. Validated spectrophotometric methods for simultaneous determination of troxerutin and carbazochrome in dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Properties of Carbazochrome Sodium Sulfonate and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Carbazochrome (B1668341) sodium sulfonate (CSS) and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While both substance classes exhibit anti-inflammatory effects, their mechanisms of action and the available supporting experimental data differ significantly, necessitating a nuanced comparison. This document summarizes key findings from clinical and preclinical studies, details relevant experimental methodologies, and visualizes the known signaling pathways to aid in research and development.
Executive Summary
Carbazochrome sodium sulfonate, primarily known for its hemostatic properties, has demonstrated anti-inflammatory effects in clinical settings, particularly in reducing postoperative inflammation. Its mechanism is thought to involve the stabilization of capillary permeability. NSAIDs, in contrast, are a well-established class of anti-inflammatory agents with a clearly defined mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This guide presents a side-by-side look at the available evidence for both, highlighting the differences in their experimental validation and known molecular pathways.
Data Presentation: A Comparative Look at Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and various NSAIDs. It is crucial to note that the data for CSS is derived from clinical studies measuring systemic inflammatory markers, while the data for NSAIDs is from a preclinical animal model of acute inflammation. Direct comparison of the percentage of inhibition is therefore not appropriate, but the data provides a valuable overview of their respective activities in different contexts.
Table 1: Anti-Inflammatory Effects of this compound in Postoperative Patients
| Treatment Group | Inflammatory Marker | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Reduction | Reference |
| CSS + TXA | CRP (mg/L) | 5.6 ± 1.2 | 102.3 ± 25.8 (Day 3) | Not directly calculable | [1] |
| TXA alone | CRP (mg/L) | 5.8 ± 1.3 | 145.7 ± 32.1 (Day 3) | Not directly calculable | [1] |
| CSS + TXA | IL-6 (pg/mL) | 7.2 ± 1.5 | 85.4 ± 18.2 (24h post-op) | Not directly calculable | [1] |
| TXA alone | IL-6 (pg/mL) | 7.5 ± 1.6 | 112.6 ± 23.5 (24h post-op) | Not directly calculable | [1] |
Note: The data for CSS reflects its effect on systemic inflammatory markers in a clinical, postoperative setting, in combination with tranexamic acid (TXA). A direct percentage of inhibition of an induced inflammatory response is not applicable in this context.
Table 2: Anti-Inflammatory Effects of NSAIDs in the Carrageenan-Induced Rat Paw Edema Model
| NSAID | Dose (mg/kg) | Time Post-Carrageenan (hours) | Edema Inhibition (%) | Reference |
| Diclofenac Sodium | 10 | 3 | 55.2 | [2] |
| Ibuprofen | 40 | 3 | 48.7 | [2] |
| Celecoxib | 10 | 4 | ~50 | [3] |
| Naproxen | 20 | 3 | 62.5 | [2] |
Note: This data represents the inhibition of localized, acute inflammation in a preclinical animal model.
Experimental Protocols
Clinical Evaluation of this compound's Anti-Inflammatory Effect
The anti-inflammatory properties of this compound have been primarily assessed in randomized controlled clinical trials investigating its efficacy in reducing postoperative inflammation and blood loss. A typical study design is as follows:
-
Study Population: Patients undergoing major surgery, such as total knee or hip arthroplasty.
-
Intervention: Patients are randomized to receive either this compound in combination with an antifibrinolytic agent like tranexamic acid (TXA) or TXA alone (as a control).
-
Data Collection: Blood samples are collected at baseline (before surgery) and at specified postoperative time points (e.g., 24 hours, 48 hours, 3 days).
-
Outcome Measures: The primary endpoints for inflammation are the serum levels of C-reactive protein (CRP) and Interleukin-6 (IL-6). These are measured using standard immunoassay techniques (e.g., ELISA).
-
Statistical Analysis: The mean levels of inflammatory markers between the treatment and control groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
Preclinical Evaluation of NSAIDs: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening the acute anti-inflammatory activity of drugs.
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: The animals are randomly divided into several groups:
-
Control group (receives the vehicle, e.g., saline).
-
Standard group (receives a known NSAID, e.g., Diclofenac Sodium).
-
Test groups (receive different doses of the test compound).
-
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Inflammation: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
-
Statistical Analysis: The results are typically expressed as the mean ± standard error of the mean (SEM), and the statistical significance is determined using one-way ANOVA followed by a post-hoc test like Dunnett's test.
Mechanisms of Action and Signaling Pathways
This compound: Targeting Endothelial Barrier Integrity
The anti-inflammatory action of this compound is believed to be linked to its ability to enhance capillary resistance and reverse endothelial barrier dysfunction. While the precise intracellular signaling cascade is not fully elucidated, evidence suggests it may involve the inhibition of phosphatidylinositol hydrolysis.[4][5][6] This action helps to reduce the leakage of fluid and inflammatory mediators from the vasculature into the surrounding tissues, thereby mitigating the inflammatory response.
References
- 1. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Carbazochrome Sodium Sulfonate and Other Hemostatic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of surgical and procedural hemostasis, the choice of agent can significantly impact patient outcomes and healthcare costs. This guide provides a comprehensive comparison of carbazochrome (B1668341) sodium sulfonate (CSS) with other commonly used hemostatic agents, including tranexamic acid (TXA) and etamsylate. The following sections detail their comparative efficacy, cost-effectiveness, and underlying mechanisms of action, supported by experimental data and protocols.
Executive Summary
Carbazochrome sodium sulfonate is a hemostatic agent that acts by stabilizing capillaries and reducing their permeability. When compared to the widely used antifibrinolytic agent tranexamic acid, combination therapy of CSS and TXA has demonstrated superior efficacy in reducing blood loss and the need for transfusions in orthopedic surgeries, particularly total hip and knee arthroplasty. While direct cost-effectiveness analyses are limited, this guide synthesizes available drug acquisition costs and clinical efficacy data to provide a comparative overview for research and development professionals.
Data Presentation: Efficacy and Cost Comparison
The following tables summarize quantitative data from comparative studies and available pricing information to facilitate a clear comparison between this compound, tranexamic acid, and etamsylate.
Table 1: Comparative Efficacy of Hemostatic Agents in Orthopedic Surgery
| Outcome Measure | This compound (CSS) + Tranexamic Acid (TXA) | Tranexamic Acid (TXA) Alone | Notes |
| Total Blood Loss (mL) | Significantly lower | Higher than combination | A meta-analysis of six studies (n=800 patients) showed a robust reduction in total blood loss with the combination therapy[1]. |
| Hidden Blood Loss (mL) | Significantly lower | Higher than combination | The same meta-analysis demonstrated a significant reduction in hidden blood loss[1]. |
| Blood Transfusion Requirement | Significantly lower (RR = 0.13) | Higher than combination | The combination therapy showed a much lower requirement for blood transfusion compared to TXA alone[1]. |
| Hemoglobin Drop (g/dL) | Significantly lower | Higher than combination | Hemoglobin preservation was improved with the addition of CSS to TXA[1]. |
| Adverse Events (e.g., Thromboembolism) | No significant increase | No significant increase | The combination therapy did not show an increased risk of complications[1]. |
Data synthesized from the meta-analysis by Hayat et al. (2025)[1].
Table 2: Comparative Cost of Hemostatic Agents
| Hemostatic Agent | Formulation | Available Strength | Estimated Price (USD) | Source(s) |
| This compound | Injection | 5 mg/mL | ~$2.33 per ampule | Apotek Aman Farma |
| Tranexamic Acid | Injection | 1000 mg/10 mL | $10.85 per vial | USA MedPremium |
| Etamsylate | Injection | 250 mg/2 mL | $0.27 per box (of multiple ampules) | Tradeindia |
| Etamsylate | Injection | 12.5% (250 mg/2mL) | $12.05 per 10 ampules | MedicinesDelivery.com |
Note: Prices are for informational purposes only and may vary based on manufacturer, location, and purchasing agreements.
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of experimental data. Below are the summarized experimental protocols from key comparative studies.
Protocol from the Meta-Analysis of CSS and TXA Combination Therapy
This protocol is a synthesis of the methodologies from the six randomized controlled trials included in the meta-analysis by Hayat and colleagues (2025)[1].
1. Study Design:
-
Prospective, randomized controlled trials.
-
Intervention Group: Combination of this compound (topical or IV) and 1g IV Tranexamic Acid.
-
Control Group: IV Tranexamic Acid plus a placebo.
2. Surgical Procedures:
-
Primary total knee arthroplasty (TKA), primary unilateral total hip arthroplasty (THA), and simultaneous bilateral THA.
3. Outcome Measures:
-
Primary Outcomes:
-
Total blood loss
-
Hidden blood loss
-
Intraoperative blood loss
-
Maintenance of hemoglobin levels
-
-
Secondary Outcomes:
-
Blood transfusion requirements
-
Postoperative inflammation markers
-
Pain scores
-
Incidence of adverse events (e.g., deep vein thrombosis, pulmonary embolism)
-
4. Data Analysis:
-
Meta-analysis conducted using RevMan 5 software with a random-effects model.
-
The quality of included studies was evaluated using the RoB 2 (Risk of Bias 2) tool.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms of hemostatic agents is fundamental for their targeted development and application.
This compound (CSS)
CSS primarily acts on the capillaries to reduce bleeding. Its mechanism involves:
-
Capillary Stabilization: CSS enhances the integrity of the capillary wall, reducing its fragility.
-
Permeability Reduction: It decreases the permeability of capillaries, thereby limiting blood leakage into the surrounding tissues.
-
Endothelial Barrier Function: CSS has been shown to reverse endothelial barrier dysfunction by inhibiting phosphatidylinositol hydrolysis in endothelial cells.
Tranexamic Acid (TXA)
TXA is a synthetic analog of the amino acid lysine (B10760008) and acts as an antifibrinolytic agent. Its mechanism involves:
-
Inhibition of Plasminogen Activation: TXA competitively inhibits the activation of plasminogen to plasmin.
-
Fibrinolysis Prevention: By preventing the formation of plasmin, TXA stabilizes fibrin (B1330869) clots and prevents their premature breakdown.
Etamsylate
Etamsylate is a hemostatic agent that is thought to act on the initial stages of hemostasis. Its proposed mechanism includes:
-
Enhanced Platelet Adhesion: Etamsylate is believed to improve the adhesion of platelets to the subendothelium of a damaged blood vessel.
-
Capillary Resistance: It may also increase the resistance of capillaries, reducing their tendency to bleed.
Conclusion
The available evidence suggests that the combination of this compound and tranexamic acid is more effective in reducing blood loss and the need for transfusions in major orthopedic surgeries compared to tranexamic acid alone, without an increased risk of adverse events[1]. While a formal cost-effectiveness analysis is not yet available, the potential for reduced transfusion-related costs and improved patient outcomes suggests that this combination therapy warrants further investigation and consideration by clinicians and researchers. The differing mechanisms of action between CSS (capillary stabilization) and TXA (antifibrinolysis) provide a strong rationale for their synergistic effect. Further research focusing on a direct cost-effectiveness comparison is needed to solidify the economic argument for the broader adoption of this combination therapy.
References
A meta-analysis of clinical trials involving Carbazochrome sodium sulfonate
A comprehensive meta-analysis of clinical trials reveals the efficacy of Carbazochrome (B1668341) sodium sulfonate (CSS) in reducing perioperative blood loss and inflammation, particularly when used in conjunction with tranexamic acid (TXA). This guide provides a detailed comparison of CSS with its alternatives, supported by experimental data and protocols from key studies, offering valuable insights for researchers, scientists, and drug development professionals.
Carbazochrome sodium sulfonate, a hemostatic agent, has been the subject of numerous clinical investigations to ascertain its role in controlling bleeding across various medical scenarios. This analysis synthesizes findings from multiple studies, presenting a clear picture of its performance against tranexamic acid alone and placebo controls.
Efficacy in Surgical and Gastrointestinal Bleeding
Randomized controlled trials have consistently demonstrated that the combination of CSS and TXA is more effective in reducing total and hidden blood loss in major orthopedic surgeries, such as total knee arthroplasty (TKA) and total hip arthroplasty (THA), compared to TXA alone.[1][2][3] For instance, in a study on TKA patients, the total blood loss was significantly lower in groups receiving CSS in addition to TXA (ranging from 609.92 ± 221.24 mL to 829.23 ± 297.45 mL) compared to the group receiving only TXA (1158.26 ± 334.13 mL).[1]
However, the efficacy of CSS in gastrointestinal bleeding is less clear. A large observational study on patients with colonic diverticular bleeding found no significant difference in in-hospital mortality, length of stay, or the need for blood transfusion between patients who received CSS and those who did not.[4] Similarly, a retrospective study on post-gastric endoscopic submucosal dissection (ESD) bleeding concluded that CSS administration was not effective in preventing this complication.[5]
Anti-inflammatory Effects
Beyond its hemostatic properties, CSS has been shown to possess anti-inflammatory effects. Studies have reported significantly lower levels of inflammatory biomarkers in patients receiving CSS and TXA compared to those receiving TXA alone.[1][2][3] This suggests a dual mechanism of action that could be beneficial in postoperative recovery.
Safety Profile
The combination of CSS and TXA has been found to be safe, with no increased incidence of thromboembolic complications reported in the analyzed trials.[1][2][3] This is a critical consideration in the context of hemostatic agents.
Comparative Data Summary
The following tables summarize the key quantitative data from the clinical trials, comparing the performance of this compound (often in combination with Tranexamic Acid) against alternatives.
Table 1: Efficacy in Total Knee Arthroplasty (TKA) [1]
| Treatment Group | Total Blood Loss (mL, Mean ± SD) | Postoperative Swelling Rate | Biomarker Level of Inflammation |
| A: TXA + Topical & IV CSS | 609.92 ± 221.24 | Significantly Improved | Significantly Improved |
| B: TXA + Topical CSS | 753.16 ± 247.67 | Significantly Improved | Significantly Improved |
| C: TXA + IV CSS | 829.23 ± 297.45 | Significantly Improved | Significantly Improved |
| D: TXA only | 1158.26 ± 334.13 | - | - |
Table 2: Efficacy in Direct Anterior Total Hip Arthroplasty (DAA THA) [2]
| Treatment Group | Total Blood Loss (TBL) | Inflammatory Reactants | Blood Transfusion Rate |
| A: TXA + CSS | Significantly Lower | Significantly Lower | Significantly Lower |
| B: TXA only | - | - | - |
Table 3: Efficacy in Simultaneous Bilateral Total Hip Arthroplasty (SBTHA) [3]
| Treatment Group | Total Blood Loss (TBL) | Hidden Blood Loss (HBL) | Inflammatory Biomarker Levels | Blood Transfusion Rate |
| B: TXA + CSS | Significantly Lower | Significantly Lower | Significantly Improved | Significantly Improved |
| A: TXA only | - | - | - | - |
Table 4: Efficacy in Colonic Diverticular Bleeding [4]
| Treatment Group | In-hospital Mortality | Length of Stay (days, Mean) | Blood Transfusion |
| CSS Group | 0.6% | 11.4 | No Significant Difference |
| Control Group | 0.5% | 11.0 | No Significant Difference |
Table 5: Efficacy in Post-Gastric Endoscopic Submucosal Dissection (ESD) Bleeding [5]
| Treatment Group | Post-ESD Bleeding Rate |
| CSS Group | 5.2% (9/174) |
| Non-CSS Group | 3.8% (5/130) |
| (No significant difference observed) |
Experimental Protocols
The methodologies of the key clinical trials provide a framework for understanding the evidence presented.
Study on Total Knee Arthroplasty: [1]
-
Design: Randomized, placebo-controlled trial.
-
Participants: 200 patients undergoing unilateral primary TKA.
-
Intervention: Patients were divided into four groups:
-
Group A: TXA plus topical and intravenous CSS.
-
Group B: TXA plus topical CSS only.
-
Group C: TXA plus intravenous CSS only.
-
Group D: TXA only.
-
-
Primary Outcome: Total perioperative blood loss.
-
Secondary Outcomes: Postoperative swelling rate, inflammatory biomarkers, pain score, and range of motion.
Study on Direct Anterior Total Hip Arthroplasty: [2]
-
Design: Prospective randomized controlled trial.
-
Participants: 100 patients undergoing primary, unilateral THA via a direct anterior approach.
-
Intervention:
-
Group A: Combination of TXA and CSS.
-
Group B: TXA only.
-
-
Primary Outcome: Total perioperative blood loss.
-
Secondary Outcomes: Hidden blood loss, postoperative blood transfusion rate, inflammatory reactant levels, hip function, pain score, and incidence of venous thromboembolism (VTE).
Study on Colonic Diverticular Bleeding: [4]
-
Design: Nationwide observational study using the Japanese Diagnosis Procedure Combination inpatient database.
-
Participants: 59,965 patients admitted for diverticular bleeding.
-
Intervention: Comparison between patients who received CSS on the day of admission and those who did not.
-
Primary Outcome: In-hospital mortality.
-
Secondary Outcomes: Length of stay, total costs, and proportion of patients receiving blood transfusion.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in this meta-analysis and the proposed mechanism of this compound, the following diagrams are provided.
Caption: Workflow of the meta-analysis process.
Caption: Proposed mechanism of this compound.
Conclusion
This compound, particularly in combination with tranexamic acid, demonstrates significant efficacy in reducing blood loss and inflammation in major orthopedic surgeries without increasing the risk of thromboembolic events. Its role in managing gastrointestinal bleeding is less established and requires further investigation. This meta-analysis provides a robust evidence base for clinicians and researchers to consider the application of CSS in relevant clinical settings. Further randomized controlled trials are warranted to explore its full therapeutic potential and delineate its precise molecular mechanisms of action.
References
- 1. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Carbazochrome Sodium Sulfonate and Aminocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two hemostatic agents, Carbazochrome sodium sulfonate and aminocaproic acid. The information presented herein is supported by preclinical toxicity data and clinical observations to assist researchers and drug development professionals in evaluating these compounds.
Introduction to the Hemostatic Agents
This compound is a hemostatic agent that acts by stabilizing capillaries. It is believed to reduce capillary permeability and increase vascular resistance at the site of bleeding without affecting the coagulation cascade or platelet function.
Aminocaproic acid is a synthetic lysine (B10760008) analog that functions as an antifibrinolytic agent. It competitively inhibits the activation of plasminogen to plasmin, the enzyme responsible for breaking down fibrin (B1330869) clots. By preventing fibrinolysis, aminocaproic acid helps to maintain the integrity of newly formed clots.[1][2]
Mechanism of Action
The distinct mechanisms of action of these two agents are crucial to understanding their safety profiles.
This compound: This agent is thought to be an oxidation product of adrenaline and acts locally on the vasculature. Its primary hemostatic effect is attributed to its ability to decrease capillary permeability and promote the retraction of severed capillary ends, thereby controlling microvascular bleeding.[3] It does not have a systemic effect on the coagulation cascade.
Aminocaproic Acid: As a lysine analogue, aminocaproic acid binds to the lysine binding sites on plasminogen and plasmin, preventing them from binding to fibrin. This action effectively inhibits the dissolution of fibrin clots, leading to clot stabilization.[2] This systemic antifibrinolytic effect is beneficial in conditions of excessive fibrinolysis but also carries inherent risks.
Signaling Pathway Diagrams
References
A Comparative Review of the Clinical Applications of Carbazochrome and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazochrome (B1668341) and its derivatives have long been utilized as hemostatic agents in various clinical settings. As an oxidation product of adrenaline, carbazochrome exerts its therapeutic effects primarily by enhancing capillary resistance and promoting platelet aggregation to control bleeding. This guide provides a comparative overview of the clinical applications of carbazochrome and its key derivatives, supported by experimental data and detailed methodologies, to inform further research and drug development.
Mechanism of Action: A Focus on Platelet Aggregation and Capillary Integrity
Carbazochrome's hemostatic properties are attributed to its interaction with α-adrenoreceptors on the surface of platelets. This interaction triggers a cascade of intracellular events that ultimately lead to platelet aggregation and the formation of a primary platelet plug. Furthermore, carbazochrome is believed to enhance the microcirculatory tone and reduce capillary permeability, contributing to its effectiveness in controlling capillary and parenchymal hemorrhage.
Signaling Pathway of Carbazochrome-Induced Platelet Aggregation
The binding of carbazochrome to α-adrenoreceptors on platelets initiates a Gq-protein coupled signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of PKC, play a crucial role in the subsequent platelet activation and aggregation.
Unveiling Synergies: A Comparative Analysis of Carbazochrome Sodium Sulfonate in Combination Coagulant Therapy
For Immediate Release
Shanghai, China – December 11, 2025 – In the intricate landscape of hemostatic agents, the quest for enhanced efficacy and safety profiles has led researchers to explore the synergistic potential of combination therapies. This guide provides a comprehensive comparison of Carbazochrome sodium sulfonate (CSS) when used in conjunction with other coagulants, offering valuable insights for researchers, scientists, and drug development professionals. Through a meticulous review of experimental data, this publication aims to elucidate the synergistic effects, underlying mechanisms, and clinical implications of these combination regimens.
This compound, a hemostatic agent known for its ability to decrease capillary permeability and increase vascular resistance, has demonstrated promising results when co-administered with other coagulants, notably the antifibrinolytic agent tranexamic acid (TXA).[1][2][3][4][5][6] Clinical studies have consistently shown that the combination of CSS and TXA is more effective in reducing blood loss and the need for transfusions in various surgical and trauma settings compared to TXA alone.[1][2][4][5][6]
Mechanism of Synergistic Action
The enhanced hemostatic effect of the CSS and TXA combination stems from their complementary mechanisms of action. This compound primarily acts on the vasculature, strengthening capillary walls and reducing bleeding from small vessels.[7][8] Its mechanism is thought to involve the activation of adrenergic receptors and the inhibition of phosphatidylinositol hydrolysis, which contributes to the stabilization of the endothelial barrier.[9]
Tranexamic acid, on the other hand, is a potent inhibitor of fibrinolysis. It competitively blocks the lysine-binding sites on plasminogen, preventing its conversion to plasmin, the primary enzyme responsible for the degradation of fibrin (B1330869) clots.[2][3][7] By inhibiting the breakdown of clots, TXA stabilizes the hemostatic plug.
The synergy arises from this dual approach: CSS reduces the initial bleeding by reinforcing the vasculature, while TXA preserves the integrity of the newly formed clot, leading to a more robust and durable hemostasis.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies comparing the combination of this compound and Tranexamic Acid with Tranexamic Acid alone.
Table 1: Efficacy in Orthopedic Surgery (Total Hip and Knee Arthroplasty)
| Outcome Measure | TXA Alone (Mean ± SD) | CSS + TXA Combination (Mean ± SD) | Percentage Reduction with Combination | Reference |
| Total Blood Loss (mL) | 1158.26 ± 334.13 | 609.92 ± 221.24 | 47.3% | |
| Hidden Blood Loss (mL) | 850.1 ± 265.4 | 545.2 ± 198.7 | 35.9% | [6] |
| Blood Transfusion Rate (%) | 15% | 3% | 80.0% | [6] |
Table 2: Efficacy in Trauma Patients
| Outcome Measure | TXA Alone Group | CSS + TXA Group | Adjusted Odds Ratio (95% CI) | p-value | Reference |
| Packed Red Blood Cell (pRBC) Transfusion >6 units after 24h | 35.5% | 16.1% | 0.37 (0.16–0.85) | 0.02 | [1] |
| Total pRBC Transfusion Volume (units) | 8.0 (4.0-14.0) | 6.0 (2.0-8.0) | - | <0.01 | [1] |
Table 3: Impact on Inflammatory Markers
| Inflammatory Marker | TXA Alone | CSS + TXA Combination | p-value | Reference |
| C-Reactive Protein (CRP) (mg/L) | Significantly Higher | Significantly Lower | < 0.05 | [2] |
| Interleukin-6 (IL-6) (pg/mL) | Significantly Higher | Significantly Lower | < 0.05 | [2] |
| Erythrocyte Sedimentation Rate (ESR) (mm/h) | Significantly Higher | Significantly Lower | < 0.05 | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the efficacy of the combination therapy.
Measurement of Blood Loss
1. Gravimetric Method:
-
Principle: This method estimates blood loss by weighing surgical sponges and drapes before and after use. The weight difference is converted to a volume of blood, assuming a density of approximately 1.05 g/mL.
-
Procedure:
-
Pre-weigh all surgical gauzes, sponges, and drapes before the procedure.
-
Collect all blood-soaked materials during and after the surgery.
-
Weigh the soaked materials.
-
Subtract the dry weight from the wet weight to determine the weight of the absorbed blood.
-
Convert the weight in grams to volume in milliliters.[10][11]
-
2. Spectrophotometric Hemoglobin Analysis:
-
Principle: This method quantifies blood loss by measuring the amount of hemoglobin in the collected surgical fluid.
-
Procedure:
-
Collect all shed blood and irrigation fluids in a suction canister.
-
Measure the total volume of the collected fluid.
-
Take a sample of the fluid and measure its hemoglobin concentration using a spectrophotometer.
-
Calculate the total hemoglobin mass lost.
-
Estimate the total blood volume lost based on the patient's preoperative hemoglobin level.[12][13]
-
Assessment of Inflammatory Response
1. C-Reactive Protein (CRP) Measurement (Immunoturbidimetric Assay):
-
Principle: This assay measures the concentration of CRP in a serum sample. CRP in the sample reacts with anti-CRP antibodies coated on latex particles, causing agglutination. The degree of turbidity is proportional to the CRP concentration.
-
Procedure:
-
Collect a blood sample and separate the serum.
-
The serum sample is mixed with a buffer and then with a suspension of latex particles coated with anti-human CRP antibodies.
-
The mixture is incubated, and the resulting turbidity is measured using a spectrophotometer at a specific wavelength (e.g., 340 nm or 572 nm).
-
The CRP concentration is determined by comparing the turbidity to a standard curve generated with known CRP concentrations.[14][15][16]
-
2. Erythrocyte Sedimentation Rate (ESR) Measurement (Westergren Method):
-
Principle: This test measures the rate at which red blood cells settle in a tube of anticoagulated blood over one hour. Inflammation can cause an increase in plasma proteins, leading to faster sedimentation.
-
Procedure:
-
Collect a venous blood sample into a tube containing an anticoagulant (e.g., sodium citrate).
-
Thoroughly mix the blood sample.
-
Draw the blood into a Westergren-Katz tube to the 0 mm mark.
-
Place the tube vertically in a rack at room temperature, free from vibrations and direct sunlight.
-
After exactly 60 minutes, measure the distance in millimeters from the top of the plasma column to the top of the sedimented red blood cells.[1][7][17][18]
-
3. Interleukin-6 (IL-6) Measurement (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Principle: This is a quantitative immunoassay that uses a capture antibody, a detection antibody, and an enzyme-substrate system to measure the concentration of IL-6 in a sample.
-
Procedure:
-
Wells of a microplate are coated with a capture antibody specific for human IL-6.
-
Standards, controls, and samples are added to the wells and incubated. IL-6 present in the sample binds to the capture antibody.
-
After washing, a biotin-conjugated anti-human IL-6 detection antibody is added, which binds to the captured IL-6.
-
Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of IL-6 is determined from a standard curve.[2][3][5][8]
-
Visualizing the Synergistic Pathways
The following diagrams illustrate the proposed mechanisms of action and the experimental workflow.
Caption: Proposed synergistic mechanism of CSS and TXA in hemostasis.
Caption: Generalized experimental workflow for clinical trials.
Conclusion
The co-administration of this compound with other coagulants, particularly tranexamic acid, presents a compelling therapeutic strategy for enhancing hemostasis. The synergistic effect, achieved through distinct yet complementary mechanisms, leads to a significant reduction in blood loss, transfusion requirements, and postoperative inflammation. The data presented in this guide underscore the potential of this combination therapy in various clinical settings. Further research is warranted to explore the full spectrum of its applications and to optimize dosing regimens for different patient populations. This guide serves as a foundational resource for scientists and clinicians dedicated to advancing the field of hemostasis and improving patient outcomes.
References
- 1. phclab.com [phclab.com]
- 2. mpbio.com [mpbio.com]
- 3. bmgrp.com [bmgrp.com]
- 4. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. labpedia.net [labpedia.net]
- 7. scribd.com [scribd.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Assessment of accuracy of clinical blood loss estimation compared to actual blood loss during major surgeries - Indian Journal of Medical Sciences [ijmsweb.com]
- 11. ajan.com.au [ajan.com.au]
- 12. Perioperative blood loss: estimation of blood volume loss or haemoglobin mass loss? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karolinum.cz [karolinum.cz]
- 14. biolabo.fr [biolabo.fr]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
- 16. atlas-medical.com [atlas-medical.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. thebloodproject.com [thebloodproject.com]
Independent validation of published research on Carbazochrome sodium sulfonate's efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbazochrome Sodium Sulfonate's (CSS) performance with alternative treatments across various clinical applications. The efficacy of CSS is evaluated based on published research, with a focus on quantitative data from clinical trials and retrospective studies. Detailed experimental protocols from key studies are provided where available, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Executive Summary
This compound is a hemostatic agent purported to reduce capillary permeability and increase capillary resistance. Its clinical efficacy appears to vary significantly depending on the application. In orthopedic surgery, particularly total hip and knee arthroplasty, CSS in combination with tranexamic acid (TXA) has demonstrated a statistically significant reduction in perioperative blood loss and inflammation compared to TXA alone. However, in the context of gastrointestinal bleeding, such as from colonic diverticula or following endoscopic submucosal dissection, current evidence does not support its effectiveness. For conditions like acute hemorrhoids and hereditary hemorrhagic telangiectasia (HHT), preliminary studies suggest potential benefits, but more robust, direct comparative data against standard treatments are needed.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the stabilization of the endothelial barrier. It has been shown to reverse endothelial barrier dysfunction by inhibiting the hydrolysis of phosphatidylinositol. This action leads to a reduction in the formation of actin stress fibers and the restoration of intercellular tight junctions, ultimately decreasing capillary permeability.
Benchmarking the performance of Carbazochrome sodium sulfonate against new hemostatic drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Carbazochrome (B1668341) sodium sulfonate against a new generation of hemostatic drugs, including Tranexamic Acid (TXA), Recombinant Factor VIIa (rFVIIa), and Prothrombin Complex Concentrates (PCCs). The following sections present a detailed comparison based on available experimental data, outlining the mechanisms of action, efficacy in various clinical settings, and the experimental protocols used to evaluate these agents.
Mechanism of Action: A Comparative Overview
The hemostatic effects of Carbazochrome sodium sulfonate and newer agents stem from distinct biological pathways. Carbazochrome primarily acts on the initial stages of hemostasis by enhancing capillary resistance and promoting platelet aggregation. In contrast, newer agents like Tranexamic Acid target fibrinolysis, while rFVIIa and PCCs directly influence the coagulation cascade.
Signaling Pathways
Performance Benchmarking: Quantitative Data
The following tables summarize the performance of this compound and newer hemostatic agents based on data from clinical trials and experimental studies. Direct head-to-head comparative data is limited, and thus, the presented values are derived from individual studies and may not be directly comparable due to variations in study design, patient populations, and methodologies.
Table 1: Efficacy in Surgical and Trauma-Induced Bleeding
| Hemostatic Agent | Study Population | Key Performance Metric | Result | Citation(s) |
| This compound (CSS) | Total Knee/Hip Arthroplasty (in combination with TXA) | Total Blood Loss Reduction (vs. TXA alone) | 230.92 mL (mean difference) | [1] |
| Trauma (in combination with TXA) | Red Blood Cell Transfusion | Significant reduction | [2][3] | |
| Tranexamic Acid (TXA) | Various Surgeries | Blood Loss Reduction | Effective in reducing blood loss and transfusion rates | [4] |
| Traumatic Bleeding | Mortality Reduction | Decreased risk of death from bleeding | [5] | |
| Recombinant Factor VIIa (rFVIIa) | Non-hemophiliac patients (prophylactic use) | Blood Loss Reduction | 276 mL (weighted mean difference) | [6] |
| Traumatic Hemorrhage | Blood Product Use Reduction | Reduced blood product use but no effect on mortality | [7] | |
| Prothrombin Complex Concentrates (PCCs) | Cardiac Surgery | Blood Loss Reduction | 384 mL (mean difference) | [8] |
| Warfarin-associated Intracerebral Hemorrhage | Hematoma Volume Reduction | Significantly reduced hematoma volume | [9] |
Table 2: Effects on Hemostatic Parameters (where data is available)
| Hemostatic Agent | Bleeding Time | Clotting Time | Platelet Aggregation | Capillary Permeability | Citation(s) |
| This compound (CSS) | Shortened | No significant effect reported | Promotes | Decreases | [10][11][12] |
| Tranexamic Acid (TXA) | Reduced | No direct effect | No direct effect | No direct effect | [4] |
| Recombinant Factor VIIa (rFVIIa) | Not consistently reported | Shortened | Enhances thrombin-mediated aggregation | No direct effect | [13][14] |
| Prothrombin Complex Concentrates (PCCs) | Not consistently reported | Shortened | No direct effect | No direct effect | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of hemostatic agents.
In Vivo Bleeding Models
Standardized animal models are crucial for the preclinical evaluation of hemostatic agents.
1. Liver Injury Model (Rat/Pig):
-
Objective: To assess the efficacy of a hemostatic agent in controlling parenchymal bleeding.
-
Procedure:
-
The animal is anesthetized, and a midline laparotomy is performed to expose the liver.
-
A standardized bleeding injury is created, for example, by a punch biopsy or a scalpel incision of a specific length and depth.
-
The test or control hemostatic agent is applied to the bleeding site.
-
The primary endpoints measured are the time to hemostasis (the time until bleeding stops completely) and the total blood loss, which is often measured by pre-weighing and post-weighing surgical sponges used to absorb the blood.
-
Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function in vitro.
1. Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Procedure:
-
Sample Preparation: Whole blood is collected in citrate (B86180) anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed, and platelet-poor plasma (PPP) is prepared by centrifugation at a high speed.
-
Assay: The aggregometer is calibrated with PRP (0% light transmission) and PPP (100% light transmission).
-
A specific platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP sample, which is stirred at 37°C.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve.
-
The percentage of platelet aggregation is calculated based on the extent of light transmission.
-
Capillary Permeability Assay
The Miles assay is a classic in vivo method to quantify capillary hyperpermeability.
1. Principle: This assay measures the leakage of a vascularly confined dye into the extravascular space following the administration of a permeability-inducing agent.
-
Procedure:
-
Dye Injection: A dye, typically Evans blue, which binds to serum albumin, is injected intravenously into an animal (e.g., a mouse or rat).
-
Agent Injection: After the dye has circulated, test substances and a vehicle control are injected intradermally at different sites on the animal's skin.
-
Observation and Quantification: After a set period, the animal is euthanized, and the skin is dissected. The area of blue discoloration at each injection site, which corresponds to the extent of dye leakage, is observed.
-
For quantitative analysis, the dye is extracted from the skin tissue at each site using a solvent (e.g., formamide), and the absorbance is measured spectrophotometrically. The amount of extravasated dye is then calculated and compared between the test and control sites.
-
Conclusion
This compound demonstrates efficacy in reducing bleeding, primarily by strengthening capillaries and promoting platelet function. Recent studies, particularly in orthopedic surgery, suggest a synergistic effect when combined with Tranexamic Acid, leading to a more significant reduction in blood loss than with TXA alone.
Newer hemostatic agents offer potent and targeted interventions within the coagulation cascade. Recombinant Factor VIIa and Prothrombin Complex Concentrates are powerful tools for managing severe hemorrhage, especially in trauma and critical care settings, by rapidly promoting clot formation. Tranexamic Acid has established itself as a standard of care in various surgical and trauma scenarios due to its effective antifibrinolytic action.
The choice of hemostatic agent should be guided by the clinical context, the nature of the bleeding, and the patient's underlying coagulation status. While this compound remains a relevant option, particularly for capillary bleeding, the newer agents provide robust alternatives for managing more severe and complex hemorrhagic events. Further head-to-head clinical trials are warranted to establish a definitive comparative efficacy profile across different clinical indications.
References
- 1. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Does Tranexamic Acid Reduce the Blood Loss in Various Surgeries? An Umbrella Review of State-of-the-Art Meta-Analysis [frontiersin.org]
- 5. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Use of recombinant factor VIIa for the prevention and treatment of bleeding in patients without hemophilia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of the CONTROL trial: efficacy and safety of recombinant activated Factor VII in the management of refractory traumatic hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of prothrombin complex concentrate for the treatment of bleeding: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Off-label use of recombinant factor VIIa for treatment of haemorrhage: results from randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prothrombin Complex Concentrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Carbazochrome Sodium Sulfonate
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Carbazochrome sodium sulfonate. This document provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
This compound is an antihemorrhagic agent used in research.[1] While a valuable compound, it is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Adherence to strict safety protocols is therefore essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the required and recommended PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use. | To prevent skin contact and irritation.[3] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against dust particles and splashes causing serious eye irritation.[3] |
| Skin and Body | Laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities. | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | To prevent inhalation of dust which may cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace. The use of a chemical fume hood is strongly recommended to avoid dust and aerosol formation.[2]
-
Locate and verify the functionality of emergency equipment, including an eye-wash station and safety shower.
-
Assemble all necessary materials and equipment before handling the compound.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid creating dust. If transferring the solid, do so carefully and in a contained manner.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
The recommended storage temperature is 4°C.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
-
Store apart from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
Disposal Plan: Responsible Waste Management
All waste materials must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Used gloves, lab coats, and other disposable materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Unused Product: Dispose of the contents and container in accordance with local regulations. Do not allow the chemical to enter drains.[2][3]
-
Spills: In the event of a spill, evacuate the area. Wearing full PPE, cover the spill with an absorbent material such as diatomite or universal binders. Collect the material into a suitable, closed container for disposal.[4] Decontaminate the spill area and equipment by scrubbing with alcohol.[2]
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
